(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Description
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Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQRYHFHIAGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451756 | |
| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-73-3 | |
| Record name | B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid CAS number
An In-Depth Technical Guide to (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 406482-73-3) for Advanced Research and Drug Discovery
Introduction
This compound is a bifunctional aromatic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a rigid biphenyl core, is functionalized with a boronic acid group at one end and a cyano group at the other. This unique arrangement allows for sequential, regioselective modifications, making it a highly versatile reagent. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating carbon-carbon bonds.[1][2] Simultaneously, the cyano (nitrile) group serves as a key electronic feature and a synthetic handle for transformation into other functional groups such as amines or carboxylic acids.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, core applications, and practical methodologies. As a senior application scientist, the focus will extend beyond mere protocols to elucidate the underlying chemical principles and strategic considerations that drive experimental design and application in modern chemistry.
Section 1: Physicochemical Properties & Characterization
The precise identity and purity of a starting material are paramount for reproducible and successful synthetic outcomes. This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 406482-73-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀BNO₂ | [3][4][5] |
| Molecular Weight | 223.04 g/mol | [3] |
| Appearance | Solid | [5] |
| Melting Point | 190.5-191.5 °C | [3] |
| Topological Polar Surface Area | 64.2 Ų | [3] |
| InChI Key | JYKQRYHFHIAGJD-UHFFFAOYSA-N | [5] |
Expert Insight: Causality in Characterization
While the data in Table 1 provides a fundamental fingerprint, a rigorous characterization is essential before use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. The aromatic region of the ¹H NMR spectrum will show a characteristic pattern of coupled protons for the disubstituted phenyl rings. The presence and integration of the two labile protons from the B(OH)₂ group are also key indicators, though they can sometimes be broad or exchange with solvent.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the C≡N (cyano) stretching vibration. Broad absorption in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching of the boronic acid group.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). A reverse-phase HPLC method can quantify the purity of the boronic acid and detect the presence of such impurities. Post-column derivatization with reagents like alizarin can be employed for selective detection of boronic acids in complex mixtures during reaction monitoring.[6]
Caption: Structure of this compound.
Section 2: The Suzuki-Miyaura Coupling Reaction: A Mechanistic Perspective
The primary utility of this reagent lies in its function as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful methods for forming biaryl linkages.[1][7] This palladium-catalyzed reaction is favored in industrial and pharmaceutical settings due to its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.[7][8]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[2][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocol: Synthesis of a Terphenyl Derivative
This section provides a representative, self-validating protocol for using this compound. The rationale behind each choice is explained to empower the researcher to adapt the protocol to different substrates.
Objective: To synthesize 4''-Bromo-4-cyano-1,1':4',1''-terphenyl from this compound and 4-bromoiodobenzene.
Materials:
-
This compound (1.0 eq)
-
4-Bromoiodobenzene (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: Toluene/Water mixture (e.g., 4:1 v/v)
-
Schlenk flask and nitrogen/argon line
Workflow Diagram:
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
System Preparation (The "Why"): To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-bromoiodobenzene, Pd(OAc)₂, PPh₃, and anhydrous K₂CO₃. Rationale: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is critical to prevent catalyst oxidation and ensure high catalytic turnover.
-
Solvent Addition (The "Why"): Add the degassed toluene/water solvent mixture via syringe. Rationale: Degassing the solvents (by sparging with N₂/Ar or freeze-pump-thaw cycles) removes dissolved oxygen. The biphasic system is common; the organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.
-
Reaction Execution (The "Why"): Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed. Rationale: Heat accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transport of the base and boronate species.
-
Workup and Isolation (The "Why"): Cool the reaction to room temperature. Add water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Rationale: The aqueous workup removes the inorganic base and boron byproducts. Brine wash helps to break emulsions and remove residual water.
-
Purification (The "Why"): Purify the crude residue by flash column chromatography on silica gel. Rationale: Chromatography separates the desired terphenyl product from unreacted starting materials, homocoupled byproducts, and residual catalyst.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The cyano-biphenyl scaffold is a privileged structure in medicinal chemistry. The rigidity of the biphenyl unit allows it to effectively orient functional groups into protein binding pockets, while the cyano group offers potent electronic and binding properties.
The Role of the Cyano Group: The nitrile is a versatile functional group. It is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions within a protein active site. Its linear geometry and small size make it an effective isostere for other groups. More importantly, recent research has highlighted the critical role of 4'-cyano modifications in the design of antiviral nucleotide analogs.[10][11] In some RNA-dependent RNA polymerase (RdRp) inhibitors, the 4'-cyano group is thought to sterically hinder the translocation of the polymerase along the RNA template after the analog has been incorporated, effectively terminating chain elongation.[10][12][13] This mechanism of action is distinct from other modifications and provides a complementary strategy for developing broad-spectrum antivirals.[11][12]
Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic acids are increasingly recognized as pharmacophores themselves.[14][15] The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and specific inhibition.[16] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for multiple myeloma, are boronic acids.[8][14] This dual nature of this compound—as both a key building block and a potential parent structure for boron-based drugs—underscores its value in drug discovery programs.
Caption: Role of the cyano-biphenyl scaffold in protein-ligand binding.
Section 5: Handling, Storage, and Safety
Like many boronic acids and organic nitriles, this compound requires careful handling.
-
Safety: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to slow degradation via oxidation or dehydration to boroxines. Storing under an inert atmosphere can prolong shelf life.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the orthogonal reactivity of its two key functional groups and the privileged nature of the biphenyl scaffold it helps to create. For the medicinal chemist, it provides a direct route to compounds with desirable pharmacological properties, including the potential for antiviral activity through mechanisms like polymerase translocation inhibition. For the materials scientist, it is a building block for liquid crystals and other functional materials. A thorough understanding of its properties, the mechanistic nuances of its reactions, and its safe handling are essential for unlocking its full potential in advanced scientific research.
References
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]
- ResearchGate. (2017).
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- PubChem. 4-Cyanophenylboronic acid. [Link]
- Jochmans, D., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 107514. [Link]
- Jochmans, D., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 300(8), 107514. [Link]
- MDPI. (2020).
- Wang, S., et al. (2022). The current progress in the use of boron as a platform for novel antiviral drug design. Expert Opinion on Drug Discovery, 17(12), 1431-1447. [Link]
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- ResearchGate. (2024).
- Jochmans, D., et al. (2024).
- MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]
- PMC. (2024). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. [Link]
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- 10. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid: Properties, Application, and Protocol
Abstract
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a highly versatile organic building block, pivotal in contemporary synthetic chemistry. Its unique bifunctional structure, featuring a reactive boronic acid group and a cyano-substituted biphenyl backbone, makes it an indispensable reagent in the synthesis of complex organic molecules. This guide provides an in-depth analysis of its physicochemical properties, focusing on its molecular weight and structural attributes. Furthermore, it details its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery and materials science. A comprehensive, field-tested experimental protocol for a typical Suzuki coupling is provided, alongside a mechanistic overview, to empower researchers in leveraging this reagent to its full potential.
Physicochemical Profile and Core Data
This compound is a solid, typically appearing as a white to off-white powder.[1] Its structure is characterized by a biphenyl system where one phenyl ring is substituted with a boronic acid group [-B(OH)₂] at the 4-position, and the other phenyl ring is substituted with a nitrile (-CN) group at the 4'-position. This arrangement provides a rigid, well-defined scaffold for synthetic applications.
The precision of quantitative data is paramount in experimental design. The key physicochemical properties of this compound are summarized below for rapid reference and use in stoichiometric calculations.
| Property | Value | Source(s) |
| Molecular Weight | 223.04 g/mol | [2][3] |
| Exact Mass | 223.080 u | [2] |
| Chemical Formula | C₁₃H₁₀BNO₂ | [1][2][3] |
| CAS Number | 406482-73-3 | [2][3] |
| Melting Point | 190.5-191.5 °C | [2][3] |
| Density (Predicted) | 1.26 g/cm³ | [2][3] |
| Topological Polar Surface Area | 64.2 Ų | [2] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The synthetic utility of this compound is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon (C-C) bonds, particularly for constructing biaryl and substituted aromatic compounds.[4] Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[5]
Mechanistic Rationale
The Suzuki reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6] The boronic acid does not participate directly; it must first be activated by a base. The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻.[7] This activation is critical for the subsequent transmetalation step.
The catalytic cycle can be dissected into three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[5][8]
-
Transmetalation : The activated boronate transfers its organic group (the 4'-cyano-[1,1'-biphenyl] moiety) to the Pd(II) center, displacing the halide. This is the key C-C bond-forming step in the catalytic cycle.[4]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6]
The presence of the cyano group on the boronic acid can influence the electronic properties of the molecule, but the reaction is known for its broad functional group tolerance, making this reagent highly effective.[5][]
Mechanistic Diagram
The workflow of this elegant catalytic process is illustrated below.
Sources
An In-Depth Technical Guide to the Solubility of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, predicted solubility profiles, and the critical considerations for its handling and use in solution-phase applications. Furthermore, this document outlines a robust experimental protocol for the precise determination of its solubility and discusses the inherent challenges associated with boronic acids, namely the formation of boroxine anhydrides.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound of significant interest in drug discovery and organic synthesis. Its biphenyl scaffold provides a rigid and extended structure, often exploited to probe protein binding pockets, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications. The boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Understanding the solubility of this compound is paramount for its effective use in reaction optimization, purification, formulation, and biological screening.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BNO₂ | |
| Molar Mass | 223.04 g/mol | |
| Melting Point | 190.5-191.5 °C | |
| Predicted pKa | 8.37 ± 0.17 | |
| Predicted Density | 1.26 ± 0.1 g/cm³ |
Predicted Solubility Profile: A Qualitative Assessment
The principle of "like dissolves like" is a guiding tenet. The molecule possesses a large, non-polar biphenyl core and two polar functional groups: the boronic acid and the cyano group. This duality suggests a nuanced solubility behavior.
-
Non-polar Aprotic Solvents (e.g., Toluene, Hexane): The large, hydrophobic biphenyl moiety is expected to confer some solubility in aromatic and aliphatic hydrocarbon solvents. However, the polar boronic acid and cyano groups will limit extensive solubility. Biphenyl itself is soluble in many organic solvents but insoluble in water[1][2].
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are anticipated to be effective at solvating the molecule. The polar functionalities can engage in dipole-dipole interactions, while the organic backbone is compatible with the solvent's character. Phenylboronic acid, a simpler analog, exhibits good solubility in ethers and ketones.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are likely to be good solvents due to their ability to form hydrogen bonds with the hydroxyl groups of the boronic acid and the nitrogen of the cyano group.
-
Aqueous Solutions: The solubility in water is expected to be low due to the large, non-polar biphenyl structure. The polar nature of the nitrile group can promote some water solubility[3][4]. However, the overall hydrophobicity of the molecule will likely dominate. The solubility will also be pH-dependent due to the acidic nature of the boronic acid (pKa ≈ 8.37). At pH values above the pKa, the compound will deprotonate to form the more soluble boronate salt.
The Challenge of Boroxine Formation: A Critical Consideration
A significant challenge in working with boronic acids, including this compound, is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines . This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aryl ring.
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine anhydride.
The formation of boroxine can significantly complicate solubility measurements as it introduces a second species with different solubility characteristics into the system. The equilibrium is dynamic, and the ratio of boronic acid to boroxine can change depending on the experimental conditions. Electron-donating groups on the phenyl ring tend to favor boroxine formation, while electron-withdrawing groups, such as the cyano group in our target molecule, may shift the equilibrium towards the boronic acid form. It is crucial to be aware of this equilibrium when conducting and interpreting solubility studies.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reproducible solubility data, a well-defined experimental protocol is essential. The dynamic (synthetic) method is a reliable approach for determining the solubility of crystalline solids like boronic acids. This method involves visually or instrumentally determining the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade, low water content)
-
Sealed glass vials or tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or heating block with precise temperature control (±0.1 °C)
-
Thermometer or temperature probe
-
Analytical balance (±0.0001 g)
-
Optional: Laser beam and photodetector for automated detection of dissolution
Experimental Workflow
Sources
An In-Depth Technical Guide to the Synthesis of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Foreword: The Strategic Importance of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in Modern Drug Discovery
This compound is a highly valuable and versatile building block in the landscape of pharmaceutical research and development. Its rigid biphenyl scaffold, functionalized with a strategically placed cyano group and a reactive boronic acid moiety, makes it an ideal intermediate for the synthesis of complex molecular architectures. The cyano group can act as a key pharmacophore, engaging in hydrogen bonding or other critical interactions with biological targets, while the boronic acid is a linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's mild conditions and broad functional group tolerance have cemented its role as a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the analytical characterization of this pivotal compound, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Two-Step Approach via Suzuki-Miyaura Coupling
The most efficient and widely adopted strategy for the synthesis of this compound involves a two-step sequence. The core of this approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the central biphenyl framework. This is followed by the conversion of a latent functional group into the desired boronic acid.
The initial Suzuki-Miyaura coupling involves the reaction of 4-bromobenzonitrile with 4-formylphenylboronic acid. This particular choice of reactants is strategic: 4-bromobenzonitrile is a commercially available and cost-effective starting material, and the electron-withdrawing nature of the cyano group enhances its reactivity in the oxidative addition step of the catalytic cycle.[2] The coupling partner, 4-formylphenylboronic acid, introduces a formyl (aldehyde) group at the 4'-position, which serves as a stable precursor to the boronic acid. This reaction has been reported to proceed in high yield, often up to 97%, to furnish the key intermediate, 4'-cyano-[1,1'-biphenyl]-4-carbaldehyde.[3]
The second step involves the conversion of the aldehyde functionality into the boronic acid. A common and effective method for this transformation is the reaction of the aldehyde with pinacolborane in the presence of a suitable catalyst, followed by hydrolysis to yield the final boronic acid.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is presented as a robust and reproducible method for the synthesis of this compound.
Part 1: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carbaldehyde
Materials and Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
4-Bromobenzonitrile
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed distilled water
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane to the flask. In a separate container, prepare a solution of potassium phosphate (2.0 eq) in degassed distilled water. Add the aqueous base solution to the reaction flask.
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-cyano-[1,1'-biphenyl]-4-carbaldehyde as a solid.
Part 2: Synthesis of this compound
Materials and Equipment:
-
Dry Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
4'-Cyano-[1,1'-biphenyl]-4-carbaldehyde
-
Pinacolborane
-
Copper(I) chloride (CuCl)
-
Xantphos
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4'-cyano-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in anhydrous THF.
-
Catalyst and Reagent Addition: Add copper(I) chloride (0.05 eq), Xantphos (0.05 eq), and potassium tert-butoxide (1.2 eq). Stir the mixture for 10 minutes at room temperature.
-
Borylation: Add pinacolborane (1.2 eq) dropwise to the mixture. Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Hydrolysis: Once the reaction is complete, quench the reaction by the slow addition of methanol. Acidify the mixture with 2M HCl and stir for 1-2 hours to hydrolyze the pinacol ester.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (4-formylphenylboronic acid) is activated by the base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid 1H NMR spectrum
An In-Depth Technical Guide to the ¹H NMR Spectrum of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Abstract
This compound is a pivotal bifunctional building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in constructing complex biaryl structures, which are common motifs in drug candidates, necessitates unambiguous structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the primary analytical tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral appearance. We will cover foundational principles, best practices for sample preparation that address the unique challenges of boronic acids, a detailed workflow for spectral acquisition, and a step-by-step interpretation of the resulting spectrum.
The Central Role in Synthesis and the Need for Precision
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forges carbon-carbon bonds between organoboron compounds and organohalides.[3] The reaction's power lies in its mild conditions and high tolerance for various functional groups, making it a cornerstone of medicinal chemistry for synthesizing complex molecules.
The mechanism proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] this compound (C₁₃H₁₀BNO₂) serves as the organoboron partner in this cycle.[6] The integrity of this reagent is paramount; the presence of impurities or structural isomers can compromise reaction yields and lead to the generation of undesired byproducts, complicating downstream purification and analysis. Therefore, a robust and reliable method for confirming its identity and purity is not just a procedural formality but a critical step in the drug development pipeline.
Experimental Workflow: From Vial to Spectrum
Acquiring a high-fidelity ¹H NMR spectrum requires careful attention to the entire analytical workflow. The unique chemistry of boronic acids introduces specific challenges that must be addressed for a successful outcome.
Diagram of the Analytical Workflow
Sources
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid: A Comprehensive 13C NMR Analysis for Researchers
Abstract
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a pivotal building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. A thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions and predicting reactivity. This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a detailed interpretation of peak assignments and the underlying principles governing the observed chemical shifts. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek a deeper understanding of its characterization.
Introduction: The Significance of this compound
This compound, also known as 4-cyano-4'-biphenylboronic acid, belongs to the versatile class of organoboron compounds. Its structure features a biphenyl core, a boronic acid functional group (-B(OH)2), and a cyano group (-CN). This unique combination of functionalities imparts desirable properties for various chemical transformations. The boronic acid moiety serves as a competent nucleophile in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic properties of the biphenyl system, impacting its reactivity and spectroscopic signature.
A precise and unambiguous characterization of this reagent is crucial for ensuring its purity and for understanding its behavior in chemical reactions. Among the various analytical techniques, 13C NMR spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules.[1][2] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift providing valuable information about its local electronic environment.[3]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a high-resolution and high-signal-to-noise 13C NMR spectrum is fundamental for accurate analysis. The low natural abundance of the 13C isotope (1.1%) makes this technique less sensitive than 1H NMR, often requiring longer acquisition times.[1][2][4] The following protocol outlines a standardized procedure.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has a well-known 13C NMR signal for referencing. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its excellent solvating power for polar organic compounds. The residual 1H signal for DMSO-d5 appears as a quintet at 2.50 ppm, and the 13C signal for DMSO-d6 is a septet centered at 39.52 ppm.[5][6]
-
Concentration: Prepare a solution of approximately 20-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. A higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable acquisition time.[7]
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H frequency) for better spectral dispersion and sensitivity.
-
Tuning and Matching: Tune and match the 13C probe to the resonant frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment is typically used to simplify the spectrum to singlets for each carbon.[4][8]
-
Spectral Width: Set a spectral width that encompasses the entire expected range of carbon chemical shifts (typically 0-220 ppm).[2]
-
Acquisition Time (AQ): A typical value is 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[4][9]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak. For DMSO-d6, the central peak of the septet is at 39.52 ppm.[5][6]
13C NMR Spectral Analysis and Peak Assignment
The 13C NMR spectrum of this compound is expected to exhibit distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are influenced by factors such as hybridization, inductive effects, and resonance effects.
3.1. Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted and experimentally observed (where available in the literature for analogous compounds) 13C NMR chemical shifts for this compound. The numbering scheme used for assignment is provided in the accompanying figure.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1 | ~130-135 | Quaternary carbon attached to the boronic acid group. The carbon directly bonded to boron in phenylboronic acid appears around 135 ppm. |
| C2, C6 | ~134-136 | Aromatic CH carbons ortho to the boronic acid group. In phenylboronic acid, these appear around 134 ppm. |
| C3, C5 | ~128-130 | Aromatic CH carbons meta to the boronic acid group. In phenylboronic acid, these appear around 128 ppm. |
| C4 | ~140-145 | Quaternary carbon of the biphenyl linkage. In biphenyl, the ipso-carbon (C1) is at ~141 ppm.[10][11] |
| C1' | ~140-145 | Quaternary carbon of the biphenyl linkage attached to the cyano-substituted ring. |
| C2', C6' | ~127-129 | Aromatic CH carbons ortho to the cyano group. In biphenyl, the ortho-carbons (C2, C6) are at ~127 ppm.[10][11] |
| C3', C5' | ~132-134 | Aromatic CH carbons meta to the cyano group. In benzonitrile, the meta-carbons are at ~129 ppm.[12][13][14] |
| C4' | ~110-115 | Quaternary carbon attached to the electron-withdrawing cyano group. In benzonitrile, the ipso-carbon (C1) is at ~112 ppm.[15] |
| CN | ~118-120 | Cyano group carbon. In benzonitrile, the cyano carbon appears at ~119 ppm.[12][13][14][15] |
Note: Predicted chemical shifts are estimates based on data for biphenyl, phenylboronic acid, and benzonitrile, and can vary depending on the solvent and experimental conditions.
3.2. Detailed Interpretation
-
Quaternary Carbons (C1, C4, C1', C4', CN): These carbons do not have any directly attached protons and will therefore appear as singlets in a proton-decoupled 13C NMR spectrum. Their relaxation times are typically longer, which can result in lower signal intensities compared to protonated carbons.
-
The carbon bearing the boronic acid group (C1) is expected to be influenced by the electron-donating and withdrawing properties of the boronic acid group.[7]
-
The ipso-carbons of the biphenyl linkage (C4 and C1') will also be downfield. The inter-ring torsion angle in biphenyl derivatives can influence the chemical shifts of these carbons.[16][17][18]
-
The carbon attached to the cyano group (C4') and the cyano carbon itself (CN) have characteristic chemical shifts that are crucial for confirming the structure. The strong electron-withdrawing nature of the cyano group significantly shields the attached carbon (C4').
-
-
Protonated Aromatic Carbons (C2, C6, C3, C5, C2', C6', C3', C5'): These carbons are directly bonded to hydrogen atoms and will appear as singlets in the standard proton-decoupled experiment. Their chemical shifts are influenced by their position relative to the boronic acid and cyano substituents. The electronic effects of these substituents will cause distinct shifts for the ortho, meta, and para carbons on each ring.
Visualization of the Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Figure 1: Numbering scheme for this compound.
Figure 2: Workflow for 13C NMR analysis.
Trustworthiness and Self-Validation
The reliability of the 13C NMR analysis hinges on a self-validating system. This is achieved through several key practices:
-
Internal Referencing: The use of a deuterated solvent with a known chemical shift provides a robust internal reference, minimizing variations between experiments and instruments.
-
Comparison with Predicted Spectra: The experimental spectrum should be compared with spectra predicted by NMR simulation software. A good correlation between the experimental and predicted spectra provides a high degree of confidence in the structural assignment.
-
Complementary Analytical Data: For unequivocal structure confirmation, it is essential to correlate the 13C NMR data with other analytical techniques, such as 1H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
1H NMR: Will confirm the number and connectivity of protons in the aromatic regions.
-
MS: Will confirm the molecular weight of the compound.
-
IR: Will show characteristic stretches for the B-O, O-H, and C≡N bonds.
-
-
Purity Assessment: The 13C NMR spectrum can also serve as a sensitive tool for purity assessment. The presence of any unexpected signals may indicate the presence of impurities or degradation products.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information about its molecular structure. A systematic approach to data acquisition, processing, and interpretation, as outlined in this guide, allows for the unambiguous assignment of all carbon signals. This detailed characterization is indispensable for ensuring the quality of this critical reagent and for gaining insights into its reactivity in synthetic applications. By integrating this spectroscopic analysis with other analytical data, researchers can proceed with confidence in their synthetic endeavors, from small-scale laboratory synthesis to large-scale drug development.
References
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- Takahashi, K., Ito, T., & Ebina, S. (2000). 13C NMR chemical shift as a probe for estimating the conformation of aromatic groups in the solid state. 1. Biphenyls. Magnetic Resonance in Chemistry, 38(8), 670-675. [Link]
- Reddit. (2014). Effect of boron groups on 13C NMR chemical shift. r/chemistry. [Link]
- Royal Society of Chemistry. (2016). Electronic Supplementary Information for Catalytic C–H bond arylation of heteroarenes with aryl boronic acids. [Link]
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- SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. [Link]
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An In-depth Technical Guide to the Crystal Structure of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Abstract
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional organic molecule that has garnered significant interest within the realms of medicinal chemistry and materials science. Its rigid biphenyl backbone, coupled with the versatile reactivity of the boronic acid moiety and the electronic properties of the nitrile group, makes it a valuable building block for supramolecular chemistry, liquid crystals, and as a key intermediate in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray structure of this compound. While a definitive crystal structure is not publicly available as of the writing of this guide, we present a detailed roadmap for its elucidation, from synthesis and purification to crystal growth and X-ray diffraction analysis. Furthermore, we discuss the anticipated structural features and the implications of such a structure for drug development and materials design, grounded in the established principles of physical organic chemistry and crystallography.
Introduction: The Scientific Imperative
The boronic acid functional group has seen a meteoric rise in prominence in drug discovery, with several FDA-approved drugs leveraging its unique ability to form reversible covalent bonds with biological targets.[1][2] Boronic acids are known to interact with diols, a common structural motif in carbohydrates and some amino acid side chains, and can act as inhibitors of serine proteases.[1] The biphenyl scaffold, on the other hand, is a classic example of a privileged structure in medicinal chemistry, providing a rigid framework to orient functional groups for optimal interaction with protein binding pockets.[3] The addition of a cyano group introduces a strong dipole moment and can act as a hydrogen bond acceptor, further modulating the molecule's electronic and intermolecular interaction landscape.
Understanding the three-dimensional arrangement of this compound in the solid state is crucial for several reasons. For drug development professionals, the crystal structure provides invaluable insights into the molecule's conformational preferences, which can be used to design more potent and selective inhibitors. The intermolecular interactions observed in the crystal lattice, such as hydrogen bonding and π-π stacking, can inform the design of crystalline formulations with desired physicochemical properties, such as solubility and stability. For materials scientists, the crystal packing can reveal how these molecules self-assemble, a key factor in the design of liquid crystals and other functional organic materials.
This guide is intended for researchers, scientists, and drug development professionals who are interested in the detailed structural characterization of this and related molecules. We will provide not just the "what" but the "why" behind the experimental choices, ensuring a deep understanding of the process.
Synthesis and Purification: The Foundation of Quality Crystals
The successful growth of single crystals is critically dependent on the purity of the starting material. The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3]
Synthetic Workflow
A representative synthetic route is depicted below. The reaction couples 4-bromobenzonitrile with 4-boronophenylboronic acid pinacol ester in the presence of a palladium catalyst and a base. The subsequent deprotection of the pinacol ester yields the desired boronic acid.
Caption: Synthetic workflow for this compound.
Purification Protocol
Purification of the crude product is paramount. Arylboronic acids can be challenging to purify via column chromatography due to their polarity and potential for decomposition on silica gel.[4][5] Recrystallization is often the most effective method.[4]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed with a small amount of the crude product using solvents such as ethyl acetate, acetonitrile, ethanol, and mixtures with water or hexanes.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent. The use of a minimal volume is critical to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, more well-ordered crystals. The flask should be loosely covered to prevent solvent evaporation.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the recrystallized product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The purity of the recrystallized material should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.[6]
Single Crystal Growth: The Art and Science
Growing single crystals suitable for X-ray diffraction requires a slow and controlled crystallization process. The goal is to allow the molecules to arrange themselves into a highly ordered lattice. Several methods can be employed, with slow evaporation and vapor diffusion being the most common for organic molecules.
Experimental Workflow for Single Crystal Growth
Caption: Workflow for single crystal growth and preparation for X-ray diffraction.
Detailed Protocol for Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Structure
Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction. This technique relies on the scattering of X-rays by the electrons in the crystal lattice. The resulting diffraction pattern contains information about the arrangement of atoms in the crystal.
The process involves the following key steps:
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting the atomic positions, thermal parameters, and other crystallographic parameters.
-
Validation: The final structure is validated to ensure its quality and accuracy. This includes checking for any unresolved electron density, unusual bond lengths and angles, and other potential issues.
Anticipated Structural Features and Discussion
While the specific crystal structure of this compound is not yet in the public domain, we can predict some of its key features based on the known structures of related compounds.
Molecular Geometry:
-
The biphenyl core is expected to be non-planar, with a dihedral angle between the two phenyl rings. This twist is a common feature of biphenyl derivatives and is a result of steric hindrance between the ortho-hydrogens.[3][7]
-
The boronic acid group, -B(OH)₂, will likely be planar.
Intermolecular Interactions:
-
Hydrogen Bonding: The boronic acid moiety is an excellent hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature extensive hydrogen bonding networks, potentially forming dimers or larger supramolecular assemblies.
-
π-π Stacking: The aromatic biphenyl rings are capable of engaging in π-π stacking interactions, which will play a significant role in the overall crystal packing.
-
Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment, which will lead to dipole-dipole interactions that influence the arrangement of the molecules in the crystal lattice.
Hypothetical Molecular Packing:
Caption: A conceptual diagram of potential intermolecular interactions.
Applications in Drug Design and Materials Science
The knowledge of the crystal structure of this compound would have significant implications for its application in various fields.
-
Structure-Based Drug Design: A high-resolution crystal structure would serve as a starting point for computational modeling and the design of more potent and selective enzyme inhibitors. The observed conformation of the molecule could be used to optimize its fit into a target's active site.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties. A detailed understanding of the crystal structure of one form is essential for identifying and characterizing other polymorphs.
-
Materials Design: The self-assembly properties of this molecule, as revealed by its crystal structure, could be exploited to design novel liquid crystals, porous materials, and other functional organic materials with tailored electronic and optical properties.
Conclusion
While the definitive single-crystal X-ray structure of this compound remains to be publicly reported, this guide has provided a comprehensive framework for its determination and analysis. From the foundational steps of synthesis and purification to the intricacies of single crystal growth and X-ray diffraction, the path to elucidating its three-dimensional structure is clear. The anticipated structural features, including a non-planar biphenyl core and extensive intermolecular interactions, highlight the rich solid-state chemistry of this molecule. The ultimate determination of its crystal structure will undoubtedly provide valuable insights for researchers in medicinal chemistry and materials science, paving the way for the rational design of new drugs and functional materials.
References
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- ResearchGate. a Biphenyl single crystals grown by the modified Czochralski technique.... [Link]
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- ChemBK. 4'-cyano-1,1'-biphenyl-4-ylboronic acid. [Link]
- NASA Technical Reports Server. Structures of cyano-biphenyl liquid crystals. [Link]
- Wang, S., Ren, Y., Wang, Z., De Clercq, E., & Zhan, P. (2022). The current progress in the use of boron as a platform for novel antiviral drug design. Expert Opinion on Drug Discovery, 17(12), 1345-1361.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- National Center for Biotechnology Information.
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A Technical Guide to the Theoretical Exploration of Cyano-Substituted Biphenylboronic Acids
Abstract
This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed in the study of cyano-substituted biphenylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the unique interplay between the electron-withdrawing cyano group and the versatile boronic acid moiety. We delve into the quantum mechanical approaches, particularly Density Functional Theory (DFT), used to elucidate their electronic structure, reactivity, and potential as targeted therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design of novel boronic acid-based molecules.
Introduction: The Strategic Importance of Cyano-Substituted Biphenylboronic Acids
Boronic acids have emerged as a privileged class of compounds with diverse applications in chemistry, biochemistry, and medicine.[1] Their utility spans from synthetic organic chemistry, where they are key reagents in Suzuki cross-coupling reactions, to their role as sensors and in drug delivery systems.[1][2] The introduction of a cyano (-C≡N) group onto the biphenylboronic acid scaffold introduces a powerful electron-withdrawing substituent that significantly modulates the molecule's electronic properties.[2][3] This strategic functionalization allows for the fine-tuning of the boronic acid's pKa, influencing its reactivity and binding affinity, which is particularly crucial for applications in drug design.[2]
Cyano-substituted biphenylboronic acids serve as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials like polymers and liquid crystals.[4][5][6] In the realm of medicinal chemistry, boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated clinical success, fueling further exploration of this compound class.[7][8][9][10] The cyano group can enhance the therapeutic potential by participating in specific interactions within biological targets and by modifying the overall pharmacokinetic profile of the molecule.[11][12]
This guide will focus on the theoretical frameworks used to predict and understand the behavior of these molecules at an electronic level, providing a foundation for their rational design and application.
Core Computational Methodology: A Self-Validating System
The theoretical investigation of cyano-substituted biphenylboronic acids relies heavily on quantum mechanical calculations. Density Functional Theory (DFT) has proven to be a robust and cost-effective method for studying such systems.[13][14] The choice of functional and basis set is critical for obtaining reliable and predictive results.
The Causality Behind Methodological Choices: DFT Functional and Basis Set
For the studies described herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a popular choice for organic molecules as it provides a good balance between accuracy and computational cost for predicting thermochemical properties and geometries.[15]
The selection of the basis set is equally important. A 6-311G++(d,p) basis set is recommended for these systems.[16][17] Let's break down this choice:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence electron's orbital is described by a linear combination of three functions, offering a more accurate representation than a double-zeta basis.[15]
-
++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or significant electron delocalization, all of which are relevant to the cyano and boronic acid groups.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for correctly modeling bonding in molecules, especially those with heteroatoms like boron, nitrogen, and oxygen.[17]
The combination of B3LYP with a polarized, diffuse triple-zeta basis set like 6-311G++(d,p) provides a reliable level of theory for investigating the electronic structure and properties of cyano-substituted biphenylboronic acids.[16][18][19]
Experimental Protocol: Computational Geometry Optimization
The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.
Step-by-Step Protocol:
-
Initial Structure Generation: A plausible 3D structure of the target cyano-substituted biphenylboronic acid is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: An input file for a quantum chemistry software package (e.g., Gaussian) is created, specifying the B3LYP functional and 6-311G++(d,p) basis set. The keyword for geometry optimization is included.
-
Execution of Calculation: The calculation is run on a high-performance computing cluster. The software iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.
-
Verification of Minimum: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
This protocol ensures that all subsequent electronic property calculations are performed on a physically realistic and stable molecular geometry.
Visualization: Computational Workflow
Caption: Workflow for theoretical studies of cyano-substituted biphenylboronic acids.
Analysis of Electronic and Structural Properties
Once a validated molecular structure is obtained, a suite of theoretical analyses can be performed to understand the intricate electronic properties of cyano-substituted biphenylboronic acids.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[20] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[21] The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical stability and electronic excitation properties.[20][22] A smaller gap generally implies higher reactivity.[20]
For cyano-substituted biphenylboronic acids, the electron-withdrawing nature of the cyano group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.[23]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[24] It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of bonds and lone pairs.[24] This analysis is particularly useful for understanding:
-
Charge Distribution: NBO calculates the natural atomic charges, revealing how the electron density is distributed among the atoms. This is critical for understanding the polarity of bonds and the overall electrostatic nature of the molecule.
-
Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it can reveal the extent of delocalization of electron density from lone pairs into antibonding orbitals, which contributes to molecular stability.[25] In cyano-substituted systems, interactions involving the cyano group's π-orbitals can be significant.[25][26]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[27] It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[27][28]
-
Red Regions: Indicate areas of negative electrostatic potential, which are attractive to electrophiles (e.g., protons or metal cations). In cyano-substituted biphenylboronic acids, these regions are typically associated with the oxygen atoms of the boronic acid and the nitrogen atom of the cyano group.[29][30]
-
Blue Regions: Represent areas of positive electrostatic potential, which are susceptible to nucleophilic attack.[31]
The MEP provides a visual representation of the charge distribution and is a powerful predictor of intermolecular interactions.[28]
Quantitative Data Summary
The following table summarizes key theoretical parameters for a hypothetical cyano-substituted biphenylboronic acid.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 5.2 Debye | Overall polarity of the molecule |
| NBO Charge on Boron | +1.2 e | Lewis acidity of the boron center |
| NBO Charge on Nitrogen | -0.5 e | Nucleophilicity of the cyano group |
Visualization: Electronic Property Relationships
Caption: Interplay of theoretical properties and their chemical implications.
Applications in Drug Development
The theoretical insights gained from these computational studies have direct applications in the rational design of cyano-substituted biphenylboronic acids as therapeutic agents, particularly as enzyme inhibitors.[9][32]
Enzyme Inhibition
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[9][11] The cyano group can play several roles in enhancing inhibitory potency and selectivity:
-
Modulating Lewis Acidity: The electron-withdrawing cyano group increases the Lewis acidity of the boron atom, potentially enhancing its interaction with the catalytic serine.
-
Specific Interactions: The cyano group can form specific hydrogen bonds or other polar interactions with residues in the enzyme's active site, contributing to binding affinity and selectivity.[11]
-
Pharmacokinetic Properties: The cyano group can influence the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical for drug efficacy.[2]
Computational docking studies, guided by the electronic properties derived from DFT calculations, can be used to predict the binding modes of these inhibitors and to design new derivatives with improved potency.[7] The development of selective enzyme inhibitors is a promising area, with recent research demonstrating the potential of aminocyanoboronates as potent and selective inhibitors of human enzymes.[11][33]
Structure-Activity Relationship (SAR) Studies
Theoretical calculations can accelerate SAR studies by providing a framework for understanding how structural modifications affect biological activity. By systematically varying the position and number of cyano substituents on the biphenyl scaffold and calculating the resulting electronic properties, researchers can build predictive models that guide the synthesis of more potent and selective drug candidates.
Conclusion and Future Perspectives
Theoretical studies of cyano-substituted biphenylboronic acids provide a powerful lens through which to understand their fundamental electronic properties and to guide their application in medicinal chemistry and materials science. The computational methodologies outlined in this guide offer a robust and self-validating approach to elucidating structure-property relationships.
Future research in this area will likely focus on more complex systems, such as the interaction of these molecules with explicit solvent environments and biological macromolecules, using advanced computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations. These studies will further refine our understanding of these versatile molecules and accelerate the discovery of novel therapeutics and advanced materials. The continued synergy between theoretical predictions and experimental validation will be paramount to unlocking the full potential of cyano-substituted biphenylboronic acids.[34][35]
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An In-Depth Technical Guide on the Spectroscopic Characterization of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of various spectroscopic methods, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a cyano-substituted biphenyl backbone and a boronic acid moiety, makes it a versatile building block. The biphenyl scaffold is a common motif in liquid crystals and biologically active molecules.[1] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3][4] This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals.[5] The cyano group, an electron-withdrawing substituent, can modulate the electronic properties and biological activity of the final products. Given its pivotal role in synthesis, rigorous spectroscopic characterization is paramount to confirm its identity, purity, and stability.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 406482-73-3 | [6] |
| Molecular Formula | C₁₃H₁₀BNO₂ | [6][7] |
| Molecular Weight | 223.04 g/mol | [6] |
| Melting Point | 190.5-191.5 °C | [6] |
| Appearance | Solid | [7] |
Core Spectroscopic Techniques for Structural Verification
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the application and interpretation of key spectroscopic methods.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The biphenyl protons will appear in the aromatic region (typically 7.0-8.5 ppm), and their splitting patterns (coupling) will reveal their substitution pattern. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
-
Expected Spectrum: The spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the phenyl ring bearing the boronic acid will be in a different chemical environment than those on the phenyl ring with the cyano group. Due to the para-substitution on both rings, the spectrum will likely exhibit two sets of AA'BB' systems, appearing as two pairs of doublets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This is crucial for confirming the presence of all 13 carbon atoms and for identifying the quaternary carbons of the biphenyl linkage and the carbon bearing the boronic acid. The cyano carbon will have a characteristic chemical shift in the 110-125 ppm range.
-
Expected Spectrum: The ¹³C NMR spectrum should display signals for all 13 carbons. The chemical shifts will be influenced by the substituents. For instance, the carbon attached to the electron-withdrawing cyano group will be deshielded (shifted downfield).
¹¹B NMR Spectroscopy: A Direct Look at the Boron Atom
-
Rationale: ¹¹B NMR is a specialized technique that is highly sensitive to the chemical environment of the boron atom. It can confirm the presence and oxidation state of boron and provide insights into its coordination.
-
Expected Spectrum: For a trigonal planar boronic acid, a single, relatively broad signal is expected in the range of 18-30 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the -OH protons.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
For ¹¹B NMR, a proton-decoupled experiment is also typical.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural verification.
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, key functional groups to identify are the cyano (C≡N), the boronic acid (O-H and B-O), and the aromatic rings (C-H and C=C).
-
Expected Spectrum:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.
-
A broad absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid hydroxyl groups.
-
A strong band around 1310-1380 cm⁻¹ is indicative of the B-O stretching vibration.
-
Absorptions in the 3000-3100 cm⁻¹ region are due to aromatic C-H stretching.
-
Bands in the 1400-1600 cm⁻¹ range are characteristic of aromatic C=C stretching.
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula.
-
Expected Spectrum: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound (223.04 g/mol ).[6] The isotopic pattern of boron (¹⁰B and ¹¹B) may be observable. Fragmentation patterns can provide further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the molecular ion peak and compare the measured exact mass to the calculated theoretical mass for the proposed molecular formula (C₁₃H₁₀BNO₂).
-
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] For this compound, the conjugated biphenyl system is the primary chromophore that absorbs UV light. The extent of conjugation influences the wavelength of maximum absorbance (λ_max).[9][10]
-
Expected Spectrum: The UV-Vis spectrum is expected to show strong absorption bands in the UV region, characteristic of the π → π* transitions of the conjugated aromatic system. The presence of the cyano group can cause a slight shift in the λ_max compared to unsubstituted biphenylboronic acid.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample from approximately 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Spectroscopic Data Summary
| Technique | Key Feature | Expected Result |
| ¹H NMR | Aromatic Protons | ~7.0-8.5 ppm, likely two AA'BB' systems |
| Boronic Acid Protons | Broad signal, may be exchangeable | |
| ¹³C NMR | Aromatic Carbons | Signals in the aromatic region (120-150 ppm) |
| Cyano Carbon | ~110-125 ppm | |
| ¹¹B NMR | Boronic Acid | ~18-30 ppm |
| IR | C≡N Stretch | ~2220-2240 cm⁻¹ (sharp, strong) |
| O-H Stretch | ~3200-3600 cm⁻¹ (broad) | |
| B-O Stretch | ~1310-1380 cm⁻¹ | |
| Mass Spec (HRMS) | Molecular Ion | m/z corresponding to C₁₃H₁₀BNO₂ |
| UV-Vis | λ_max | Strong absorption in the UV region due to π → π* transitions |
Application in Drug Development and Synthesis
The robust characterization of this compound is critical for its application in drug discovery and development. As a key intermediate in Suzuki-Miyaura coupling reactions, its purity directly impacts the yield and purity of the final active pharmaceutical ingredient (API).[1][2][3][4] Impurities can lead to side reactions and the formation of unwanted byproducts that may be difficult to remove and could have undesirable biological effects.
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An In-depth Technical Guide to the Purity Assessment of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), is no exception. Its bifunctional nature, featuring a reactive boronic acid moiety and a cyano-substituted biphenyl core, makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. However, this reactivity also predisposes it to specific impurity profiles that can have significant downstream consequences. This guide provides a comprehensive framework for the purity assessment of this critical compound, emphasizing not just the "how" but the "why" behind the analytical strategies employed.
Understanding the Molecule: Physicochemical Properties and Inherent Instabilities
A thorough purity assessment begins with a fundamental understanding of the target molecule.
This compound
-
Molecular Formula: C₁₃H₁₀BNO₂[1]
-
Molecular Weight: 223.04 g/mol [1]
-
Appearance: Typically a solid[2]
-
Melting Point: Approximately 190.5-191.5 °C[1]
The primary challenge in handling and analyzing this compound, like most boronic acids, is its propensity to undergo dehydration to form a cyclic anhydride known as a boroxine . This trimeric species can exist in equilibrium with the monomeric boronic acid, complicating quantification and potentially affecting reaction stoichiometry.
Caption: Common impurity pathways in Suzuki-Miyaura coupling reactions.
A Multi-Pronged Analytical Approach for Comprehensive Purity Determination
No single analytical technique can provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for a robust assessment.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling
HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying its organic impurities. A well-developed, stability-indicating HPLC method should be able to separate the main component from its potential impurities and degradation products.
Key Considerations for Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point for the separation of aromatic compounds. [3]The choice of stationary phase can significantly impact selectivity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be critical for achieving good peak shape and resolution, especially for the acidic boronic acid moiety.
-
Detection Wavelength: The biphenyl and cyano groups provide strong UV chromophores. A detection wavelength in the range of 254-280 nm is generally suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting impurities.
Illustrative HPLC Method (Requires Validation for Specific Use):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |
Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard of known purity is required.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Trace Impurity Analysis
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is an invaluable tool for the identification of unknown impurities and for quantifying trace-level contaminants.
Key Insights from LC-MS:
-
Confirmation of Molecular Weight: ESI-MS can confirm the molecular weight of the main peak and provide molecular weight information for unknown impurities. Boronic acids can be challenging to analyze by MS due to their tendency to form adducts and fragment. [2]* Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions of the main component and its impurities, providing structural information that aids in their identification.
Caption: A simplified workflow for impurity identification using LC-MS/MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. [4][5]It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
The qNMR Experiment:
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard are dissolved in a suitable deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired under carefully controlled and optimized conditions to ensure a quantitative response.
-
Data Processing and Calculation: The integrals of specific, well-resolved signals from the analyte and the internal standard are used to calculate the purity.
Key Parameters for a Successful qNMR Experiment:
| Parameter | Recommendation | Rationale |
| Internal Standard | Maleic Anhydride, Dimethyl Sulfone | High purity, stable, non-hygroscopic, and signals that do not overlap with the analyte. |
| Solvent | DMSO-d₆, Acetone-d₆ | Good solubility for both analyte and standard, with minimal interfering signals. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals being integrated. | Ensures complete relaxation of all nuclei for accurate integration. |
| Pulse Angle | 90° pulse | Maximizes signal intensity. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended). | Improves the precision of the integration. |
Purity Calculation Formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Spectroscopic Characterization: Confirming Identity and Structure
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities with distinct NMR signals. For this compound, the aromatic region of the ¹H NMR spectrum will be complex due to the two phenyl rings. The boronic acid protons are often broad and may exchange with residual water in the solvent.
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expected characteristic IR bands include:
-
O-H stretch: A broad band around 3300 cm⁻¹ for the boronic acid hydroxyl groups.
-
C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹ for the cyano group. [6]* B-O stretch: Bands in the region of 1300-1400 cm⁻¹. [7]* Aromatic C-H and C=C stretches: In their characteristic regions.
Mass Spectrometry (MS): As discussed under LC-MS, this technique confirms the molecular weight. The fragmentation pattern can provide further structural confirmation. [8]
Holistic Purity Assessment: A Summary
A comprehensive purity assessment of this compound requires a multi-faceted approach. The following table summarizes the recommended analytical techniques and their primary roles:
| Analytical Technique | Primary Purpose | Key Information Provided |
| HPLC-UV | Purity determination and quantification of organic impurities. [3] | Purity value (area %), impurity profile, detection of degradation products. |
| LC-MS | Identification of unknown impurities and quantification of trace impurities. | Molecular weight of impurities, structural information from fragmentation. |
| Quantitative NMR (qNMR) | Absolute purity determination. [4] | An accurate, absolute purity value without the need for a specific reference standard of the analyte. |
| ¹H and ¹³C NMR | Structural confirmation and identification of structurally related impurities. | Chemical structure confirmation, presence of isomeric or other structurally similar impurities. |
| FT-IR | Functional group identification. | Confirmation of the presence of key functional groups (B-OH, C≡N, aromatic rings). [6][7] |
| Karl Fischer Titration | Determination of water content. | Crucial for understanding the potential for boroxine formation and for accurate purity calculations. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Information on decomposition temperature and the potential for dehydration. |
Conclusion: Ensuring Quality and Consistency
The purity of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of the final pharmaceutical products. A robust purity assessment strategy, integrating chromatographic and spectroscopic techniques, is essential for researchers, scientists, and drug development professionals. By understanding the inherent properties of the molecule, anticipating potential impurities from its synthesis, and employing a suite of validated analytical methods, the quality and consistency of this vital building block can be assured. This in-depth approach to purity assessment is not merely a regulatory requirement but a scientific imperative for the successful development of new medicines.
References
- PubChem. 4-Cyanophenylboronic acid. National Center for Biotechnology Information.
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- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
- Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- Kumar, M. H., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60–65.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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- Science.gov. validated stability indicating: Topics by Science.gov.
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Introduction: Navigating the Chemistry of a Versatile Building Block
An In-depth Technical Guide to the Safe Handling of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid group on one phenyl ring and a nitrile (cyano) group on the other, makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While boronic acids are generally valued for their stability and versatile reactivity, the presence of the cyanobiphenyl core necessitates a nuanced and thorough approach to safety and handling.[2]
This guide serves as a technical resource for researchers and drug development professionals. It moves beyond a simple recitation of standard safety data to provide a deeper understanding of the molecule's properties, the causality behind handling protocols, and a framework for its safe integration into complex synthetic workflows.
Material Identification and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the material's physical and chemical identity. This data informs storage conditions, solvent choices, and potential physical hazards.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | B-(4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid, 4'-(Dihydroxyboryl)biphenyl-4-carbonitrile | [3][4] |
| CAS Number | 406482-73-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀BNO₂ | [3][4][5] |
| Molecular Weight | 223.04 g/mol | [4][5] |
| Appearance | White to off-white or yellow solid/powder | [3] |
| Melting Point | 190.5-191.5 °C | [4] |
| Boiling Point | 455.1 ± 55.0 °C (Predicted) | [4] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4][5] |
Hazard Identification and Toxicological Profile
The toxicological profile of this compound is a composite of its constituent parts: the boronic acid functional group and the cyanobiphenyl core. Direct toxicological data for this specific molecule is limited; therefore, a conservative assessment based on analogous structures is critical for ensuring a high margin of safety.
GHS Hazard Classification Analysis
There is some variance in the reported GHS classifications for this molecule and its close analogs. A conservative approach, adopting the more stringent classifications, is recommended.
| Compound | GHS Hazard Statements | Signal Word | Source(s) |
| This compound | H302, H315, H319, H335 | Warning | [6] |
| 4-Cyanophenylboronic acid (Structural Analog) | H301, H311, H331, H315, H319, H335 | Danger | [7][8][9][10] |
| 4-Cyanobiphenyl (Core Structure) | Harmful by inhalation, in contact with skin and if swallowed. | Warning | [11][12] |
Interpretation and Recommended Practice:
-
H302/H301 (Harmful/Toxic if swallowed): The primary discrepancy lies in the acute oral toxicity. The simpler analog, 4-cyanophenylboronic acid, is rated as "Toxic" (Danger), a higher hazard level. Given that the biphenyl structure may alter metabolism and toxicity in unpredictable ways, it is prudent to treat the target compound as Toxic if swallowed .
-
H315 (Causes skin irritation): All sources agree on skin irritation.[6][9]
-
H319 (Causes serious eye irritation): All sources agree on serious eye irritation.[6][9]
-
H335 (May cause respiratory irritation): All sources agree on respiratory irritation, a common hazard for fine chemical powders.[6][9]
-
H311/H331 (Toxic in contact with skin/if inhaled): The "Toxic" classification for the phenyl analog suggests a potential for systemic toxicity through dermal or inhalation routes.[7][8] This is a critical consideration.
Causality of Toxicity:
-
Cyano Group: Organic nitriles can be metabolized to release cyanide ions, which are potent mitochondrial toxins that inhibit cellular respiration.[13] While the metabolic pathway for this specific molecule is not well-documented, the potential for cyanide release mandates extreme caution.
-
Boronic Acid Group: While arylboronic acids are generally of low toxicity, they can cause irritation.[2] Boronic acids are ultimately metabolized to boric acid, which is classified as a reproductive toxicant (H360FD - May damage fertility. May damage the unborn child).[14][15] This chronic hazard is a key justification for minimizing exposure.
The following diagram outlines the risk assessment logic when approaching work with this compound.
Caption: Risk assessment workflow prior to handling the compound.
Exposure Controls and Personal Protection
Given the identified hazards, a multi-layered approach to exposure prevention is mandatory. This combines engineering controls with appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Primary Containment: All manipulations involving the solid compound (weighing, transfers) or its solutions must be performed inside a certified chemical fume hood.[16] This is non-negotiable due to the inhalation toxicity hazard. The fume hood provides the primary barrier, protecting the researcher from inhaling airborne particulates.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to provide adequate containment.[16]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the laboratory.[17]
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the acute toxicity and irritant nature of the compound.
| PPE Type | Specification | Rationale | Source(s) |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Double-gloving is recommended during weighing and transfer operations. | [16][18] |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant) | Protects against splashes and airborne powder. Standard safety glasses are insufficient. | |
| Skin/Body Protection | Flame-resistant laboratory coat with long sleeves and a closed front | Prevents contamination of personal clothing and protects skin on the arms. | [16] |
| Respiratory | Not required if work is performed in a certified fume hood. | A fume hood provides superior protection. A respirator (e.g., N95) may be considered for emergency situations like a large spill clean-up outside of a hood. | [18] |
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is essential for preventing accidental exposure and maintaining the integrity of the chemical.
Storage
-
Container: Keep the container tightly closed to prevent absorption of moisture, which can degrade boronic acids.[16][18]
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidative degradation.[17]
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended to maintain long-term quality.[6][19]
-
Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases.[19][20][21]
Handling Protocol: Weighing and Solution Preparation
This protocol is designed to minimize the generation of airborne dust and prevent contamination.
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves) before entering the designated work area.
-
Fume Hood Setup: Designate a specific area within the chemical fume hood for handling the solid. Place an analytical balance and all necessary equipment (spatulas, weigh paper, glassware) inside the hood.
-
Weighing:
-
Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vial.
-
If transferring to glassware for dissolution, ensure the vessel is stable.
-
Promptly and securely close the main container.
-
-
Dissolution:
-
Add the solvent to the glassware containing the weighed solid. Do this slowly to avoid splashing.
-
Use a magnetic stir bar or gentle swirling to aid dissolution.
-
-
Cleanup:
-
Carefully fold the used weigh paper and dispose of it in the designated solid chemical waste container.
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel in the solid waste container.
-
Remove the outer pair of gloves and dispose of them in the solid waste container before leaving the fume hood.
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, call a poison center or physician.[7][8]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][20]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[7][8]
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Decision tree for responding to an accidental spill.
Fire-Fighting Measures
-
The compound itself is not flammable.[14]
-
In case of a fire in the surrounding area, use extinguishing media appropriate for the primary fire source, such as water spray, foam, dry powder, or carbon dioxide.[7][14]
-
Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen cyanide, may be generated under fire conditions.[11][12]
Disposal Considerations
All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not dispose of this chemical down the drain.[14]
-
Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. This typically involves transfer to an approved hazardous waste disposal facility.[7][8]
Application Case Study: Safe Protocol for Suzuki-Miyaura Coupling
This workflow integrates the safety principles discussed into a common synthetic application.
Caption: Safety-integrated workflow for a Suzuki-Miyaura coupling reaction.
Protocol Elaboration:
-
Reagent Handling (Steps 1-3): All solid reagents should be weighed and transferred inside the fume hood. The base (e.g., K₂CO₃, Cs₂CO₃) can also be a respiratory irritant and should be handled with the same care.
-
Inerting (Step 4): The process of bubbling an inert gas through the reaction mixture (sparging) should be properly vented within the hood to avoid pressurizing the vessel or displacing solvent vapors into the lab.
-
Catalyst Addition (Step 5): Palladium catalysts are often pyrophoric or toxic. Adding them under a positive pressure of inert gas (a "blanket") prevents both catalyst deactivation by air and the release of fine catalyst powder.
-
Workup (Steps 7-8): The quenching and extraction steps should be performed in the fume hood as solvents are volatile and the reaction mixture may still contain harmful reagents.
-
Waste Management (Step 10): Throughout the process, maintain separate, clearly labeled waste containers for solid waste (gloves, weigh paper), halogenated organic waste, and non-halogenated organic waste. Aqueous waste containing residual base or salts should also be collected separately.
By embedding safety protocols directly into the experimental workflow, researchers can effectively manage the risks associated with this compound and leverage its synthetic utility with confidence.
References
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- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Source: Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC371540050
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- SAFETY DATA SHEET - 4-Tolylboronic acid. Source: Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC222210050
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- 4-Cyanophenylboronic Acid | 126747-14-6. Source: Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/IN/en/p/C1590
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- This compound. Source: Hölzel Diagnostika. URL: https://www.hoelzel-diagnostika.de/p/bldp-bd234899-5g/4-cyano-1-1-biphenyl-4-yl-boronic-acid
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(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid: A Keystone Building Block at the Intersection of Materials Science and Medicinal Chemistry
An In-depth Technical Guide
Foreword: A Molecule Born of Necessity
The history of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is not one of a singular, celebrated discovery, but rather a testament to the evolutionary nature of chemical synthesis. Its emergence is intrinsically linked to two monumental pillars of modern chemistry: the development of cyanobiphenyl-based liquid crystals and the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide elucidates the story of this unassuming yet pivotal molecule, not as a standalone invention, but as a logical and elegant solution poised at the confluence of materials science and drug discovery. For researchers, scientists, and drug development professionals, understanding the origins, synthesis, and application of this building block is to grasp a fundamental tool in the creation of complex, functional molecules.
The Genesis: A Convergence of Disciplines
The story of this compound begins with the cyanobiphenyls, a class of molecules that revolutionized display technology. The synthesis of compounds like 4-pentyl-4'-cyanobiphenyl (5CB) in the early 1970s paved the way for the liquid crystal displays (LCDs) that dominate our modern world[1][2]. The unique properties of the cyanobiphenyl core—its linearity, polarity, and ability to self-assemble into ordered phases—made it a subject of intense scientific and commercial interest[3].
Concurrently, the field of organic synthesis was undergoing its own revolution. The discovery and development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s provided a remarkably versatile and robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds[4]. This reaction, utilizing organoboronic acids as key coupling partners, offered a stable, non-toxic, and highly functional group tolerant alternative to other cross-coupling methods[5].
It was at the intersection of these two fields that the need for molecules like this compound became apparent. As the demand for more complex liquid crystal structures and novel pharmaceutical agents with biphenyl scaffolds grew, so too did the need for versatile, functionalized building blocks. This boronic acid derivative of the classic cyanobiphenyl structure was a natural progression, providing a direct and efficient handle for incorporating this important moiety into a vast array of new molecular architectures.
Synthesis and Molecular Architecture
The synthesis of this compound is a prime example of the power and predictability of modern organic chemistry. While a singular "discovery" paper is not apparent, its preparation logically follows from well-established synthetic routes. The most common and industrially scalable approach involves a two-step process: the formation of a suitable biphenyl precursor followed by a borylation reaction.
Step 1: Construction of the Cyanobiphenyl Core
The initial step is the synthesis of a halogenated cyanobiphenyl, typically 4-bromo-4'-cyanobiphenyl. This is most efficiently achieved via a Suzuki-Miyaura coupling reaction, a testament to the foundational importance of this chemistry.
Caption: Synthesis of the 4-bromo-4'-cyanobiphenyl precursor via Suzuki-Miyaura coupling.
Step 2: Borylation of the Biphenyl Core
With the halogenated precursor in hand, the final step is the introduction of the boronic acid functionality. This is typically achieved through a metal-halogen exchange followed by quenching with a boron-containing electrophile, or more recently, through a direct palladium-catalyzed borylation.
Caption: Borylation of 4-bromo-4'-cyanobiphenyl to yield the target boronic acid.
Key Applications in Research and Development
The utility of this compound lies in its bifunctional nature. The boronic acid group serves as a versatile handle for Suzuki-Miyaura cross-coupling, while the cyanobiphenyl moiety imparts desirable electronic and structural properties to the resulting molecules.
Advanced Materials: The Legacy of Liquid Crystals
The cyanobiphenyl unit is a classic mesogen, a molecule that can form liquid crystal phases. By using this compound in Suzuki-Miyaura couplings, materials scientists can construct more complex, multi-ring systems with tailored liquid crystalline properties. These materials are crucial for the development of advanced displays, sensors, and other optoelectronic devices[6][7].
Medicinal Chemistry: A Scaffold for Drug Discovery
The biphenyl motif is a common scaffold in a wide range of biologically active molecules. The ability to introduce a cyanobiphenyl group with high precision using this compound has made it a valuable tool in drug discovery. The cyano group can act as a hydrogen bond acceptor or a metabolic blocking group, while the biphenyl structure provides a rigid framework for orienting other functional groups to interact with biological targets[3].
While a comprehensive list of all drugs synthesized using this specific reagent is vast, its utility is evident in the patent literature for the synthesis of inhibitors of various enzymes and receptor antagonists. For example, related cyanobiphenyl structures are found in molecules targeting viral polymerases and other therapeutic targets[8][9].
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound.
Synthesis of 4-bromo-4'-cyanobiphenyl (Precursor)
Materials:
-
4-bromobenzonitrile
-
4-bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 12-16 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-bromo-4'-cyanobiphenyl[10].
Synthesis of this compound
Materials:
-
4-bromo-4'-cyanobiphenyl
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure (via Organolithium):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-4'-cyanobiphenyl (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization or by washing with a non-polar solvent like hexane to yield this compound.
Data Summary
| Property | Value |
| Molecular Formula | C₁₃H₁₀BNO₂ |
| Molecular Weight | 223.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents (e.g., THF, DMSO, Methanol) |
| Primary Application | Suzuki-Miyaura cross-coupling reagent |
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block in the chemist's toolbox. Its history is a reflection of the progress in synthetic chemistry, born from the synergy between materials science and the ever-present demand for more efficient and precise methods to construct complex molecules. As research in both liquid crystals and medicinal chemistry continues to advance, the demand for such well-defined, functionalized scaffolds will undoubtedly grow. Future innovations may focus on greener and more cost-effective synthetic routes, as well as the development of novel derivatives with tailored electronic and steric properties to meet the challenges of next-generation materials and therapeutics. The story of this molecule is far from over; it will continue to be written in the laboratories of scientists pushing the boundaries of what is possible.
References
- The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research.
- Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. White Rose Research Online. [Link]
- Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. PubMed Central. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organoborane coupling reactions (Suzuki coupling).
- Suzuki Coupling. YouTube. [Link]
- Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. [Link]
- Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI. [Link]
- Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses.
- WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Methods and compositions for chimeric coronavirus spike proteins - Patent US-9884895-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US10512664B2 - Antiviral compositions and methods - Google Patents [patents.google.com]
- 9. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
An In-Depth Technical Guide to the Physical Properties of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. Its structure, featuring a rigid biphenyl scaffold, a reactive boronic acid moiety, and an electron-withdrawing cyano group, makes it a highly valuable and versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds.[1] This capability allows for the facile construction of complex molecular architectures.
The biphenyl core provides a well-defined and rigid linker, essential for creating molecules with specific spatial orientations, a critical aspect in the design of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. The terminal cyano (nitrile) group further enhances its utility; it modulates the electronic properties of the molecule and serves as a versatile chemical handle that can be transformed into other functional groups or act as a key interaction point in biological systems.[2][3] The incorporation of boronic acids into drug candidates has seen a significant increase, with several FDA-approved drugs featuring this moiety, underscoring the importance of understanding their fundamental properties.[1][4][5]
This guide provides a comprehensive examination of the core physical and spectroscopic properties of this compound, offering researchers and drug development professionals the foundational data and procedural insights required for its effective application.
Core Physicochemical Properties
The utility of any chemical reagent is fundamentally linked to its physical properties. These parameters dictate storage conditions, solvent selection for reactions, and criteria for purity assessment. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀BNO₂ | [6][7][8] |
| Molecular Weight | 223.04 g/mol | [6][7] |
| Appearance | White to off-white or yellow solid/powder | [8][9] |
| Melting Point | 190.5 - 191.5 °C | [6][7] |
| Boiling Point | 455.1 ± 55.0 °C (Predicted) | [6][7] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [6][7] |
| pKa | 8.37 ± 0.17 (Predicted) | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6] |
Expert Insight: The sharp, well-defined melting point is indicative of a high degree of purity, which is critical for reproducible results in sensitive catalytic reactions and for meeting the stringent quality standards of pharmaceutical development. The recommended storage conditions highlight the compound's sensitivity; boronic acids can undergo dehydration to form boroxines, particularly when exposed to heat or moisture. Storing under an inert, cool, and dry atmosphere is essential to maintain its structural integrity and reactivity.
Molecular Structure and Functional Group Analysis
The specific arrangement of functional groups in this compound dictates its chemical behavior and applications.
Caption: Molecular structure of this compound.
-
Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid, capable of reversibly binding with diols.[10] Its primary utility in synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl or vinyl halides.[11][12] This reaction is fundamental to building the carbon skeleton of many pharmaceutical agents and advanced materials.
-
Biphenyl Core: This aromatic system provides a rigid, planar structure that influences the overall conformation of molecules synthesized from it. This rigidity is crucial in applications like liquid crystals and in drug design, where a specific orientation is often required for binding to a biological target.
-
Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile moiety significantly influences the electronic distribution across the biphenyl system. This can affect the reactivity of the boronic acid and the properties of the final product. In medicinal chemistry, the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13] Its presence has been shown to be critical in the design of some potent antiviral agents.[2][3][14]
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures like 4-cyanophenylboronic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. The broadness is due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[13]
-
C≡N Stretch: A very strong, sharp, and highly characteristic peak is expected in the 2220-2240 cm⁻¹ region.[13] The intensity and sharp nature of this peak make it an excellent diagnostic tool for confirming the presence of the nitrile.
-
Aromatic C=C Stretches: Multiple medium to strong bands will appear in the 1400-1620 cm⁻¹ region, characteristic of the biphenyl ring system.
-
B-O Stretch: A strong band, typically found around 1310-1380 cm⁻¹, is attributable to the boron-oxygen single bond stretching.
-
B-C Stretch: A band in the 1000-1100 cm⁻¹ region can often be assigned to the boron-carbon bond.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic Protons (Ar-H): The eight aromatic protons will appear as a complex series of doublets and triplets in the downfield region, approximately 7.5-8.5 ppm. The protons on the cyanophenyl ring will be shifted further downfield compared to those on the boronic acid-substituted ring due to the electron-withdrawing effect of the cyano group.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet corresponding to the two acidic protons will be present. Its chemical shift is highly variable and depends on concentration, solvent, and water content, but it often appears between 5.0 and 9.0 ppm and may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: A series of signals is expected in the 120-145 ppm range. This includes the four quaternary carbons (ipso-carbons) where the rings are linked and the functional groups are attached.
-
Cyano Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift around 118-120 ppm.[16]
-
Boron-Bound Carbon (C-B): The carbon atom directly attached to the boron is a key signal. It often appears as a broad peak due to quadrupolar relaxation of the boron nucleus and is typically found around 130-140 ppm.
-
Experimental Methodologies: A Practical Approach
Ensuring the quality and identity of this compound is a prerequisite for its use in any research or development setting. The following protocols outline standard procedures for verifying its key physical and structural properties.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly received or synthesized batch of the title compound.
Caption: Standard workflow for the quality control and characterization of boronic acids.
Protocol 1: Melting Point Determination via Capillary Method
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. A sharp range (e.g., < 2 °C) is characteristic of a pure compound.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Capillary Loading: Finely crush a small amount of the solid on a watch glass. Tamp the open end of a capillary tube into the powder until a 2-3 mm column of material is packed at the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar device).
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point (191 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Protocol 2: Structural Verification by FT-IR Spectroscopy (ATR)
Causality: Attenuated Total Reflectance (ATR) FT-IR is a rapid, non-destructive method to confirm the presence of the key functional groups that define the molecule's identity.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. The instrument software will automatically subtract this from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the key absorption bands. Verify the presence of the characteristic peaks for O-H, C≡N, aromatic C=C, and B-O stretches as detailed in the spectroscopic profile section.
Conclusion
This compound is a well-characterized compound with a distinct set of physical properties that underpin its widespread use in chemical synthesis. Its high melting point and solid-state nature are indicative of a stable, ordered crystalline structure. A comprehensive understanding of its spectroscopic fingerprint (FT-IR and NMR) is crucial for identity confirmation and quality control, while knowledge of its solubility and stability, reflected in its storage requirements, is paramount for its successful application in reactions. For researchers in drug discovery and materials science, the data and protocols presented in this guide provide the necessary foundation to confidently employ this versatile building block in the creation of novel and complex molecular entities.
References
- This compound - ChemBK.
- B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid | 406482-73-3 - Echemi.
- 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem.
- BD234899406482-73-3boronic acid - BLDpharm.
- 4-Cyanophenylboronic acid, ≥95% | 126747-14-6 - Sigma-Aldrich.
- 4-Cyanophenylboronic acid, 95% - Ottokemi.
- This compound - CymitQuimica.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic-Acid-Modified Nanomaterials for Biomedical Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI.
- (4-Cyanophenyl)boronic acid - Optional[13C NMR] - SpectraBase.
- Design and discovery of boronic acid drugs - PubMed.
- Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respir
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchG
- Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal.
- VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID - Rasayan Journal of Chemistry.
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respir
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - ResearchG
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- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
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- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 4-Cyanophenylboronic acid, 95% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 10. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
- 16. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Synthesis of 4,4'-Biphenyldicarbonitrile
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide, providing a powerful tool for the construction of complex molecular architectures.[4][5] Among the myriad of structures accessible through this methodology, biaryl moieties are of particular significance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2]
This application note provides a comprehensive guide to the Suzuki coupling of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid with a suitable aryl halide, yielding the valuable compound 4,4'-biphenyldicarbonitrile. This symmetrical dicyanobiphenyl derivative is a key building block in the synthesis of advanced materials, including coordination polymers and porous organic frameworks, and serves as a crucial intermediate in the pharmaceutical industry.[6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into the critical parameters that govern the success of this transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle centered around a palladium catalyst.[7][8][9] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of a low-valent palladium(0) complex to the aryl halide (Ar-X). This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar palladium(II) intermediate.[5][8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[10]
-
Transmetalation: This step involves the transfer of the organic moiety from the boronic acid to the palladium(II) center. Crucially, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[1][11] This is a defining feature of the Suzuki coupling and the choice of base can significantly influence the reaction rate and yield.[1]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[7][9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4,4'-Biphenyldicarbonitrile
This protocol details the Suzuki coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-bromobenzonitrile (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask. The use of a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is a common and effective strategy.[12]
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL). The biphasic solvent system is often beneficial for Suzuki couplings, as it can dissolve both the organic substrates and the inorganic base. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,4'-biphenyldicarbonitrile.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling synthesis.
Key Parameters and Rationale for Experimental Choices
| Parameter | Recommended | Rationale |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | A versatile and cost-effective catalytic system. Other highly active catalysts include Pd(PPh₃)₄ and catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can be beneficial for less reactive aryl chlorides.[11][12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are generally effective.[1] K₂CO₃ is a good starting point due to its balance of reactivity and cost. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[1] The choice of base is crucial for activating the boronic acid for transmetalation.[1][11] |
| Solvent | Dioxane/Water, Toluene/Water, THF | A mixture of an organic solvent and water is common.[8] This aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction. Anhydrous conditions can also be employed, particularly with boronic esters. |
| Temperature | 60-100 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[7] Room temperature couplings are possible with highly active catalyst systems.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use fresh, high-purity catalyst and solvents. |
| Insufficiently active base | Try a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄. | |
| Deactivated boronic acid | Protodeboronation (hydrolysis of the C-B bond) can occur. Use a slight excess of the boronic acid or consider using a more stable boronic ester derivative. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Rigorous degassing is crucial. |
| Catalyst decomposition | Lower the reaction temperature or use a more stable ligand. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time or temperature, while monitoring for byproduct formation. |
| Steric hindrance | For sterically demanding substrates, a more active catalyst system with bulky ligands (e.g., SPhos, XPhos) may be required. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 4,4'-biphenyldicarbonitrile from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can achieve high yields of the desired product. The protocol provided herein serves as a robust starting point for this transformation. However, as with any chemical reaction, empirical optimization may be necessary to achieve the best results for a specific substrate combination. The versatility and reliability of the Suzuki coupling ensure its continued and widespread application in both academic research and industrial drug development and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. Palladium catalyzed couplings.
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- WordPress. Use of Base Metals in Suzuki Coupling.
- ResearchGate. Screening of different bases for Suzuki coupling.
- Ningbo Inno Pharmchem Co., Ltd. Applications of 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile in Modern Chemistry.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
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- 6. Biphenyl-4,4'-dicarbonitrile, 98% | Fisher Scientific [fishersci.ca]
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Application and Protocol for the Palladium-Catalyzed Synthesis of Substituted Terphenyls via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Architectural Importance of Terphenyl Scaffolds
The terphenyl moiety, a structure composed of a central benzene ring connected to two other phenyl groups, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and extended aromatic system provides a versatile platform for the development of novel therapeutics, liquid crystals, and organic light-emitting diodes (OLEDs). The precise functionalization of the terphenyl core is paramount for tuning its pharmacological and photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the construction of such biaryl and polyaryl systems, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3][4]
This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid with a suitable aryl halide to construct a functionalized p-terphenyl derivative. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, a boronic acid) and an organohalide.[5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This step is often rate-limiting and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[5][6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction rate and yield.[7][8] The presence of the electron-withdrawing cyano group on the biphenyl boronic acid can influence the electronic nature of the boron center, potentially affecting the rate of transmetalation.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the terphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Cyano-Substituted p-Terphenyl
This protocol is a generalized procedure adapted from established methodologies for the synthesis of terphenyls via Suzuki-Miyaura coupling.[1][2][3][4] Researchers should optimize conditions for their specific aryl halide substrate.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on carbon [Pd/C])
-
Base (e.g., potassium carbonate [K₂CO₃] or silver(I) carbonate [Ag₂CO₃])
-
Solvent (e.g., anhydrous Tetrahydrofuran [THF] or 1,4-Dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Reaction Setup and Procedure:
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the chosen aryl halide (1.1 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition and Degassing: Add the anhydrous solvent to the flask. To ensure an oxygen-free environment, which is critical for the stability of the Pd(0) catalyst, thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with the reaction solvent. The filtrate is then typically washed with water and brine.
-
Extraction and Drying: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Reaction Parameters and Considerations:
| Parameter | Recommended Choice | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd/C, or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[1] Heterogeneous Pd/C offers the advantage of easier removal from the reaction mixture.[4] For more challenging couplings, catalysts with specialized ligands like dppf may be beneficial.[11] |
| Base | K₂CO₃, Cs₂CO₃, or Ag₂CO₃ | The base is crucial for activating the boronic acid.[7][8] K₂CO₃ is a cost-effective and generally effective choice. For sterically hindered substrates or less reactive partners, a stronger base like Cs₂CO₃ or a milder one like Ag₂CO₃ in anhydrous conditions can improve yields.[1] |
| Solvent | Anhydrous THF, 1,4-Dioxane, or Toluene/Water | The choice of solvent can influence reaction rates and solubility of reagents. Anhydrous solvents like THF and dioxane are often preferred for couplings involving boronic esters to prevent protonolysis.[1] Biphasic systems like toluene/water are also common for Suzuki reactions.[12] |
| Temperature | Reflux | Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition step. |
| Inert Atmosphere | Nitrogen or Argon | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Analytical Monitoring and Characterization
Consistent and accurate monitoring of the reaction is key to achieving optimal results.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of intermediates and byproducts, and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final isolated product.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of complex molecular architectures like the functionalized terphenyls described herein. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct these valuable scaffolds. The protocol provided serves as a robust starting point for the synthesis of a wide range of terphenyl derivatives, enabling further exploration in the fields of drug discovery and materials science.
References
- Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. ResearchGate.
- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. ResearchGate.
- Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate.
- Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyls. Taylor & Francis Online.
- Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics.
- Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles. The Journal of Organic Chemistry.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. ResearchGate.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Aarhus University.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
- Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. ResearchGate.
- Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed.
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Application Note & Protocol: Strategic Base Selection for Suzuki-Miyaura Coupling with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] While the palladium catalyst and its associated ligands are often the focus of optimization, the choice of base is a critically underestimated parameter that governs the reaction's success, influencing yield, reaction rate, and byproduct formation.[5][6]
The base performs multiple, indispensable roles within the catalytic cycle.[4][5] Its primary function is to activate the boronic acid for the crucial transmetalation step.[4][7] It achieves this by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to the palladium center.[8][9][10] Additionally, the base can influence the formation and reactivity of the active palladium complexes and accelerate the final reductive elimination step.[5] However, an inappropriate choice or concentration of base can also lead to detrimental side reactions, such as the formation of unreactive boronate aggregates or catalyst deactivation.[8][11]
This guide provides a detailed examination of base selection for the Suzuki-Miyaura coupling of a specific, electronically distinct substrate: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid . The presence of the electron-withdrawing cyano (-CN) group significantly impacts the electronic properties of the boronic acid, making strategic base selection paramount for achieving optimal reaction outcomes.
Mechanistic Insight: Visualizing the Base's Role
To understand the rationale behind base selection, it is essential to visualize its point of action within the Suzuki-Miyaura catalytic cycle. The base is integral to the transmetalation step, which is often the rate-determining step of the reaction.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
As depicted in Figure 1, the base reacts with the boronic acid to form an "ate" complex, or boronate. This process increases the electron density on the boron-bound organic group (R²), enhancing its nucleophilicity and facilitating its transfer to the palladium(II) center.
Considerations for this compound
The substrate , this compound, possesses a strong electron-withdrawing cyano group. This feature has several implications for the Suzuki coupling:
-
Increased Acidity: The cyano group increases the Lewis acidity of the boronic acid. This can make it more susceptible to certain side reactions like protodeboronation, especially under harsh basic conditions.[12]
-
Slower Transmetalation: Electron-deficient boronic acids can exhibit slower rates of transmetalation compared to their electron-rich counterparts.[13] Therefore, the choice of base becomes critical to sufficiently activate the boronic acid without causing degradation.
-
Functional Group Compatibility: The cyano group is generally stable under typical Suzuki conditions, but extremely strong bases or high temperatures could potentially lead to hydrolysis or other unwanted reactions.
Given these characteristics, a base must be chosen that is strong enough to promote efficient boronate formation and transmetalation but mild enough to prevent substrate degradation and other side reactions.
Comparative Analysis of Common Bases
The selection of a base is often empirical, but a rational choice can be made by considering factors like basicity (pKa of the conjugate acid), solubility, and the nature of the cation.[14] Below is a comparative table of bases commonly employed in Suzuki-Miyaura reactions.
| Base | Formula | Typical pKa (Conjugate Acid) | Solubility | Key Characteristics & Recommendations for Cyano-Substituted Substrates |
| Potassium Carbonate | K₂CO₃ | ~10.3 | High in water, moderate in polar organic solvents | A versatile, moderately strong base. Often used in biphasic solvent systems (e.g., Toluene/Water). A good starting point for optimization.[15] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | High in water, better organic solubility than K₂CO₃ | Often provides superior results due to the soft nature of the Cs⁺ cation, which can stabilize intermediates. Highly effective but more expensive.[14] |
| Potassium Phosphate | K₃PO₄ | ~12.3 | High in water, low in organic solvents | A stronger inorganic base that is particularly effective for coupling challenging substrates, including electron-deficient boronic acids and aryl chlorides. Often used in anhydrous conditions. |
| Sodium Hydroxide | NaOH | ~14 | High in water | A very strong and inexpensive base. Can be effective but increases the risk of protodeboronation and hydrolysis of sensitive functional groups. Use with caution.[6] |
| Potassium Fluoride | KF | ~3.2 | Moderate in water | A mild base, useful when base-labile functional groups (like esters) are present.[7] Its efficacy stems from the formation of a highly nucleophilic trifluoroborate species. |
| Triethylamine | Et₃N | ~10.8 | High in organic solvents | An organic base often used in anhydrous conditions. Its performance can be highly substrate-dependent and is sometimes inferior to inorganic bases.[14] |
For the coupling of this compound, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended starting points due to their proven efficacy with electron-deficient substrates.
Experimental Protocols
The following protocols provide a step-by-step methodology for performing a Suzuki-Miyaura coupling with this compound, optimized for two different recommended bases.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is robust and well-suited for coupling with a range of aryl halides, including more challenging aryl chlorides.
Workflow Diagram:
Caption: Figure 2. Experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add this compound (1.2–1.5 equivalents), the aryl halide (1.0 equivalent), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equivalents).[16]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to ensure anhydrous and oxygen-free conditions.[17]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a suitable degassed solvent (e.g., dioxane, toluene, or THF). Subsequently, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[16]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]
Protocol 2: Biphasic Procedure using Cesium Carbonate (Cs₂CO₃)
This protocol is effective for highly reactive aryl bromides and iodides and utilizes an aqueous/organic solvent system.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vessel with a stir bar, add this compound (1.1 equivalents) and the aryl halide (1.0 equivalent).
-
Solvent Addition: Add an organic solvent (e.g., 1,4-dioxane) and an aqueous solution of cesium carbonate (Cs₂CO₃, 2.0 equivalents, e.g., 2M solution).[18]
-
Degassing: Sparge the mixture with a stream of Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents).[18]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring overnight.[18]
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Troubleshooting and Side Reactions
Even with careful planning, Suzuki-Miyaura reactions can encounter issues. Understanding potential side reactions is key to effective troubleshooting.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It is often caused by excessive base concentration, high temperatures, or the presence of protic sources.[12]
-
Solution: Use anhydrous conditions, a milder base (e.g., K₂CO₃ or KF), or a more stable boronate ester.
-
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be promoted by the presence of oxygen.
-
Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[17]
-
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present.[1]
-
Solution: Ensure high-purity reagents and solvents.
-
If a reaction yields no product, a systematic evaluation of the catalyst system, base, and reaction conditions is necessary. For challenging substrates, screening different palladium ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often required.[13][17]
Conclusion
The selection of the base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. The electron-withdrawing nature of the cyano group necessitates a base that can effectively promote the transmetalation step without inducing substrate degradation. While potassium carbonate serves as a reliable starting point, stronger bases like potassium phosphate or cesium carbonate often provide superior yields for such electronically challenging substrates. By understanding the mechanistic role of the base and carefully selecting reaction conditions, researchers can reliably synthesize complex biaryl structures for applications in research, drug discovery, and materials science.
References
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Suzuki reaction.Wikipedia. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki reaction: easy mechanism,applic
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society. [Link]
- Role of a base in Suzuki-Miyaura reaction.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.Semantic Scholar. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.ACS Central Science. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.Organic Letters. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling.YouTube. [Link]
- A Review on Palladium Catalyzed Coupling Reactions.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize. [Link]
- What are the byproducts in a Suzuki reaction?Chemistry Stack Exchange. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews. [Link]
- Diagnosing issues with a failed Suzuki coupling?Reddit. [Link]
- Suzuki Cross-coupling Reaction procedure.Rose-Hulman Institute of Technology. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- How can I solve my problem with Suzuki coupling?
- Masking Boronic Acids for Suzuki Coupling.YouTube. [Link]
- The Suzuki Reaction.Andrew G. Myers Research Group, Harvard University. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube. [Link]
- How to approach choosing reaction conditions for Suzuki?Reddit. [Link]
- Screening of different bases for Suzuki coupling.
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Solvent effects in reactions of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Application Note & Protocol Guide
Topic: Solvent Effects in Reactions of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Solvent in Harnessing the Reactivity of this compound
This compound is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2][3][4] Its rigid biphenyl structure, appended with a reactive boronic acid and a synthetically versatile cyano group, makes it an ideal precursor for creating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.[1][5]
However, the success of these transformations is not solely dependent on the choice of catalyst or base; the reaction solvent plays a multifaceted and often decisive role.[6][7][8][9] The solvent is not merely an inert medium but an active participant that influences every stage of the catalytic cycle.[6][10] It governs the solubility of reactants, stabilizes catalytic intermediates, modulates the activity of the base, and can even dictate the reaction pathway and selectivity.[11][12][13] A poorly chosen solvent can lead to sluggish reactions, low yields, or the formation of undesirable byproducts, while a judiciously selected solvent can significantly enhance reaction rates and purity.[6][12]
This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for investigating and optimizing solvent effects in reactions involving this compound. We will delve into the mechanistic implications of solvent choice and provide detailed protocols for systematic solvent screening and kinetic analysis.
I. Theoretical Framework: Understanding the Solvent's Influence
The Suzuki-Miyaura coupling is a complex catalytic process involving several key steps: oxidative addition, transmetalation, and reductive elimination.[10] The solvent interacts with the catalyst, substrates, and intermediates at each of these stages, thereby influencing the overall reaction kinetics and outcome.[6][9]
Solvent Properties and Their Mechanistic Impact
Several key solvent properties must be considered:
-
Polarity and Dielectric Constant: The polarity of the solvent can significantly affect the rates of the oxidative addition and reductive elimination steps.[7][9] More polar solvents can stabilize charged intermediates and transition states, which may accelerate certain steps in the catalytic cycle.[11][13] However, the effect of polarity is not always straightforward and does not always correlate directly with the dielectric constant.[11][13] For instance, polar aprotic solvents like DMF and acetonitrile are often effective, but their impact can be complex and may also involve direct coordination to the metal center.[11][14]
-
Coordinating Ability: Solvents can act as ligands, coordinating to the palladium catalyst and influencing its reactivity.[12] Strongly coordinating solvents may stabilize the catalyst but can also inhibit the reaction by occupying coordination sites required for the catalytic cycle to proceed.
-
Proticity: Protic solvents, such as alcohols and water, can participate in hydrogen bonding and may play a beneficial role, particularly in the transmetalation step, by facilitating the transfer of the aryl group from the boronic acid to the palladium center.[7] Aqueous solvent mixtures are often found to accelerate Suzuki-Miyaura reactions.[12][14][15]
Boronic Acid Speciation and Stability in Solution
This compound, like other boronic acids, can exist in different forms in solution, and the solvent plays a crucial role in these equilibria.[16]
-
Dehydration to Boroxines: In non-aqueous, aprotic solvents, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[17][18] This equilibrium can affect the concentration of the active monomeric boronic acid species available for transmetalation.
-
Solubility: The solubility of the boronic acid, the aryl halide, the base, and the catalyst is paramount for an efficient reaction.[6][19] A solvent system must be chosen that adequately dissolves all components. Phenylboronic acids generally have higher solubility in organic solvents than in neutral aqueous solutions.[17][19]
-
Side Reactions: Solvents can also influence the prevalence of side reactions. Protodeboronation, the undesired cleavage of the C-B bond, can be catalyzed by acids or bases and its rate can be solvent-dependent.[17] Oxidation of the boronic acid is another potential side reaction, particularly in ethereal solvents that may contain peroxides.[17]
II. Experimental Design for Solvent Screening
A systematic approach is crucial for efficiently identifying the optimal solvent for a given reaction. A Design of Experiments (DoE) strategy can be highly effective for this purpose.[20]
A Rational Approach to Solvent Selection
Instead of random selection, solvents should be chosen to represent a range of properties (polarity, proticity, coordinating ability). A common approach is to select a representative solvent from different classes.[20]
| Solvent Class | Example Solvents | Key Properties |
| Polar Aprotic | DMF, Acetonitrile (MeCN), DMSO | High dielectric constant, no acidic protons |
| Ethereal | THF, 1,4-Dioxane, CPME | Moderate polarity, coordinating oxygen atom |
| Aromatic | Toluene, Xylenes | Nonpolar, can engage in π-stacking |
| Alcohols | Isopropanol, n-Butanol | Protic, hydrogen-bond donors |
| Aqueous Mixtures | Toluene/Water, THF/Water | Biphasic or monophasic, can enhance rates |
Experimental Workflow for Solvent Screening
The following diagram illustrates a typical workflow for a solvent screening experiment.
Caption: Workflow for systematic solvent screening.
III. Protocols for Kinetic Analysis
Detailed kinetic analysis provides invaluable insights into the reaction mechanism and the role of the solvent.[5][21] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.[5][22]
General Protocol for Kinetic Monitoring by HPLC
This protocol describes a general procedure for monitoring the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Internal standard (e.g., biphenyl or naphthalene)
-
Anhydrous solvents for screening
-
Quenching solution (e.g., acetonitrile with a small amount of acid)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
To minimize weighing errors and ensure consistency, prepare stock solutions of the aryl halide and the internal standard in a Class A volumetric flask using the primary reaction solvent.
-
Prepare a separate stock solution of the this compound.
-
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the solid base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the vial with a septum and purge with argon or nitrogen for at least 15 minutes.
-
Using a syringe, add the stock solution containing the aryl halide (1.0 eq) and the internal standard.
-
Add the stock solution of the boronic acid (1.2 eq).
-
Place the reaction vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C) and allow the mixture to equilibrate for 5-10 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
Prepare a fresh stock solution or slurry of the palladium catalyst and ligand (if applicable) in the reaction solvent.
-
To initiate the reaction, rapidly inject the catalyst solution into the reaction mixture. This is time zero (t=0).[5]
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[5]
-
Immediately quench the aliquot by injecting it into a vial containing a known volume of the quenching solution (e.g., 1 mL of acetonitrile). This stops the reaction and dilutes the sample for analysis.[5]
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Develop an HPLC method that provides good separation of all components (aryl halide, boronic acid, product, and internal standard).
-
-
Data Analysis:
-
Generate a calibration curve for the product and the starting material against the internal standard to convert peak areas to concentrations.[5]
-
Plot the concentration of the product and/or the starting material as a function of time to obtain the reaction profile for each solvent tested.[5]
-
The initial reaction rate can be determined from the initial slope of the product concentration vs. time curve.
-
IV. Interpreting the Results: A Case Study
To illustrate the potential impact of the solvent, consider the hypothetical results from a screening experiment for the coupling of this compound with 4-bromoanisole.
| Solvent | Dielectric Constant (ε) | Final Yield (%) | Initial Rate (relative) | Observations |
| Toluene | 2.4 | 75 | 1.0 | Homogeneous at reaction temperature. |
| THF | 7.6 | 85 | 1.5 | Good solubility of all components. |
| Acetonitrile | 37.5 | 60 | 2.0 | Fast initial rate but stalls; potential catalyst deactivation. |
| DMF | 36.7 | 92 | 2.5 | High yield and fast rate; good overall performance. |
| Dioxane/Water (4:1) | ~10 | >95 | 3.0 | Excellent yield and fastest rate; aqueous mixture is beneficial. |
These data are illustrative and intended to demonstrate potential trends.
From this hypothetical data, the Dioxane/Water mixture appears to be the most promising solvent system, providing both the highest yield and the fastest reaction rate.[15] This aligns with literature reports where aqueous mixtures often accelerate Suzuki-Miyaura couplings.[12][14]
V. Mechanistic Insights and Troubleshooting
The kinetic profiles obtained in different solvents can provide clues about the rate-determining step and potential issues.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
-
Slow Initial Rate in Nonpolar Solvents: This may suggest that a polar transition state, possibly in the oxidative addition step, is not well-stabilized.
-
Reaction Stalling in Coordinating Solvents (e.g., Acetonitrile): This could indicate that the solvent is binding too strongly to the palladium center, inhibiting substrate coordination and slowing down the catalytic cycle.
-
Enhanced Rates in Protic/Aqueous Mixtures: This often points to the transmetalation step being rate-limiting in aprotic media. The presence of water or alcohol can facilitate the formation of the boronate species [ArB(OH)₃]⁻, which is more nucleophilic and accelerates the transfer of the aryl group to the palladium center.[15]
VI. Conclusion and Best Practices
The choice of solvent is a powerful tool for optimizing reactions of this compound. A systematic and mechanistically informed approach to solvent selection is critical for achieving high yields, fast reaction rates, and robust processes in drug development and chemical manufacturing.
Key Takeaways:
-
No Universal Solvent: The optimal solvent is highly dependent on the specific substrates, catalyst, and base used.
-
Systematic Screening is Key: Employ a rational screening approach using a diverse set of solvents to explore the chemical space effectively.
-
Kinetics Provide Insight: Monitor reaction kinetics to understand the solvent's impact on the reaction rate and identify potential bottlenecks.
-
Consider Aqueous Mixtures: Do not overlook the potential of aqueous solvent systems, as they frequently provide significant rate enhancements.
-
Solvent Quality Matters: Be aware that solvent impurities can poison the catalyst and negatively impact reaction reproducibility.[12]
By applying the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of solvent effects and unlock the full synthetic potential of this compound.
References
- Kinetic profile of Suzuki-Miyaura reaction in different solvents. (n.d.). ResearchGate.
- Solvent Effects in Boronic Acid-Diol Binding. (2025). Journal of Organic Chemistry. PubMed. [Link]
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
- The effect of different solvents on the Suzuki coupling reaction. (n.d.).
- Al-Zoubi, R. M., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(5), 1802-1820. [Link]
- Suzuki Reaction Monitoring. (n.d.). Advion. [Link]
- Byers, J. A., & Viducic, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]
- Smith, A. M., & Nolan, S. P. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Gui, L., et al. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. Royal Society of Chemistry. [Link]
- Understanding Boronic Acids: Properties and Synthesis Uses. (n.d.). Boroncore. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]
- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]
- Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. (n.d.).
- Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3337-3350. [Link]
- Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(9), 2373-2384. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. [Link]
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2022). Organic Process Research & Development. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. (2020). The Journal of Physical Chemistry C. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. [Link]
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2025).
- Effect of solvent on the Suzuki reaction. (n.d.).
- 4'-cyano-1,1'-biphenyl-4-ylboronic acid. (n.d.). ChemBK. [Link]
- Dehydration of phenylboronic acid with the formation of boroxine. (n.d.).
- Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. (2025). Journal of Pharmaceutical Sciences. [Link]
- Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. (n.d.). SCIRP. [Link]
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Application Notes & Protocols: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in Medicinal Chemistry
An In-Depth Guide for Medicinal Chemists
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for molecular complexity and novelty is relentless. Success often hinges on the strategic use of versatile, high-value chemical building blocks. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid stands out as one such critical intermediate. Its structure is a masterful convergence of three key functionalities: a reactive boronic acid handle, a rigid biphenyl core, and a versatile cyano group. This combination makes it an invaluable tool for medicinal chemists aiming to construct complex molecular architectures, particularly those found in targeted therapies for oncology and other disease areas.[1]
Boronic acids, in general, have revolutionized synthetic and medicinal chemistry, a fact underscored by the growing number of FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib (Velcade®).[2][3][4] They are prized for their stability, relatively low toxicity, and versatile reactivity.[2][5] this compound leverages this foundational utility, offering a direct route to the cyanobiphenyl motif—a privileged structure found at the heart of numerous potent and selective inhibitors of critical biological targets.
This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to explain the causality behind its applications, offering field-tested protocols, and discussing its strategic role in contemporary drug design.
Molecular Profile and Physicochemical Properties
Understanding the intrinsic properties of this compound is fundamental to its effective application. The molecule's reactivity and its influence on the properties of its derivatives are dictated by the interplay of its constituent parts.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BNO₂ | [6][7] |
| Molecular Weight | 223.04 g/mol | [7] |
| Appearance | Solid | [6] |
| Melting Point | 190.5-191.5 °C | [7] |
| CAS Number | 406482-73-3 | [7] |
Dissecting the Functional Components:
-
The Boronic Acid Moiety (-B(OH)₂): This is the molecule's primary reactive center. As a Lewis acid, it readily engages with transition metal catalysts, most notably palladium and copper, to facilitate cross-coupling reactions. Its ability to undergo transmetalation is the cornerstone of its synthetic utility.[2]
-
The Biphenyl Scaffold: This rigid, planar core serves as a molecular scaffold, providing a defined spatial orientation for substituents. In drug design, this rigidity is crucial for optimizing interactions with the well-defined binding pockets of protein targets.
-
The Cyano Group (-C≡N): Far from being a passive spectator, the nitrile group is a powerful modulator of physicochemical properties. It is a strong electron-withdrawing group and a hydrogen bond acceptor. In drug candidates, it can enhance binding affinity, improve metabolic stability, and serve as a synthetic precursor for other important functional groups, such as amidines or tetrazoles.[1]
Core Synthetic Applications: Building Biaryl Architectures
The primary application of this compound is in transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-heteroatom bond formation in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is the most common application for this reagent. It enables the efficient construction of carbon-carbon bonds between sp²-hybridized carbon atoms, allowing for the synthesis of complex biaryl and heteroaryl compounds that are central to many drug discovery programs.[1][8]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Forging C-N and C-O Bonds
While the Suzuki reaction builds carbon frameworks, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N).[9] This reaction is particularly valuable as it often proceeds under milder conditions than competing methods like the Buchwald-Hartwig amination.[9][10] It typically uses a copper catalyst and can often be conducted at room temperature and open to the air, a significant advantage in terms of operational simplicity.[9][11]
The Chan-Lam coupling uniquely couples two nucleophilic partners: the boronic acid and an alcohol or amine.[10] The reaction is driven by a copper(II) species, and atmospheric oxygen often plays a crucial role in reoxidizing the copper(I) intermediate to complete the catalytic cycle.[10][11]
Mechanism: Simplified Chan-Lam Catalytic Cycle
Caption: A simplified representation of the Chan-Lam catalytic cycle.
Case Study: A Key Building Block for PARP Inhibitors
The cyanobiphenyl motif is a cornerstone of several potent poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has transformed the treatment of certain cancers, particularly those with BRCA1 or BRCA2 mutations.[12][13] PARP inhibitors function by exploiting a concept known as "synthetic lethality." In cancer cells with a deficient homologous recombination DNA repair pathway (due to BRCA mutations), inhibiting the PARP-mediated base excision repair pathway leads to catastrophic DNA damage and cell death.[13][14]
This compound is an ideal starting material for synthesizing the core structures of these inhibitors, providing the necessary cyanobiphenyl pharmacophore in a single, efficient step.
Workflow: Hypothetical Synthesis of a PARP Inhibitor Core
Caption: Synthetic strategy for a PARP inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are generalized procedures intended as a starting point. Optimization of catalysts, bases, solvents, and temperatures is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with an aryl or heteroaryl bromide.
Rationale: This protocol uses a standard palladium catalyst and a carbonate base. The aqueous/organic solvent system helps to dissolve both the organic reactants and the inorganic base. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. This is followed by the addition of Pd(PPh₃)₄ (0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to 85-95 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Protocol 2: General Procedure for Chan-Lam C-N Coupling (Amination)
Objective: To couple this compound with a primary or secondary amine.
Rationale: This protocol employs copper(II) acetate as the catalyst. Pyridine serves as both a base and a ligand to facilitate the catalytic cycle. The reaction is run open to the air, as atmospheric oxygen is the terminal oxidant that regenerates the active Cu(II) catalyst.[9][10][11] Molecular sieves can be added to minimize side reactions caused by water, such as protodeboronation.[15]
Materials:
-
This compound (1.5 equivalents)
-
Amine or N-Heterocycle (1.0 equivalent)
-
Copper(II) Acetate [Cu(OAc)₂] (1.1 equivalents, stoichiometric) or (0.1 equivalents, catalytic)
-
Pyridine (2.0 equivalents)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Activated 4Å Molecular Sieves (optional)
Procedure:
-
Reaction Setup: To a flask open to the air, add the amine (1.0 eq.), this compound (1.5 eq.), Cu(OAc)₂ (1.1 eq.), and activated 4Å molecular sieves (if used).
-
Solvent and Base Addition: Add the solvent (DCM) followed by pyridine (2.0 eq.).
-
Reaction Conditions: Stir the resulting suspension vigorously at room temperature for 24-72 hours. The reaction is often a heterogeneous blue or green mixture. Monitor progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the N-arylated product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (Pd or Cu).- Poor quality boronic acid (anhydride formation).- Insufficient base or incorrect base strength. | - Use a fresh batch of catalyst.- Use high-purity boronic acid.- Screen alternative bases (e.g., Cs₂CO₃ for Suzuki, Et₃N for Chan-Lam).[16] |
| Protodeboronation | - Presence of excess acid or water.- High reaction temperatures or prolonged reaction times. | - Use anhydrous solvents and reagents.- Add molecular sieves to the Chan-Lam reaction.[15]- Optimize for lower temperature and shorter reaction time. |
| Homocoupling of Boronic Acid | - Often an issue in copper-catalyzed reactions.- Can be promoted by oxygen in some palladium systems. | - Carefully control stoichiometry.- In Suzuki reactions, ensure the system is thoroughly degassed.- For Chan-Lam, screening different copper sources or ligands may help.[10] |
Conclusion and Future Perspectives
This compound is more than a simple reagent; it is a strategic asset in medicinal chemistry. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides reliable and efficient access to the cyanobiphenyl motif, a privileged structure in modern drug design, most notably in the field of PARP inhibitors.
The continued exploration of boronic acids as pharmacophores themselves, capable of forming reversible covalent bonds with enzyme targets like serine proteases, suggests that the utility of this class of compounds is still expanding.[2][17] For researchers, scientists, and drug development professionals, mastering the application of key building blocks like this compound is essential for accelerating the discovery of next-generation therapeutics.
References
- Synthesis of Novel Inhibitors Using 3-Cyanophenylboronic Acid: Application Notes and Protocols - Benchchem. (URL: )
- Chan-Lam Coupling - Organic Chemistry Portal. (URL: [Link])
- Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed. (URL: [Link])
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
- Chan–Lam coupling - Wikipedia. (URL: [Link])
- Chan Lam cross-coupling reaction between...
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
- Chan-Lam Coupling - YouTube. (URL: [Link])
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (URL: [Link])
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: [Link])
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (URL: [Link])
- ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products.
- [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs - PubMed. (URL: [Link])
- 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem. (URL: [Link])
- (4-Cyano-4-cyclohexylpentyl)boronic acid | C12H22BNO2 | CID 154199771 - PubChem. (URL: [Link])
- Visible-light-mediated synthesis of diaryl ethers from arylboronic acids and diaryliodonium salts - ResearchG
- Recent Advances in Diaryl Ether Synthesis - BioKB. (URL: [Link])
- Study Identifies Biologic Reasons for Selective Benefit of PARP Inhibitors - The ASCO Post. (URL: [Link])
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (URL: [Link])
- Mechanism of Action of PARP Inhibitors - ResearchG
- PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC - NIH. (URL: [Link])
- (PDF)
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Preparation of Liquid Crystal Precursors with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid: An Application and Protocol Guide
Introduction: The Enduring Importance of Cyanobiphenyls in Liquid Crystal Technology
Since their discovery, cyanobiphenyls have been cornerstone materials in the advancement of liquid crystal displays (LCDs).[1][2] Their unique combination of chemical stability, broad mesophase range, and significant dielectric and optical anisotropy makes them indispensable components in the mixtures used for the ubiquitous twisted nematic (TN) and other LCD technologies.[3][4] The 4-alkyl-4'-cyanobiphenyls, in particular, exhibit the nematic phase at or near room temperature, a critical property for their practical application.[2][3] The synthesis of these and more complex liquid crystal architectures often relies on the strategic formation of bi-aryl and terphenyl backbones. This guide focuses on the pivotal role of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid as a versatile building block in the synthesis of these advanced materials, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[5][6]
This compound provides a direct route to extend the conjugated core of liquid crystal molecules, a key strategy for modulating their physical properties such as birefringence and clearing point. Its pre-assembled cyanobiphenyl structure simplifies the synthetic pathway to more complex, multi-ring liquid crystal precursors. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this boronic acid with a suitable aryl halide, yielding a terphenyl-based liquid crystal precursor. We will delve into the rationale behind the choice of reagents and conditions, as well as the essential characterization and purification techniques required to obtain high-purity materials suitable for advanced applications.
Core Concepts: The Suzuki-Miyaura Coupling in Liquid Crystal Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[5][7] Its significance in liquid crystal synthesis stems from its high tolerance for a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.[5] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The choice of catalyst, base, and solvent system is critical for a successful coupling reaction and can significantly impact the yield and purity of the desired product.[5] While homogeneous palladium catalysts are common, recent research has also explored the use of heterogeneous catalysts for easier separation and recycling.[8][9]
Experimental Protocol: Synthesis of a Terphenyl-Based Liquid Crystal Precursor
This protocol details the synthesis of 4-alkoxy-4''-cyano-p-terphenyl, a representative liquid crystal precursor, via the Suzuki-Miyaura coupling of this compound with a 4-alkoxybromobenzene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Recommendation |
| This compound | 406482-73-3 | 223.04 | >97% | CymitQuimica, Echemi |
| 4-Alkoxybromobenzene (e.g., 4-butoxybromobenzene) | 104-51-8 | 213.10 | >98% | Sigma-Aldrich, TCI |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% | Strem Chemicals, Alfa Aesar |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | >99.5% | Fisher Scientific, VWR |
| Toluene (anhydrous) | 108-88-3 | 92.14 | >99.8% | Acros Organics, Merck |
| Ethanol (200 proof) | 64-17-5 | 46.07 | >99.5% | Decon Labs, Pharmco-Aaper |
| Deionized Water | N/A | 18.02 | N/A | Millipore Milli-Q |
Reaction Setup and Procedure
Figure 2: Workflow for the synthesis of a terphenyl-based liquid crystal precursor.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), 4-alkoxybromobenzene (1.1 equivalents), sodium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Rationale: The use of a slight excess of the aryl halide can help to ensure complete consumption of the more valuable boronic acid. Sodium carbonate acts as the base required for the transmetalation step.[5] The palladium catalyst is the heart of the reaction, facilitating the C-C bond formation.
-
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.
-
-
Solvent Addition: Anhydrous toluene, ethanol, and deionized water are added via syringe in a typical ratio of 3:1:1 (v/v/v).
-
Rationale: A mixed solvent system is often employed to ensure the solubility of both the organic reactants and the inorganic base.[5] The presence of water is often beneficial for the Suzuki-Miyaura reaction.
-
-
Reaction: The reaction mixture is heated to reflux (typically 80-90 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting boronic acid is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene. The organic layer is washed sequentially with deionized water and brine.
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification and Characterization
The purity of the final liquid crystal precursor is paramount for its performance.[3] The crude product is typically purified by a combination of column chromatography and recrystallization.
-
Column Chromatography: The crude solid is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, heptane, or a mixture thereof).[10][11] This process is highly effective at removing minor impurities and yielding a highly crystalline product. Zone refining is another powerful technique for achieving ultra-high purity.[10][11]
Characterization: The structure and purity of the synthesized precursor should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting point, clearing point) and assess purity.[10]
-
Polarized Optical Microscopy (POM): To identify and characterize the liquid crystalline mesophases.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst; Ensure a thoroughly deoxygenated reaction setup; Use anhydrous solvents and high-purity reagents. |
| Incomplete Reaction | Insufficient reaction time or temperature; Inefficient base. | Monitor the reaction for a longer period; Increase the reaction temperature (if stable); Consider a stronger base like potassium phosphate.[5] |
| Formation of Homocoupling Byproducts | Presence of oxygen; Inappropriate ligand on the palladium catalyst. | Rigorously exclude oxygen from the reaction; Screen different palladium catalysts and ligands. |
| Difficulty in Purification | Byproducts with similar polarity to the product. | Optimize the column chromatography conditions (e.g., different eluent system, finer silica); Perform multiple recrystallizations from different solvent systems. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Palladium compounds and organic solvents should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion: A Versatile Route to Advanced Materials
The use of this compound in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile platform for the synthesis of a wide array of liquid crystal precursors. The ability to systematically modify the molecular architecture by coupling with various aryl halides opens up avenues for fine-tuning the mesomorphic and electro-optical properties of the final materials.[12] This guide has provided a comprehensive protocol, grounded in the fundamental principles of the underlying chemistry, to enable researchers to confidently prepare these valuable building blocks for the next generation of liquid crystal technologies.
References
- Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 987-995. [Link]
- Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-5. [Link]
- Costello, C. A., et al. (1998). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 63(21), 7289-7296. [Link]
- Lopatynskyi, I., et al. (2021). Regimes of the liquid crystal purification by means of ion capturing agents. Scientific Reports, 11(1), 1-10. [Link]
- US5540857A - Purification of liquid crystals and liquid crystal composition - Google P
- Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-5. [Link]
- Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 987-995. [Link]
- Lin, T. H., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optics Express, 23(5), 6031-6038. [Link]
- Bizzarri, M., Cacelli, I., Prampolini, G., & Tani, A. (2007). Liquid Crystal Properties of the n-Alkyl-cyanobiphenyl Series from Atomistic Simulations with Ab Initio Derived Force Fields. The Journal of Physical Chemistry B, 111(4), 743-752. [Link]
- Wu, R., et al. (2024).
- Urban, S., et al. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different p. The Journal of Chemical Physics, 158(4), 044503. [Link]
- Al-Masri, M. (2014). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. [Link]
- The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. (2011).
- Cyanobiphenyl Liquid Crystals Research Articles - Page 1. (n.d.). R Discovery. [Link]
- Liquid-crystal display. (n.d.). Wikipedia. [Link]
- LCD displays that use LCD technology to produce images. (2017, April 21). panadisplay.com. [Link]
- 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia. [Link]
- Wu, R., et al. (2024, October 5). Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications.
- Goulding, M. (2016, January 5). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Kumar, S. (2015). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs).
- Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. [Link]
- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2009).
- Solvent‐Driven Synthesis of DNA‐Based Liquid Crystalline Organogels with Extraordinary Stretchability, Self‐Healing, and Higher‐Order Structural Assembly. (2021).
- Singh, A., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 15(13), 2884. [Link]
- 4-Cyanophenylboronic acid. (n.d.). PubChem. [Link]
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Application Notes and Protocols for the Functionalization of Heterocycles with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: Crafting High-Value Heterocyclic Scaffolds for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the fusion of heterocyclic moieties with biphenyl scaffolds represents a powerful strategy for the development of novel molecular entities with tailored properties. Heterocycles are ubiquitous in pharmaceuticals, imparting crucial physicochemical characteristics such as solubility, polarity, and the ability to form key hydrogen bonds with biological targets.[1] The cyanobiphenyl group, on the other hand, is a well-established pharmacophore and a key structural element in liquid crystals, valued for its rigidity, electronic properties, and synthetic versatility. The targeted combination of these two privileged fragments through C-C bond formation is a cornerstone of modern synthetic chemistry.
This guide provides an in-depth technical overview and practical, field-proven protocols for the functionalization of a diverse range of heterocycles with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. The primary focus will be on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the construction of biaryl systems.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental workflows, and offer insights into overcoming common challenges, particularly those associated with the coupling of electron-deficient boronic acids and nitrogen-rich heterocycles.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Application Notes and Protocols: Scale-up Synthesis of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a pivotal intermediate in the synthesis of various high-value organic molecules, most notably in the pharmaceutical industry as a key building block for angiotensin II receptor antagonists like Valsartan, which is widely used to treat hypertension and heart failure.[1][2][3] Its rigid biphenyl scaffold and versatile boronic acid moiety make it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4][5] This application note provides a comprehensive guide for the scale-up synthesis of this critical compound, addressing the practical challenges encountered when transitioning from laboratory-scale to multi-kilogram production. We will delve into the mechanistic underpinnings of the Suzuki coupling, provide a detailed and robust protocol, and discuss critical process parameters for ensuring a safe, efficient, and reproducible synthesis.
The Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively stable organoboron reagents.[5] The core of this transformation involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.
In our case, the logical disconnection points to 4-cyanophenylboronic acid and a 4-halophenylboronic acid derivative (or vice-versa). For large-scale synthesis, the choice of starting materials is dictated by cost, availability, and safety. A common and economically viable approach involves the coupling of 4-bromobenzonitrile with 4-carboxyphenylboronic acid, followed by conversion of the carboxylic acid to the boronic acid. However, a more direct route, which we will detail, involves the coupling of a suitable arylboronic acid with a 4-halobenzonitrile.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle, as illustrated below, is a well-established sequence of elementary organometallic reactions:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.[6]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Scale-up Synthesis Protocol
This protocol details a robust and scalable procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Notes |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 g/mol | 1.0 | |
| 4-Formylphenylboronic acid | 456-40-6 | 149.94 g/mol | 1.1 | |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | 0.01 | Catalyst |
| SPhos | 657408-07-6 | 410.51 g/mol | 0.02 | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 3.0 | Base |
| Toluene | 108-88-3 | 92.14 g/mol | - | Solvent |
| Water | 7732-18-5 | 18.02 g/mol | - | Solvent |
| Diethylene Glycol | 111-46-6 | 106.12 g/mol | - | For boronic acid formation |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | - | For work-up |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | - | For purification |
Step-by-Step Protocol
Part 1: Suzuki-Miyaura Coupling
-
Reactor Setup: To a clean, dry, and inerted reactor, add 4-bromobenzonitrile (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Premix: In a separate vessel, under an inert atmosphere, dissolve palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) in a portion of the toluene.
-
Reaction Initiation: Add toluene and water (typically a 4:1 to 10:1 ratio) to the main reactor. Begin agitation and sparge with nitrogen for at least 30 minutes to degas the mixture.
-
Catalyst Addition: Add the catalyst premix to the reactor.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine.
Part 2: Boronic Acid Formation and Purification
-
Solvent Exchange: Concentrate the organic layer under reduced pressure to remove toluene. Add diethylene glycol to the residue.
-
Esterification/Dehydration: Heat the mixture under vacuum to facilitate the formation of the boronate ester with diethylene glycol and remove water.
-
Hydrolysis and Purification: Cool the mixture and add water. The crude boronate ester will precipitate. Filter the solid and wash with water.
-
Base Wash (Purification): To further purify, the crude product can be dissolved in an aqueous sodium hydroxide solution.[7] The resulting boronate salt is soluble in the aqueous phase, while non-acidic organic impurities can be extracted with an organic solvent like diethyl ether.[7]
-
Acidification and Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of 2-3. The pure this compound will precipitate.
-
Final Steps: Filter the solid, wash with cold water, and dry under vacuum at 40-50 °C to a constant weight.
Process Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Safety and Handling
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust and vapors.[8][10]
-
Handling of Reagents:
-
Boronic Acids: Can be irritating to the eyes, skin, and respiratory system.[9][11] Avoid generating dust.
-
Cyanide-containing compounds: 4-Bromobenzonitrile and the final product contain a nitrile group. While not as acutely toxic as inorganic cyanides, they should be handled with care to prevent ingestion or skin contact. In case of fire, they may emit toxic fumes.[8][10]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated area away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Inactive catalyst- Insufficient degassing- Impure starting materials | - Use fresh, high-quality catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Verify the purity of starting materials. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Non-optimal base or solvent | - Maintain a strict inert atmosphere throughout the reaction.[6]- Screen different bases and solvent systems. |
| Incomplete Reaction | - Insufficient catalyst loading- Low reaction temperature | - Increase catalyst loading incrementally.- Ensure the reaction temperature is maintained at the optimal level. |
| Purification Difficulties | - Formation of boronic acid anhydrides (boroxines)- Co-precipitation of impurities | - The described base-acid purification method is effective for removing boroxines.[7]- Recrystallization from a suitable solvent system can also be employed.[12] |
Conclusion
The scale-up synthesis of this compound via the Suzuki-Miyaura coupling is a well-established and efficient process. By understanding the underlying reaction mechanism, carefully controlling process parameters, and adhering to strict safety protocols, researchers and drug development professionals can reliably produce this valuable intermediate on a large scale. The protocol provided in this application note serves as a robust starting point for process development and optimization.
References
- ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
- CymitQuimica. (2023, June 29). 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid.
- AK Scientific, Inc. (n.d.). 3-Cyanophenylboronic acid.
- Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- ResearchGate. (n.d.). Purification of boric acid by washing.
- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Reddit. (2017, December 19). Purification of boronic acids?.
- Eureka | Patsnap. (n.d.). Synthesis method of valsartan.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis.
- AK Scientific, Inc. (n.d.). [4-(3-Cyanophenyl)phenyl]boronic acid.
- BenchChem. (n.d.). Application Note: Synthesis of Valsartan from 4'-Bromomethyl-2-cyanobiphenyl.
- Google Patents. (n.d.). WO2009125416A2 - Process for preparation of valsartan intermediate.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). New and Improved Synthesis of Valsartan.
- TCI Chemicals. (2024, November 16). SAFETY DATA SHEET - 3-Cyanophenylboronic Acid.
- ChemicalBook. (n.d.). Valsartan synthesis.
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Application Notes and Protocols: One-Pot Synthesis Involving (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Strategic Importance of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in Modern Synthesis
This compound is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring a reactive boronic acid group and a cyano-functionalized biphenyl scaffold, makes it an invaluable precursor for the construction of complex molecular architectures. This biphenyl moiety is a common structural motif in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), including the widely prescribed drug Valsartan.[1][2][3] The boronic acid functional group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust and versatile method for forming carbon-carbon bonds.[4][5][6]
The evolution of synthetic methodologies towards greater efficiency and sustainability has led to the widespread adoption of one-pot reactions.[7][8] These processes, where sequential reactions are conducted in a single reaction vessel without the isolation of intermediates, offer numerous advantages. They streamline synthetic routes, minimize solvent and reagent usage, reduce waste generation, and can lead to higher overall yields by avoiding losses associated with purification steps. This guide provides detailed protocols and mechanistic insights into the one-pot synthesis involving this compound, with a focus on its application in the synthesis of pharmaceutically relevant compounds.
Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone of the synthetic applications of this compound. The catalytic cycle, typically mediated by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or pseudohalide), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired biaryl product.
The efficiency of this cycle is influenced by the choice of catalyst, ligands, base, and solvent. One-pot variations often involve an initial in-situ formation of the boronic acid or ester, followed directly by the Suzuki-Miyaura coupling.[9]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: One-Pot Synthesis of a Valsartan Precursor
This protocol outlines a one-pot synthesis of a key intermediate for Valsartan, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, via a Suzuki-Miyaura coupling reaction. This approach avoids the isolation of the cyanobiphenyl intermediate, thereby improving efficiency.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of a Valsartan precursor.
Detailed Protocol
Materials:
-
(2-cyanophenyl)boronic acid
-
4-bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
L-valine methyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-cyanophenyl)boronic acid (1.2 equiv.), 4-bromobenzaldehyde (1.0 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Suzuki-Miyaura Coupling: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 4-bromobenzaldehyde.
-
Cooling and Reagent Addition: Cool the reaction mixture to room temperature. Add L-valine methyl ester hydrochloride (1.1 equiv.) and a small amount of DMF to aid solubility if necessary.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| 4-bromobenzaldehyde | 1.0 | Aryl halide coupling partner |
| (2-cyanophenyl)boronic acid | 1.2 | Boronic acid coupling partner |
| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |
| PPh₃ | 0.08 | Ligand for palladium catalyst |
| K₂CO₃ | 2.5 | Base for Suzuki-Miyaura coupling |
| L-valine methyl ester hydrochloride | 1.1 | Amine for reductive amination |
| NaBH(OAc)₃ | 1.5 | Reducing agent for reductive amination |
Application Protocol 2: One-Pot Borylation/Suzuki Coupling for the Synthesis of Unsymmetrical Biaryls
Experimental Workflow
Caption: Workflow for a one-pot borylation/Suzuki-Miyaura coupling reaction.
Detailed Protocol
Materials:
-
Aryl Halide 1 (e.g., 4-bromotoluene)
-
Aryl Halide 2 (e.g., 2-chlorobenzonitrile)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Borylation Step: In a flame-dried Schlenk tube, combine Aryl Halide 1 (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium acetate (1.5 equiv.).
-
Inert Atmosphere and Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane.
-
Heating: Heat the mixture at 80 °C for 2-4 hours, monitoring the formation of the boronic ester by GC-MS.
-
Suzuki Coupling Step: Once the borylation is complete, cool the mixture slightly. To the same tube, add Aryl Halide 2 (1.0 equiv.), an aqueous solution of potassium carbonate (3.0 equiv.), and if necessary, an additional portion of Pd(dppf)Cl₂ (0.01 equiv.).
-
Continued Heating: Heat the reaction mixture to 100 °C for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data Summary
| Reagent | Molar Equiv. (Borylation) | Molar Equiv. (Suzuki Coupling) | Purpose |
| Aryl Halide 1 | 1.0 | - | Borylation substrate |
| B₂pin₂ | 1.1 | - | Boron source |
| Pd(dppf)Cl₂ | 0.03 | (0.01, optional) | Catalyst |
| KOAc | 1.5 | - | Base for borylation |
| Aryl Halide 2 | - | 1.0 | Suzuki coupling partner |
| K₂CO₃ (aq.) | - | 3.0 | Base for Suzuki coupling |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies.[7][9] To ensure the trustworthiness and reproducibility of these one-pot procedures, the following self-validating practices are essential:
-
Reaction Monitoring: Consistent monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the completion of each step before proceeding to the next.
-
Purity of Reagents: The use of high-purity, anhydrous solvents and reagents is crucial, especially for the palladium-catalyzed coupling steps, as impurities can deactivate the catalyst.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Characterization of Products: The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
By adhering to these principles, researchers can confidently implement these one-pot synthetic strategies, leading to reliable and efficient access to valuable chemical entities.
References
- Proposed mechanism for the one-pot Suzuki-Miyaura cross-coupling and... - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI.
- US8492577B2 - Process for preparation of valsartan intermediate - Google Patents.
- New and Improved Manufacturing Process for Valsartan - ACS Publications.
- Multistep synthesis of a valsartan precursor in continuous flow.
- Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Publications.
- A short and efficient synthesis of valsartan via a Negishi reaction - Beilstein Journals.
- Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed.
- One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC - NIH.
- Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Publishing.
- Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives.
- Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center - PubMed.
- Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers - MDPI.
- Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids - ChemRxiv.
- Suzuki Coupling - Organic Chemistry Portal.
- CN102503855A - Synthetic method of 4-cyanobiphenyl - Google Patents.
- Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- A convenient one-pot synthesis of boroxoles from diboronic acid - ResearchGate.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Design and discovery of boronic acid drugs - PubMed.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) The current progress in the use of boron as a platform for novel antiviral drug design.
- Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis - PMC.
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Microwave-Assisted Suzuki Coupling of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid: A Protocol for Advanced Drug Discovery Intermediates
An Application Note for the Rapid Synthesis of Substituted Quaterphenyls
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals. This application note provides a detailed, field-proven protocol for the synthesis of a complex quaterphenyl structure via the microwave-assisted Suzuki coupling of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid with an aryl halide. The integration of microwave technology dramatically accelerates reaction times from hours to minutes, enhances yields, and promotes greener chemistry principles by reducing energy consumption and often minimizing solvent use.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for synthesizing complex molecular architectures.
Introduction: The Imperative for Speed and Efficiency
In the fast-paced environment of drug discovery and materials science, the rapid generation of novel molecular entities is paramount. The Suzuki-Miyaura coupling has become a favored method due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] However, conventional heating methods can be time-consuming and lead to thermal degradation of sensitive substrates.
Microwave-assisted organic synthesis (MAOS) addresses these limitations by utilizing microwave irradiation to deliver energy directly and uniformly to polar molecules within the reaction mixture.[4][6] This results in rapid, localized superheating that can accelerate reaction rates by orders of magnitude compared to conventional oil baths.[7] The protocol herein leverages these advantages to couple this compound, a sophisticated building block, with a representative aryl halide (4-bromoanisole) to produce 4'-cyano-4-methoxy-[1,1':4',1'':4'',1'''-quaterphenyl], a valuable scaffold for further functionalization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation : The organic moiety from the activated organoboron species is transferred to the Pd(II) center, displacing the halide. The base is crucial in this step; it reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻), which facilitates the transfer.[10][11]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole. The principles can be adapted for other aryl or heteroaryl halides.
Materials and Equipment
-
Reactants :
-
This compound
-
4-Bromoanisole (or other suitable aryl halide)
-
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base : Potassium Carbonate (K₂CO₃), anhydrous powder
-
Solvents : 1,4-Dioxane and Degassed Deionized Water
-
Equipment :
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
5 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash chromatography system
-
Reaction Parameters
| Parameter | Value | Notes |
| Limiting Reagent | 4-Bromoanisole | 0.5 mmol, 93.5 mg |
| Boronic Acid | This compound | 0.6 mmol (1.2 equiv), 135.1 mg |
| Catalyst | Pd(PPh₃)₄ | 0.015 mmol (3 mol%) |
| Base | K₂CO₃ | 1.0 mmol (2.0 equiv), 138.2 mg |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | 2.5 mL |
| Microwave Temp. | 120 °C | Temperature measured by internal IR sensor. |
| Microwave Time | 15 minutes | Includes a 2-minute ramp time. |
| Microwave Power | Dynamic (Max 150 W) | Power modulates to maintain target temperature. |
| Expected Yield | 80-95% | Yield is dependent on purification efficiency. |
Step-by-Step Procedure
The following workflow outlines the process from setup to purification.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Ligand selection for cross-coupling with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Application Notes & Protocols
Topic: Ligand Selection for Cross-Coupling with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A critical component to the success of this transformation is the judicious selection of a phosphine ligand that coordinates to the palladium center. The ligand not only stabilizes the active catalyst but also profoundly influences its reactivity, dictating the scope and efficiency of the coupling process.[2]
This guide focuses on the specific challenges and strategic considerations for selecting an optimal ligand for the Suzuki-Miyaura cross-coupling of this compound. This particular boronic acid presents a unique set of electronic and steric properties that necessitate a nuanced approach to ligand choice. The presence of the electron-withdrawing cyano group and the bulky biphenyl scaffold requires careful consideration to achieve high yields and avoid common side reactions.
Scientific & Technical Background: The Catalytic Cycle and the Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3][4][5] The ligand's electronic properties are crucial here; electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.[8][9]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This typically involves the formation of a boronate species by reaction with a base.[10] The precise mechanism can vary, but it results in a diorganopalladium(II) complex. The steric bulk of the ligand can influence the rate and efficiency of this step.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired C-C bond and regenerate the active Pd(0) catalyst.[3][5][6] Ligands with significant steric bulk can promote this step by creating a sterically crowded coordination sphere around the metal.[8][9]
Ligand Selection for this compound
The structure of this compound introduces specific challenges:
-
Electronic Effects: The cyano (-CN) group is strongly electron-withdrawing. While electron-deficient aryl halides are generally more reactive in oxidative addition, electron-deficient boronic acids can be prone to side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom.[12]
-
Steric Hindrance: The biphenyl structure presents considerable steric bulk, which can hinder the approach of the coupling partners to the catalytic center.
To address these challenges, the ideal ligand should possess the following characteristics:
-
High Electron-Donating Ability: To facilitate the oxidative addition of the aryl halide partner and to stabilize the palladium center throughout the catalytic cycle.
-
Significant Steric Bulk: To promote reductive elimination and to potentially create a "protective pocket" around the palladium that can disfavor side reactions.
Recommended Ligand Classes: The Buchwald Ligands
The Buchwald-type biaryl phosphine ligands have emerged as exceptionally effective for a wide range of challenging Suzuki-Miyaura couplings.[1][11][13][14] Their bulky and electron-rich nature makes them well-suited for substrates like this compound.
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly electron-rich due to the methoxy groups, promoting oxidative addition. The cyclohexyl groups provide significant steric bulk. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky due to the isopropyl groups, excellent for sterically demanding couplings.[13] Also highly electron-donating. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with isopropoxy groups, offering a different steric and electronic profile that can be beneficial in certain cases. |
These ligands are known to promote the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Selected Buchwald Ligand (e.g., SPhos or XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.[2]
-
Reaction Execution: Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[2] Stir the reaction mixture vigorously for the designated time (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound hinges on the strategic selection of a phosphine ligand that can effectively navigate the substrate's unique electronic and steric landscape. Bulky, electron-rich biaryl phosphine ligands, particularly those from the Buchwald family such as SPhos and XPhos, are highly recommended as a starting point. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and purity for this challenging yet valuable transformation.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2020).
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Organometallic Chemistry, 695(23), 2535-2543.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions, 50(4), 1335-1341.
- Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (2023).
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2007). Organometallics, 26(19), 4741-4752.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1541-1552.
- What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019).
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. (2022).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(1), 412-443.
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society, 139(36), 12696-12706.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
- Reactions for Suzuki-Miyaura cross coupling of 11a. - ResearchGate. (n.d.).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. mt.com [mt.com]
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- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Use of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid in Advanced Sensor Development
An Application and Protocol Guide for Researchers
Abstract
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (CBBA) is a versatile molecular building block that has garnered significant attention in the field of chemical and biological sensing. Its unique structure, featuring a rigid biphenyl fluorophore, an electron-withdrawing cyano group, and a highly reactive boronic acid moiety, makes it an exceptional candidate for the design of sensitive and selective sensors. This guide provides an in-depth exploration of the core principles, applications, and detailed experimental protocols for utilizing CBBA in the development of fluorescent sensors for key biological and environmental analytes, including saccharides, fluoride ions, and reactive oxygen species (ROS).
Foundational Principles of CBBA-Based Sensing
The utility of this compound in sensor design is rooted in the unique reactivity of the boronic acid group, which is finely tuned by the electronic properties of its biphenyl-cyano backbone.
The Boronic Acid Moiety: A Versatile Recognition Element
The boron atom in boronic acid is Lewis acidic, meaning it is an electron-pair acceptor. This property governs its interactions with various analytes. In an aqueous medium, an equilibrium exists between the neutral, trigonal planar (sp²) form and the anionic, tetrahedral (sp³) boronate form[1][2]. The position of this equilibrium is pH-dependent and is crucial for its sensing capabilities.
The Biphenyl-Cyano Backbone: A Tunable Signaling Unit
The 4'-cyano-[1,1'-biphenyl] structure serves two primary roles:
-
Fluorophore: The extended π-conjugated system of the biphenyl group provides intrinsic fluorescence, which can be modulated upon analyte binding.
-
Electronic Modulation: The strongly electron-withdrawing cyano (-CN) group lowers the pKa of the boronic acid. This is a critical feature, as it allows the boronic acid to interact with target molecules like saccharides at physiological pH (around 7.4), a significant advantage over simple phenylboronic acid which requires more alkaline conditions[1][3].
The fundamental sensing mechanisms are analyte-dependent and are visualized below.
Caption: Core sensing mechanisms of CBBA with different analyte classes.
Application Note I: Saccharide Detection
Background and Mechanism
The detection of saccharides is vital for diagnosing and managing metabolic diseases like diabetes. CBBA-based sensors operate on the principle of reversible covalent bond formation between the boronic acid and the cis-diol groups present in saccharides, forming stable five- or six-membered cyclic boronate esters[1][4]. This binding event alters the electronic structure and coordination of the boron atom (from sp² to sp³), which in turn modulates the fluorescence of the biphenyl-cyano core. This change can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, providing a quantitative measure of the saccharide concentration[2][5]. The affinity for different saccharides varies, often with a higher binding constant for fructose compared to glucose[2].
Protocol: Fluorescent Detection of Glucose using a CBBA-based Probe
This protocol describes a general procedure for quantifying glucose in an aqueous buffer using a hypothetical fluorescent probe, CBBA-Fluor1 , where CBBA is the recognition unit.
A. Materials and Reagents
-
CBBA-Fluor1 Probe: this compound or a derivative.
-
Stock Solution (1 mM): Dissolve CBBA-Fluor1 in DMSO. Store at -20°C.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare using standard laboratory procedures.
-
Glucose Stock Solution (1 M): Dissolve D-glucose in the phosphate buffer.
-
Analytes for Selectivity: Fructose, Galactose, Mannose (1 M stocks).
-
Instrumentation: Fluorescence spectrophotometer, 96-well microplate reader (optional).
B. Experimental Workflow
Caption: Experimental workflow for saccharide detection using a CBBA-based probe.
C. Step-by-Step Procedure
-
Prepare Glucose Standards: Perform a serial dilution of the 1 M glucose stock solution in 100 mM phosphate buffer (pH 7.4) to obtain standards ranging from 0 mM to 50 mM.
-
Prepare Sensor Working Solution: Dilute the 1 mM CBBA-Fluor1 stock solution in the same phosphate buffer to a final concentration of 10 µM. Causality Note: Performing the assay in a buffered solution is critical as the boronic acid-diol interaction is pH-dependent[1]. pH 7.4 is chosen to mimic physiological conditions.
-
Assay Setup: To the wells of a 96-well plate, add 100 µL of the 10 µM sensor working solution.
-
Analyte Addition: Add 100 µL of each glucose standard, control (buffer only), or unknown sample to the respective wells. The final sensor concentration will be 5 µM.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light. Causality Note: Incubation allows the binding equilibrium between the sensor and glucose to be reached, ensuring a stable signal.
-
Fluorescence Measurement: Measure the fluorescence intensity. Use an excitation wavelength appropriate for the biphenyl fluorophore (typically ~310 nm) and record the emission at its maximum (typically ~380 nm). Record the fluorescence of the sensor with buffer only as F₀ and the fluorescence with glucose as F.
-
Data Analysis:
-
Plot the fluorescence response (F/F₀) against the glucose concentration.
-
Fit the data to a suitable binding isotherm (e.g., Hill or Michaelis-Menten) to determine the binding constant (Ka).
-
Use the linear range of the calibration curve to determine the concentration of unknown samples.
-
D. Expected Performance Data
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 10 - 100 µM | The lowest concentration of glucose that can be reliably detected. |
| Binding Constant (Ka) | 100 - 1500 M⁻¹ | Indicates the affinity of the sensor for glucose. A higher value means stronger binding[2]. |
| Selectivity | Fructose > Glucose | Boronic acids typically show higher affinity for fructose due to its furanose form with ideal cis-diols[4]. |
| Response Time | < 15 minutes | Time to reach signal equilibrium. |
Application Note II: Fluoride Ion Detection
Background and Mechanism
Monitoring fluoride (F⁻) levels in drinking water is crucial for public health. CBBA can act as a chemosensor for fluoride ions. The mechanism relies on the strong Lewis acid-base interaction between the electron-deficient boron atom and the highly electronegative fluoride ion[1][6]. This interaction transforms the neutral R-B(OH)₂ group into an anionic R-B(OH)₂F⁻ or R-BF₃⁻ adduct[7]. This change in the electronic nature of the substituent—from electron-withdrawing to electron-donating—dramatically alters the intramolecular charge transfer (ICT) characteristics of the biphenyl fluorophore, leading to a significant and often ratiometric shift in the fluorescence emission[7].
Protocol: Fluorescent Detection of Fluoride Ions
A. Materials and Reagents
-
CBBA Probe: this compound.
-
Stock Solution (1 mM): Dissolve CBBA in acetonitrile or DMSO.
-
Buffer: HEPES buffer (20 mM, pH 7.0).
-
Fluoride Standard (100 mM): Prepare a stock solution of Sodium Fluoride (NaF) in deionized water.
-
Interfering Anions: NaCl, NaBr, NaI, NaNO₃, Na₂SO₄ (1 M stocks).
B. Step-by-Step Procedure
-
Prepare Fluoride Standards: Serially dilute the 100 mM NaF stock in HEPES buffer to create standards from 0 µM to 1 mM.
-
Prepare Sensor Working Solution: Dilute the 1 mM CBBA stock solution in HEPES buffer to a final concentration of 20 µM.
-
Assay Setup: In a series of test tubes or cuvettes, add 1 mL of the 20 µM sensor solution.
-
Analyte Addition: Add small aliquots (1-10 µL) of the fluoride standards to each tube. Causality Note: Keeping the added volume small prevents significant dilution of the sensor.
-
Incubation: Mix and allow the solution to equilibrate for 5 minutes at room temperature. The reaction is typically very fast.
-
Fluorescence Measurement: Record the full emission spectrum (e.g., from 350 nm to 500 nm) for each sample using an excitation wavelength of ~310 nm.
-
Data Analysis:
-
Observe the change in the emission spectrum upon fluoride addition. Note any new peaks or shifts in the emission maximum.
-
Plot the ratio of fluorescence intensities at two key wavelengths (e.g., I₄₄₀nm / I₃₈₀nm) against the fluoride concentration to generate a ratiometric calibration curve.
-
Self-Validation: Test the sensor's response to high concentrations of other anions (Cl⁻, Br⁻, I⁻, etc.) to confirm its selectivity for fluoride. The high selectivity of boronic acid for fluoride is a key validation point[7].
-
Application Note III: Reactive Oxygen Species (ROS) Detection
Background and Mechanism
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), play dual roles in cellular signaling and oxidative stress. Arylboronic acids serve as excellent reaction-based probes for H₂O₂. The sensing mechanism is an irreversible oxidative cleavage of the carbon-boron bond by H₂O₂[1][8]. This reaction transforms the this compound into its corresponding phenol, 4'-Cyano-[1,1'-biphenyl]-4-ol. The phenolic product has distinctly different photophysical properties, typically exhibiting much stronger fluorescence than the parent boronic acid[9]. This results in a highly sensitive "turn-on" fluorescence response that is directly proportional to the amount of H₂O₂ present.
Protocol: "Turn-On" Fluorescent Detection of Hydrogen Peroxide
A. Materials and Reagents
-
CBBA Probe: this compound.
-
Stock Solution (1 mM): Dissolve CBBA in DMSO.
-
Buffer: Phosphate-buffered saline (PBS, pH 7.4).
-
H₂O₂ Standard: Dilute a commercial 30% H₂O₂ solution to obtain a ~10 mM stock, standardized by UV-Vis spectroscopy (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
Other ROS/RNS for Selectivity: Superoxide (KO₂), hypochlorite (NaOCl), nitric oxide donors.
B. Step-by-Step Procedure
-
Prepare H₂O₂ Standards: Prepare fresh dilutions of the standardized H₂O₂ stock in PBS (pH 7.4) ranging from 0 µM to 500 µM. Causality Note: Fresh dilutions are critical as H₂O₂ can be unstable.
-
Assay Setup: In a 96-well plate, add PBS to a final volume of 190 µL per well. Add 5 µL of each H₂O₂ standard.
-
Initiate Reaction: Add 5 µL of a 400 µM CBBA stock solution (in DMSO) to each well to initiate the reaction (final CBBA concentration: 10 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C. Causality Note: The oxidation reaction is kinetically controlled, requiring time and physiological temperature for completion.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at the wavelength for the phenolic product (e.g., ~330 nm) and emission at its maximum (e.g., ~420 nm).
-
Data Analysis:
-
Plot the fluorescence intensity against the H₂O₂ concentration.
-
Determine the limit of detection (LOD) using the 3σ/slope method from the linear portion of the curve.
-
Self-Validation: Confirm that other ROS and RNS do not produce a significant fluorescence signal under the same conditions, demonstrating the probe's selectivity for H₂O₂[9].
-
References
- MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- Li, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances.
- Royal Society of Chemistry. (2018). Recent development of boronic acid-based fluorescent sensors.
- Beilstein-Institut. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Beilstein Journal of Organic Chemistry.
- Ingenta Connect. (2002). Boronic Acid-Based Sensors. Current Organic Chemistry.
- ACS Publications. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.
- University of Bath. (2015). Electrochemical sensing using boronic acids. University of Bath's research portal.
- ResearchGate. (n.d.). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells.
- ACS Publications. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.
- OUCI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews.
- ACS Publications. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega.
- Royal Society of Chemistry. (n.d.). Recognition and sensing of various species using boronic acid derivatives. Chemical Communications.
- NIH. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. National Institutes of Health.
- MDPI. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy.
- MDPI. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells.
- Royal Society of Chemistry. (n.d.). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. RSC Advances.
- PubMed. (2017). Boronic acid-based chemical sensors for saccharides. Carbohydrate Research.
- MDPI. (n.d.). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis.
- NIH. (n.d.). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. National Institutes of Health.
- NIH. (n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. National Institutes of Health.
- Royal Society of Chemistry. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews.
- PubMed. (2021). Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices. ACS Sensors.
- MDPI. (n.d.). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds.
- ResearchGate. (2018). Recent development of boronic acid-based fluorescent sensors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. The presence of the electron-withdrawing cyano group introduces specific challenges that require careful consideration of reaction parameters. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a very low yield or no product formation in my Suzuki coupling with this compound. What are the most likely causes?
A1: Low yields with this specific boronic acid are often linked to its electronic properties. The electron-withdrawing nature of the cyano group can lead to several complications. The primary factors to investigate are:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] Boronic acids with electron-withdrawing substituents are particularly susceptible to this process, which can be catalyzed by acid or base.[2][3][4]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another common side reaction.[1][5] This is often promoted by the presence of oxygen in the reaction mixture.[1][5] Electron-deficient arylboronic acids can be more prone to homocoupling.[6]
-
Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium center (transmetalation) is a critical step in the catalytic cycle.[7][8] The electron-deficient nature of your boronic acid can slow down this step, leading to low product formation.
-
Catalyst Deactivation: The cyano group on your boronic acid or in the product could potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature is crucial and a non-optimized system can result in poor performance.[9]
To begin troubleshooting, a systematic evaluation of your reaction setup and reagents is essential. Ensure all reagents are pure and the solvent is rigorously degassed to remove oxygen.[1]
Q2: I suspect protodeboronation is the main issue. How can I diagnose and prevent it?
A2: Protodeboronation is a common culprit for low yields when using electron-deficient boronic acids.[10]
Diagnosis: You can often detect the protodeboronated side product (in this case, 4-cyanobiphenyl) by LC-MS or GC-MS analysis of your crude reaction mixture.
Prevention Strategies:
-
Use of Boronic Esters: Boronic acids can be protected as esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are generally more stable and less prone to protodeboronation.[1][11] These masked reagents slowly release the boronic acid under the reaction conditions.[10]
-
Anhydrous Conditions: While some water can be beneficial for certain bases, excessive water can promote protodeboronation.[12] Using anhydrous solvents and ensuring your base is dry can be advantageous.
-
Careful Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, overly harsh basic conditions can accelerate protodeboronation.[7][13][14] Consider screening milder bases or using bases that are less hygroscopic.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of protodeboronation.[15] Monitor your reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Q3: My reaction is producing a significant amount of homocoupled product. What can I do to minimize this side reaction?
A3: The homocoupling of boronic acids is primarily driven by the presence of oxygen, which can interfere with the catalytic cycle.[1][5]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or several freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require an initial reduction step that can sometimes promote side reactions.[5]
-
Stoichiometry Control: Using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.[15]
Q4: How do I choose the optimal catalyst, ligand, and base for this specific coupling?
A4: The electronic nature of this compound necessitates a carefully selected catalytic system.
Catalyst and Ligand Selection:
For electron-deficient boronic acids, the transmetalation step is often rate-limiting. To accelerate this, bulky and electron-rich phosphine ligands are highly recommended.[16] These ligands increase the electron density on the palladium center, facilitating the catalytic cycle.[7]
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for challenging couplings, including those with electron-deficient partners, due to their bulk and electron-donating properties.[16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can form very stable and active palladium complexes.[7] |
Base Selection:
A stronger, non-nucleophilic base is often required to activate the electron-deficient boronic acid for transmetalation.[16]
| Base | Solvent System | Considerations |
| Potassium Phosphate (K₃PO₄) | Dioxane/water, Toluene/water | A strong base that is often effective for difficult couplings. A small amount of water is sometimes necessary for its activity.[12] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | A strong and often highly effective base, particularly in anhydrous conditions.[17] |
| Potassium Fluoride (KF) | THF | A milder option that can be effective, especially if your substrate is base-sensitive.[13] |
Experimental Protocol: Ligand and Base Screening
A high-throughput experimentation (HTE) approach using small-scale reaction arrays is the most efficient way to identify the optimal conditions.
-
Array Setup: In an array of reaction vials, dispense stock solutions of your aryl halide, this compound, and a selection of different bases.
-
Catalyst/Ligand Addition: Add stock solutions of different palladium precatalyst/ligand combinations to each respective vial.
-
Reaction: Seal the vials and place them in a heating block at a set temperature (e.g., 100 °C).
-
Analysis: After a predetermined time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of side products.[1] This allows for the rapid identification of the most promising reaction conditions.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
This is a general starting point and will likely require optimization based on your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%) to the vessel under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
By systematically addressing the potential pitfalls associated with the use of this compound, you can significantly improve your reaction yields and achieve your synthetic goals.
References
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Wikipedia. (n.d.).
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
- Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Scilit. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient arylboronic acid. Here, we will address common side reactions, provide troubleshooting strategies for its use in cross-coupling reactions, and answer frequently asked questions regarding its handling and stability.
I. Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific experimental issues you may encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
You've set up your Suzuki-Miyaura coupling reaction with this compound, but the reaction is sluggish, or you observe a significant amount of unreacted starting materials.
Probable Cause: The electron-withdrawing nature of the cyano group on the biphenyl backbone deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]
Solutions:
-
Stronger Base Selection: The choice of base is critical. For electron-deficient boronic acids, stronger bases are often required to facilitate the formation of the boronate anion, which is the active species in transmetalation.[2][3] Consider switching from weaker bases like Na₂CO₃ to more potent options.
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF | Often a good starting point for challenging couplings. |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Highly effective, but can be more expensive and hygroscopic. |
| K₂CO₃ | 10.3 | Toluene, Dioxane, THF | A common choice, but may not be strong enough for this substrate. |
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition and reductive elimination steps of the catalytic cycle.[1][4] Ligands like SPhos and XPhos are often effective in these situations.
-
Increased Reaction Temperature: Elevating the reaction temperature can provide the necessary activation energy to overcome the slower transmetalation rate.[2] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can sometimes improve yields by preventing premature degradation of the boronic acid.[4][5]
Troubleshooting Workflow for Low Yield
Caption: Simplified mechanism of oxygen-mediated homocoupling.
Issue 3: Formation of Protodeboronated Byproduct
You observe the formation of 4-cyanobiphenyl, which corresponds to the replacement of the boronic acid group with a hydrogen atom.
Probable Cause: Protodeboronation is a common side reaction for arylboronic acids, especially those bearing electron-withdrawing groups, and is often promoted by high temperatures and strongly basic aqueous conditions. [6][7]The reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. [6] Solutions:
-
Optimize Base and Temperature: If protodeboronation is significant, consider using a milder base or lowering the reaction temperature. [8]However, this must be balanced with the need for sufficient reactivity for the desired cross-coupling.
-
Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable derivative like a MIDA ester can be an effective strategy. [5]These protecting groups can be cleaved in situ under the reaction conditions to slowly release the boronic acid, minimizing its concentration and thus the rate of protodeboronation.
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions with a base like KF can sometimes suppress protodeboronation. [3]
-
Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. [8]
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Like many arylboronic acids, this compound should be stored as a dry solid in a tightly sealed container in a cool, dark, and dry place, such as a desiccator. [9]For long-term storage, refrigeration (2-8°C) is recommended. [9]Avoid storing it in solution for extended periods, as this can lead to degradation. [8] Q2: I've noticed my solid this compound has a different appearance than when I first received it. What could be happening?
A2: Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. [10][11]This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by factors such as humidity and temperature. [12][13]The formation of boroxine is not necessarily detrimental to the reactivity in Suzuki coupling, as it can hydrolyze back to the boronic acid under the reaction conditions. However, a significant change in appearance may warrant a purity check before use. Electron-withdrawing groups, like the cyano group, tend to disfavor boroxine formation compared to electron-donating groups. [13] Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: While predominantly used in Suzuki-Miyaura coupling, arylboronic acids can participate in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N and C-O bonds. However, the specific reaction conditions, including the choice of catalyst (often copper-based for Chan-Lam), base, and solvent, will need to be optimized for this particular substrate.
Q4: What is the pKa of this compound, and why is it important?
A4: The pKa of a boronic acid is a measure of its Lewis acidity. The presence of the electron-withdrawing cyano group will lower the pKa of this compound compared to unsubstituted phenylboronic acid. [14]This increased acidity means it can form the reactive boronate species with weaker bases compared to more electron-rich boronic acids. However, this increased acidity also correlates with a higher susceptibility to protodeboronation under basic conditions. [7]Understanding the pKa helps in selecting the appropriate base and reaction pH to maximize the desired reactivity while minimizing side reactions. [8]
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the MIDA Boronate Ester
This can be a useful strategy to improve the stability of the boronic acid. [5]
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a suitable solvent like THF or DMF.
-
Addition: Add N-methyliminodiacetic acid (MIDA) (1.0 equiv).
-
Dehydration: Add a dehydrating agent, such as molecular sieves, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by NMR or LC-MS).
-
Isolation: Filter off the dehydrating agent and remove the solvent under reduced pressure. The resulting MIDA boronate can often be used directly in the cross-coupling reaction without further purification.
IV. References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the homocoupling of arylboronic acid. [Link]
-
Luchini, G., et al. (2011). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 115(34), 9645-9653. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
-
Monnier, F., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7501. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]
-
Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 124(1), 1288-1294. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1296. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17559-17575. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Journal of Organic Chemistry, 78(15), 7291-7301. [Link]
-
Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. [Link]
-
Melen, R. L., et al. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 140(42), 13854-13865. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Semantic Scholar. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Protodeboronation of Cyano-Substituted Aryl Boronic Acids
Welcome to the technical support resource for managing the protodeboronation of cyano-substituted aryl boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable yet often unstable reagents in synthetic chemistry, particularly in cross-coupling reactions. Here, we will dissect the root causes of this common side reaction and provide actionable strategies, troubleshooting guides, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind the instability of cyano-substituted aryl boronic acids.
Q1: What is protodeboronation and why is it a significant problem?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes your starting material, converting the valuable boronic acid into a simple arene byproduct. In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this directly leads to reduced yields of the desired product and complicates purification efforts due to the formation of an additional, often difficult-to-remove, impurity.[1][3]
Q2: Why are cyano-substituted aryl boronic acids especially susceptible to protodeboronation?
A: The susceptibility is rooted in electronic effects. The cyano group (-CN) is a potent electron-withdrawing group. Its presence on the aromatic ring significantly increases the Lewis acidity of the boron atom.[4][5] Under the basic conditions typical for many cross-coupling reactions, the boronic acid is deprotonated to form a tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][6] For electron-deficient systems, like those bearing a cyano group, this resulting boronate anion is inherently unstable and prone to decomposition.[7][8] The electron-withdrawing nature of the cyano group stabilizes a potential negative charge on the aryl ring, facilitating the cleavage of the C-B bond.
Q3: How does pH influence the rate of protodeboronation?
A: The reaction pH is arguably the most critical factor. The rate of protodeboronation is highly pH-dependent.[1][9] For most simple aryl boronic acids, the reaction is fastest at high pH because this condition favors the formation of the more reactive arylboronate anion.[7][10] Conversely, under strongly acidic conditions, a different acid-catalyzed mechanism can occur.[1][2] Many electron-deficient aryl boronic acids are most stable at a neutral or slightly acidic pH, where the concentrations of both the boronic acid (prone to acid-catalyzed pathways) and the boronate anion (prone to base-catalyzed pathways) are minimized.[1] Some studies have also identified self-catalysis pathways that can exacerbate decomposition when the pH is close to the pKa of the boronic acid.[9]
Q4: Is using a boronic ester (e.g., a pinacol ester) a reliable way to prevent protodeboronation?
A: While often assumed to be a protective strategy, esterification does not universally guarantee stability.[10] While boronic esters can suppress some decomposition pathways, they can still hydrolyze back to the boronic acid under reaction conditions, especially in the presence of a base and water.[10] The rate of this hydrolysis versus the rate of the desired coupling reaction is critical. However, certain esters, such as MIDA boronates, are used in "slow-release" strategies.[1] These are designed to maintain a very low concentration of the free boronic acid at any given time, which minimizes the rate of protodeboronation while still allowing the desired cross-coupling to proceed.[1]
Mechanistic Insight: Base-Catalyzed Protodeboronation
Understanding the mechanism is key to preventing this undesired reaction. The diagram below illustrates the generally accepted pathway for base-catalyzed protodeboronation of an electron-deficient aryl boronic acid.
Caption: Base-catalyzed protodeboronation of a cyano-aryl boronic acid.
Troubleshooting Guide
Use this guide to diagnose and solve common issues related to the protodeboronation of cyano-substituted aryl boronic acids during cross-coupling reactions.
| Symptom Observed | Potential Cause | Recommended Solution & Rationale |
| Low or no yield of the desired coupled product. | 1. Excessive Protodeboronation: The primary cause is the decomposition of the boronic acid before it can participate in the catalytic cycle. | Confirm byproduct: Use GC-MS or LC-MS to confirm the presence of the corresponding protodeboronated arene (Ar-H). If confirmed, proceed with the solutions below. |
| Significant peak corresponding to the protodeboronated arene (Ar-H) in analysis (GC-MS, LC-MS, NMR). | 2. Base is too strong or concentrated: Strong bases (e.g., NaOH, KOH, K₂CO₃) create a high pH environment, rapidly forming the unstable boronate anion and accelerating its decomposition.[7][10] | Use a milder base: Switch to bases like K₃PO₄, CsF, or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle but often result in a lower reaction pH, thus slowing protodeboronation. |
| 3. High reaction temperature: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation side reaction.[11][12] | Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a more active catalyst system to maintain a reasonable rate for the desired coupling. | |
| 4. Presence of water: Water acts as the proton source for the final step of protodeboronation.[1] Its presence can facilitate the side reaction. | Employ anhydrous conditions: Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF), dry glassware, and an inert atmosphere (N₂ or Ar). Consider using anhydrous preparations of the base. | |
| 5. Slow catalytic turnover: If the desired Suzuki-Miyaura coupling is slow, the boronic acid has more time to decompose. This is a kinetic competition between the productive pathway and the decomposition pathway. | Optimize the catalytic system: a) Ligand Choice: Use ligands known for high activity with electron-deficient substrates, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos).[13] b) Catalyst Loading: A slightly higher catalyst loading might accelerate the desired reaction sufficiently to outcompete protodeboronation. c) Slow-Release Strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate ester, which hydrolyzes slowly under the reaction conditions to maintain a low steady-state concentration of the reactive species.[1] |
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing issues of low yield suspected to be caused by protodeboronation.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Homocoupling of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions concerning the formation of the undesired homocoupled byproduct, 4,4''-dicyano-1,1':4',1''-terphenyl. As your Senior Application Scientist, my goal is to explain the causality behind these issues and provide robust, field-proven solutions.
Part 1: Understanding the Problem: The Mechanism of Homocoupling
Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. This depletes your starting material, lowers the yield of your desired product, and introduces a structurally similar impurity that can be difficult to separate.[1] The formation of this byproduct is not random; it is driven by specific mechanistic pathways that compete with the desired catalytic cycle.
The two primary culprits are dissolved oxygen and the presence of Palladium(II) species .[1][2]
-
Oxygen-Mediated Homocoupling: The active catalyst in a Suzuki reaction is Pd(0). If dissolved oxygen is present in the reaction mixture, it can oxidize the catalytically active Pd(0) to an inactive Pd(II) species. This newly formed Pd(II) can then enter a separate catalytic cycle where it promotes the homocoupling of the boronic acid.[3][4][5]
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor, it must first be reduced to the active Pd(0) state. The boronic acid itself can act as the reductant, leading to the formation of the homocoupled dimer as a stoichiometric byproduct at the beginning of the reaction.[1][5][6]
The diagram below illustrates the desired productive cycle versus the parasitic homocoupling pathway.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My main byproduct is the symmetrical dimer of my boronic acid. What are the most likely causes?
A: This is a classic sign of homocoupling. The three most probable causes, in order of likelihood, are:
-
Insufficient Degassing: Dissolved oxygen is the most common culprit. Standard nitrogen purging might not be sufficient. Oxygen oxidizes your active Pd(0) catalyst to Pd(II), which then preferentially drives the homocoupling reaction.[2][3]
-
Use of a Pd(II) Precatalyst: If you are using a catalyst like Pd(OAc)₂ or PdCl₂, it can react directly with your boronic acid to form the dimer at the start of the reaction.[1][5]
-
Suboptimal Ligand/Base Combination: The base is necessary to activate the boronic acid, but a very strong base can sometimes promote side reactions.[6] Furthermore, if the ligand is not sufficiently electron-rich or bulky, the desired cross-coupling steps (oxidative addition and reductive elimination) may be too slow, giving the homocoupling pathway time to compete.[6][7]
Q2: How can I quickly modify my existing protocol to minimize this side reaction?
A: Start with the most impactful and easiest change: improve your degassing procedure .
-
Actionable Step: Before adding your catalyst, sparge your reaction mixture by bubbling argon or nitrogen gas through the solution (sub-surface) for at least 20-30 minutes.[2][7] For maximum oxygen removal, perform 3-5 freeze-pump-thaw cycles.[1]
-
Next Step: If using a Pd(II) source, consider adding a mild reducing agent. The addition of potassium formate (1.1-1.5 equivalents relative to the palladium catalyst) before the catalyst has been shown to suppress homocoupling to below 0.1% by ensuring any Pd(II) is rapidly reduced to Pd(0).[2][8]
-
Final Quick Fix: Switch to a weaker inorganic base. If you are using a strong base like NaOH or an alkoxide, changing to potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can significantly reduce homocoupling.[6]
Q3: My reaction is sluggish, my yield is low, and I'm seeing the homocoupled dimer. Are these issues related?
A: Absolutely. The conditions that promote homocoupling are also detrimental to the desired reaction. The oxidation of Pd(0) to Pd(II) not only initiates homocoupling but also removes the active catalyst from the Suzuki cycle, causing the main reaction to stall.[5] The solution is to use components that accelerate the desired cycle so it can outcompete these deactivation and side-reaction pathways. Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical as they promote the rate-limiting oxidative addition and the final reductive elimination steps.[6][7][9]
Part 3: Preventative Measures & Optimized Protocols
Proactive prevention is superior to reactive troubleshooting. The following protocols and guidelines are designed to establish a self-validating system that minimizes homocoupling from the outset.
Protocol 3.1: Best Practices for an Oxygen-Free Environment
Rigorous exclusion of oxygen is the single most effective strategy to prevent homocoupling.[2]
Method A: Subsurface Inert Gas Sparge (Recommended for most labs)
-
Combine the this compound, aryl halide, base, and ligand in a dry Schlenk flask equipped with a stir bar.
-
Seal the flask with a septum and establish an inert atmosphere by alternating between vacuum and backfilling with high-purity argon or nitrogen (repeat 3 times).
-
Add the degassed solvent via cannula or syringe.
-
Insert a long needle connected to the inert gas line, ensuring its tip is below the surface of the liquid.
-
Bubble the inert gas through the solution at a moderate rate for 20-30 minutes while stirring.
-
Raise the needle above the liquid surface to maintain a positive pressure (headspace) of inert gas.
-
Add the palladium catalyst under this positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the reaction using a balloon or a gentle, continuous flow of gas.
Protocol 3.2: Recommended Starting Conditions for Suppressing Homocoupling
This protocol incorporates best practices in catalyst, ligand, and base selection to create an environment that strongly disfavors homocoupling.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2.5 mol%). Using a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is highly preferable to a Pd(II) source.[6][7]
-
Solvent & Degassing: Add a suitable aprotic solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water to dissolve the base). Perform a subsurface sparge with argon for 20 minutes as described in Protocol 3.1.
-
Reaction Execution: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction, quench with water, and extract with an organic solvent. The homocoupled byproduct, if any, will be removed during standard silica gel chromatography.
Table 3.1: Condition Selection Guide for Minimizing Homocoupling
| Component | Recommended Choice | Rationale & Comments |
| Palladium Source | Pd(0) Precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Enters the catalytic cycle directly, avoiding the initial homocoupling associated with the reduction of Pd(II) sources.[6][8] |
| Buchwald G3/G4 Precatalysts | Engineered for clean, rapid generation of the active Pd(0)L species, minimizing side reactions.[6] | |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Steric bulk hinders dimer formation, while high electron density accelerates the desired reductive elimination step.[6][7][9] |
| Base | Mild Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Sufficiently basic to promote transmetalation without causing excessive side reactions often seen with stronger bases like NaOH.[6] |
| Additive | Potassium Formate (KCOOH) | (Optional, but recommended with Pd(II) sources). A mild reductant that scavenges residual Pd(II) without harming the catalyst.[2][8] |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | The most critical parameter. Rigorous degassing is non-negotiable for preventing oxygen-mediated homocoupling.[1][2][3] |
Part 4: Advanced FAQs
Q: I've followed all the protocols, but still see a small amount of homocoupling. What else could be wrong?
A: Consider these advanced factors:
-
Reagent Purity: Ensure your boronic acid is pure. Over time, boronic acids can dehydrate to form cyclic boroxine anhydrides, which can have different reactivity profiles.
-
Slow Addition: For particularly sensitive substrates, try adding the boronic acid solution slowly via syringe pump over the course of an hour. This keeps the instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]
-
Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.05 equivalents). This ensures the palladium catalyst is more likely to engage in oxidative addition with the halide rather than reacting with the boronic acid.[6]
Q: How do I effectively remove the 4,4''-dicyano-1,1':4',1''-terphenyl byproduct during purification?
A: The homocoupled byproduct is typically non-polar and highly symmetrical. This structure usually results in good crystallization and a distinct Rf value on a TLC plate. Standard silica gel column chromatography is the most effective method for separation. Due to the symmetry, it will likely have a higher Rf (elute faster) than your potentially more polar, unsymmetrical desired product. If separation is difficult, changing the solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes) can alter selectivity and improve separation.
References
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online Forum].
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2112-2116.
- Gerey, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545.
- Gerey, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online Forum].
- ResearchGate. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Publication].
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed to provide in-depth troubleshooting and practical advice for the purification of products derived from Suzuki-Miyaura coupling reactions involving this versatile building block. The unique electronic properties of the cyanobiphenyl moiety can present specific challenges in purification, which we will address in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: Besides unreacted starting materials, several byproducts are frequently observed in Suzuki-Miyaura reactions.[1][2] These include:
-
Homocoupling Products: Dimerization of the this compound or the aryl halide coupling partner. This is often exacerbated by the presence of oxygen.[3][4]
-
Protodeboronation/Dehalogenation Products: Replacement of the boronic acid group or the halide with a hydrogen atom.[1][5] This can be caused by impurities in reagents or side reactions with the base or solvent.[5]
-
Palladium Residues: The palladium catalyst can persist in various forms, including palladium black (precipitated Pd(0)) or soluble palladium species.[1][6]
-
Boronic Acid-Related Impurities: Boronic acids can form boroxines (cyclic anhydrides) or other oxidation products.[1][7]
Q2: My TLC shows a clean conversion, but my final product is still colored. What is the likely cause?
A2: A faint yellow or brown coloration in the final product, despite a single spot on TLC, often points to trace amounts of residual palladium catalyst or oxidized impurities.[7] While often present in small quantities, these can be problematic for downstream applications. A charcoal treatment followed by filtration through Celite® can often resolve this issue.[7]
Q3: How does the cyano group influence my purification strategy?
A3: The electron-withdrawing nature of the cyano group makes the biphenyl system relatively non-polar. This property is a key consideration when selecting a solvent system for chromatography or recrystallization. For column chromatography, eluent systems like hexane/ethyl acetate are commonly employed to effectively separate the desired product from more polar impurities.[8]
Q4: Is it always necessary to perform column chromatography?
A4: Not necessarily. If the desired product is a solid and the impurities have significantly different solubilities, recrystallization can be a highly effective and scalable purification method.[8] Solvents like ethanol are often suitable for recrystallizing cyanobiphenyl compounds, potentially yielding purities greater than 99%.[8] However, if impurities have similar polarities to your product, column chromatography provides superior resolving power.[7]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
Issue 1: Difficulty Removing Unreacted this compound
| Symptom | Possible Cause | Recommended Solution |
| Boronic acid co-elutes with the product during column chromatography. | Similar polarity of the boronic acid and the desired product. | 1. Base Wash: During the aqueous work-up, perform a wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). This will convert the boronic acid to its more polar and water-soluble boronate salt, which will partition into the aqueous layer. 2. Esterification: As a more involved approach, the crude mixture can be treated with an alcohol (e.g., methanol) and a catalytic amount of acid. This can convert both the product (if it's an acid) and the boronic acid into their respective esters, which may have different chromatographic properties.[9] |
| Boronic acid persists even after a basic wash. | Incomplete extraction or formation of less soluble boronic acid species. | 1. Multiple Extractions: Perform multiple washes with the aqueous base to ensure complete removal. 2. Solvent Choice: Ensure the organic solvent used for extraction provides good phase separation. |
Issue 2: Persistent Palladium Contamination
| Symptom | Possible Cause | Recommended Solution |
| Final product is grey or black, or ICP analysis shows high Pd levels. | Inefficient removal of heterogeneous or soluble palladium species. | 1. Celite® Filtration: As a first step, always filter the crude reaction mixture through a pad of Celite®.[10][11] This is effective for removing precipitated palladium black. 2. Scavenging: Treat the organic solution of your crude product with a palladium scavenger. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or polymer-bound scavengers (e.g., MP-TMT) are highly effective at binding and removing soluble palladium.[6][11][12] The scavenger can then be removed by simple filtration. 3. Precipitation: In some cases, palladium can be precipitated by adding a solution like 20% aqueous sodium bisulfite and heating, followed by filtration through Celite®.[6][13] |
| Low efficiency of palladium scavengers. | Insufficient contact time or inappropriate scavenger choice. | 1. Optimize Conditions: Increase the stirring time and/or temperature during scavenger treatment. A typical starting point is 5-10 wt% of the scavenger relative to the crude product, stirred for 1-24 hours.[6] 2. Scavenger Screening: The effectiveness of a scavenger can be system-dependent.[11] If one type is inefficient, try another with a different functional group. |
| Significant product loss during scavenging. | Non-specific adsorption of the product onto the scavenger material. | 1. Reduce Adsorbent: Use the minimum effective amount of the scavenger. 2. Change Scavenger: Switch to a more selective scavenger that has a lower affinity for your product.[6] 3. Alternative Methods: Consider purification by recrystallization or chromatography if product loss remains high.[6] |
Issue 3: Co-elution of Homocoupled Byproducts
| Symptom | Possible Cause | Recommended Solution |
| Byproduct with approximately double the molecular weight of the starting materials is observed and is difficult to separate chromatographically. | The homocoupled byproduct often has a polarity very similar to the desired product. | 1. Optimize Chromatography: Use a shallower solvent gradient and high-quality silica gel to improve resolution. 2. Recrystallization: This can be very effective if the desired product and the homocoupled impurity have different solubilities in a particular solvent system. Careful solvent screening is key. 3. Reaction Optimization: The best solution is often to prevent the formation of the byproduct in the first place. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which promotes homocoupling.[3][4][5] |
III. Experimental Protocols
Protocol 1: General Work-up and Palladium Removal
This protocol outlines a standard procedure for the initial work-up and removal of the bulk of the palladium catalyst.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.[8]
-
Aqueous Wash: Wash the organic layer with water and then with brine.[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][8]
-
Palladium Scavenging (if necessary):
-
Dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate).
-
Add a palladium scavenger (e.g., thiol-functionalized silica, 5-10 wt% relative to the crude product).[6]
-
Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[6]
-
Filter off the scavenger and wash it with a small amount of the solvent.
-
Concentrate the filtrate to yield the palladium-reduced crude product.
-
Protocol 2: Purification by Flash Column Chromatography
This is a general guideline for chromatographic purification. The optimal eluent system must be determined by TLC analysis.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Column Packing: Pack a chromatography column with silica gel (e.g., 230-400 mesh) in the initial, non-polar eluent (e.g., hexane).[8]
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This method is ideal for solid products with good crystallinity.
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent system in which the crude product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Ethanol is often a good starting point for cyanobiphenyl compounds.[8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[8]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[8]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold solvent.[8]
-
Drying: Dry the purified crystals in a vacuum oven.[8]
IV. Visual Workflow and Decision Logic
Workflow for Product Purification
Caption: A general workflow for the purification of Suzuki coupling products.
Decision Logic for Impurity Removal
Caption: Decision tree for addressing specific common impurities.
V. References
-
BenchChem. (n.d.). Removing palladium catalyst residues from reaction mixtures. Retrieved January 11, 2026, from
-
BenchChem. (n.d.). A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry. Retrieved January 11, 2026, from
-
BenchChem. (2025, December). Synthesis and Purification of 4-Cyanobiphenyl: A Technical Guide for Laboratory Use. Retrieved January 11, 2026, from
-
Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling. Retrieved January 11, 2026, from
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved January 11, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions. Retrieved January 11, 2026, from
-
Semantic Scholar. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved January 11, 2026, from
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved January 11, 2026, from
-
Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals? Retrieved January 11, 2026, from
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 11, 2026, from
-
SiliCycle. (n.d.). Application Note. Retrieved January 11, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile. Retrieved January 11, 2026, from
-
National Institutes of Health. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Retrieved January 11, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Purification of Suzuki Coupling Products of 4-Aminophenylboronic Acid. Retrieved January 11, 2026, from
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 11, 2026, from
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 11, 2026, from
-
Google Patents. (n.d.). CN102001967A - Method for synthesizing para-cyanobiphenyl. Retrieved January 11, 2026, from
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved January 11, 2026, from
-
BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved January 11, 2026, from
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved January 11, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromophenyl Pyrroles. Retrieved January 11, 2026, from
-
ResearchGate. (2025, August 6). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. Retrieved January 11, 2026, from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from
-
ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved January 11, 2026, from
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 11, 2026, from
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for the optimization of reaction conditions using (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven insights into the successful application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound in cross-coupling reactions.
Q1: What are the key challenges when using this compound in Suzuki-Miyaura coupling?
A: The primary challenges stem from the electronic nature of this reagent. The cyano group is strongly electron-withdrawing, which can influence the reactivity of the boronic acid in several ways:
-
Increased Susceptibility to Protodeboronation: The electron-deficient nature of the aryl ring can weaken the carbon-boron bond, making it more prone to cleavage by protonolysis, especially under harsh basic or high-temperature conditions.[1][2]
-
Potential for Homocoupling: Electron-deficient boronic acids can be more susceptible to oxidative homocoupling, forming 4',4''-dicyano-[1,1':4',1''-terphenyl]-4-carbonitrile as a significant byproduct.[3][4][5] This is often mediated by Pd(II) species, which can be present if the Pd(0) catalyst is oxidized by residual air.[6][7]
-
Altered Transmetalation Rate: The electronic properties can affect the rate-determining transmetalation step of the catalytic cycle.[8]
Q2: How does the choice of base impact the reaction?
A: The base is crucial and plays multiple roles in the Suzuki-Miyaura reaction.[9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]−), which facilitates transmetalation with the palladium complex.[10][11][12] For an electron-deficient boronic acid, a judicious choice of base is critical.
-
Strong Bases (e.g., NaOH, KOtBu): While effective at forming the boronate, they can promote side reactions like protodeboronation and hydrolysis of sensitive functional groups (including the cyano group under certain conditions).
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally preferred as they provide a sufficient concentration of the active boronate species while minimizing degradation of the starting material.[13] Cesium carbonate is often particularly effective due to the high solubility of its boronate salt and potential cation effects.[14]
Q3: Which palladium catalyst and ligand system is recommended?
A: The selection is substrate-dependent, but for coupling an electron-deficient boronic acid, a highly active and robust catalyst system is required.
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, as they are reduced in situ to the active Pd(0) species.[15][16] Using a direct Pd(0) source like Pd(PPh₃)₄ is also a very common and effective strategy.[7]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the oxidative addition step (often rate-limiting with less reactive halides like aryl chlorides), and facilitate reductive elimination.[15][17] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging couplings.[15][18]
Troubleshooting Guide: From Low Yield to Purification Headaches
This section provides a systematic approach to diagnosing and solving common issues encountered during the reaction.
Problem 1: Low to No Yield of the Desired Product
A low or non-existent yield is the most common issue and can originate from several sources. A systematic check of reaction components and conditions is the most effective troubleshooting approach.[19]
Diagnostic Workflow
Potential Causes & Solutions
-
Inactive Catalyst or Ligand:
-
Cause: The Pd(0) active species may not be forming efficiently, or it may be decomposing. Oxygen can oxidize the catalyst, leading to inactive palladium species.[7][15]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent and reaction mixture thoroughly before adding the catalyst. Use a reliable palladium source and a suitable electron-rich, bulky phosphine ligand. Consider using a pre-formed, air-stable precatalyst (e.g., SPhos-Pd-G2) which can simplify handling and improve reproducibility.[20]
-
-
Improper Base or Solvent Selection:
-
Cause: The chosen base may be too weak to form the boronate, or it may be insoluble in the reaction medium, preventing interaction. The solvent system must dissolve both the organic substrates and, to some extent, the inorganic base.[21]
-
Solution: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O) is often effective as it helps dissolve both the organic reagents and the inorganic base.[13][21] If using an insoluble base like K₂CO₃, ensure vigorous stirring. Consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.
-
-
Protodeboronation of the Boronic Acid:
-
Cause: The C-B bond is cleaved before cross-coupling can occur. This is exacerbated by high temperatures, extended reaction times, and excess water/base.[1]
-
Solution: Use the minimum effective amount of a milder base (e.g., K₃PO₄). Avoid excessively high temperatures if possible. If protodeboronation remains an issue, consider converting the boronic acid to a more stable MIDA boronate ester, which slowly releases the boronic acid under the reaction conditions, keeping its ambient concentration low.[1]
-
Problem 2: Significant Homocoupling of the Boronic Acid
The formation of a symmetrical biaryl from the boronic acid starting material is a frequent side reaction that reduces yield and complicates purification.[22]
Potential Causes & Solutions
-
Presence of Oxygen:
-
Cause: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[6][7]
-
Solution: Rigorous degassing of the solvent and reaction vessel is critical. Sub-surface sparging with an inert gas (purging) for 15-30 minutes is highly effective.[6][23] Maintaining a positive pressure of nitrogen or argon throughout the reaction is mandatory.
-
-
High Initial Pd(II) Concentration:
-
Cause: When using a Pd(II) precatalyst like Pd(OAc)₂, if the initial reduction to Pd(0) is slow, the standing concentration of Pd(II) can promote homocoupling.
-
Solution: Adding a mild reducing agent, such as potassium formate, can help ensure the rapid and complete formation of the active Pd(0) catalyst, thereby minimizing the amount of Pd(II) available for homocoupling.[6] Alternatively, use a Pd(0) source like Pd(PPh₃)₄ directly.
-
Problem 3: Difficulty in Product Purification
Even with a good conversion, isolating the pure product can be challenging.
Potential Causes & Solutions
-
Removal of Boronic Acid-Related Impurities:
-
Cause: Unreacted boronic acid, its homocoupled product, and the protodeboronated starting material can have similar polarities to the desired product.
-
Solution: During the aqueous workup, perform a basic wash (e.g., with 1M NaOH). Boronic acids are acidic and will be extracted into the aqueous layer as the corresponding boronate salt. Follow this with a standard water and brine wash.[19]
-
-
Removal of Residual Palladium Catalyst:
-
Cause: The final product can be contaminated with palladium, which is often visible as a grey or black solid.
-
Solution: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of celite or silica gel to remove the heterogeneous palladium black.[24] For particularly stubborn cases, specialized palladium scavengers can be employed.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Reagents & Conditions | Rationale & Key Considerations |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides are less reactive and require more active catalyst systems and higher temperatures.[25] |
| Boronic Acid | This compound (1.2–1.5 equiv) | A slight excess helps drive the reaction to completion.[19] |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + SPhos (4.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. The Pd₂(dba)₃/SPhos system is highly active for challenging substrates.[7][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Stronger than carbonate bases, good solubility, and generally minimize side reactions.[13] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) OR Toluene/EtOH/H₂O (4:1:1) | Biphasic systems are excellent for dissolving both organic substrates and inorganic bases.[13][21] |
| Temperature | 80–110 °C | Temperature should be high enough for efficient reaction but monitored to prevent protodeboronation.[19] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and boronic acid homocoupling.[6][7] |
General Experimental Protocol
This protocol provides a robust starting point. Optimization may be required based on the specific aryl halide used.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.[23]
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the stirred mixture under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[19]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with 1M NaOH (to remove excess boronic acid), followed by water and brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[26][27]
Catalytic Cycle and Troubleshooting Logic
The following diagrams illustrate the fundamental mechanism and a logical flow for addressing common problems.
References
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
- Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4). [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Leung, C. W., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(13), 3995–4002. [Link]
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme, 1-6. [Link]
- ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–523. [Link]
- ResearchGate. (2020).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Catalysts. (2023). Preformed Pd(II)
- Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13386–13401. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
- Google Patents. (n.d.).
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-666. [Link]
- ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges associated with catalyst poisoning when using (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental challenges researchers face when working with cyano-functionalized substrates.
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most likely cause?
A1: The most probable cause of reaction failure or low yield is the poisoning of your palladium catalyst by the cyano (-C≡N) group present on the boronic acid.[1][2] The lone pair of electrons on the nitrogen and the π-system of the cyano group can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[3][4][5] While other factors like reagent purity, solvent quality, and inert atmosphere are always critical, the cyano group itself is a well-documented and potent catalyst inhibitor.[2][6]
Q2: How exactly does the cyano group poison the palladium catalyst?
A2: Catalyst poisoning by cyanide or nitrile-containing compounds is a multifaceted problem that can disrupt every key step of the catalytic cycle.[3][7] Mechanistic studies have shown that cyanide can:
-
Inhibit Oxidative Addition: By coordinating to the active Pd(0) species, the cyano group can block the aryl halide from accessing the metal center.
-
Disrupt Ligand Exchange/Transmetalation: Excess cyanide can displace the necessary phosphine ligands, leading to inactive palladium-cyanide complexes such as [(CN)3PdAr]2- or [(CN)4Pd]2-.[3][4] These complexes are often too stable to participate further in the reaction.
-
Prevent Reductive Elimination: The formation of stable aryl-palladium-cyanide intermediates can make the final, product-forming reductive elimination step energetically unfavorable.[3][4]
Essentially, the catalyst becomes sequestered in a stable, off-cycle state from which it cannot easily return to its active form.
Q3: I see a black precipitate forming early in my reaction, followed by a stall. What is it and what does it mean?
A3: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[5] Its formation is a clear visual indicator of catalyst deactivation. This can be triggered by several factors that are exacerbated when using challenging substrates:
-
High Temperatures: While often necessary to drive reactions with difficult substrates, excessive heat can accelerate the decomposition of the active catalyst complex.[8]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to instability and precipitation.[6][9]
-
Ligand Dissociation: If the ligand is not bound strongly enough to the palladium, the "naked" palladium atoms can easily aggregate and fall out of solution.[9]
The appearance of palladium black early in the reaction is a strong sign that your catalytic system is not stable under the current conditions.
Q4: My starting materials are being consumed, but my main byproduct is 4-cyanobiphenyl, not the desired coupled product. What is this side reaction?
A4: This side reaction is known as protodeboronation . It is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom from a proton source in the reaction mixture (e.g., water).[10][11] This is a common and often competitive side reaction in Suzuki-Miyaura couplings. It can be promoted by:
-
Excessive Base or Water: The combination of a strong base and available water can accelerate the cleavage of the C-B bond.[10]
-
High Temperatures and Long Reaction Times: The longer the reaction is heated, the more opportunity there is for this undesired pathway to occur, especially if the desired cross-coupling is slow.
-
Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow due to catalyst poisoning or steric hindrance, protodeboronation has more time to compete.
Minimizing water content and carefully selecting the base are crucial to suppressing this side reaction.[10]
Q5: Beyond the cyano group, what other impurities can poison my reaction?
A5: It is critical to consider all sources of potential contamination, as palladium catalysts are sensitive to a wide range of impurities.[12] Key poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., from solvents or as impurities in reagents) can irreversibly bind to and kill the catalyst.[5][13][14]
-
Oxygen: As mentioned, oxygen leads to the oxidation of the active Pd(0) to inactive Pd(II) species and promotes catalyst agglomeration.[6][10] Rigorous degassing of solvents and maintaining an inert atmosphere are non-negotiable.
-
Halides: While part of the substrate, excess halide ions from salts or impurities can compete for coordination sites on the palladium.[1]
-
Water: While some Suzuki protocols use aqueous conditions, uncontrolled or excessive amounts of water can facilitate catalyst deactivation and promote protodeboronation.[6]
Always use high-purity reagents and anhydrous, freshly degassed solvents to minimize these risks.[8][9]
Section 2: Troubleshooting Guides & Optimization Strategies
This section provides actionable workflows and protocols to systematically diagnose and solve issues in your reaction.
Guide 1: Systematic Troubleshooting Workflow
When a reaction fails, a structured approach is more effective than random changes. The following workflow provides a logical decision tree for troubleshooting.
Caption: A step-by-step workflow for diagnosing failed reactions.
Guide 2: Protocol for Rigorous Inert Atmosphere Setup (Schlenk Line)
The exclusion of oxygen is paramount for the stability of the Pd(0) catalyst.[6][9]
Objective: To prepare a reaction mixture under a strictly controlled inert atmosphere.
Materials:
-
Schlenk flask or reaction tube with a sidearm
-
Rubber septa
-
Vacuum/Argon manifold (Schlenk line)
-
Heat gun
-
Syringes and needles
Procedure:
-
Vessel Preparation: Assemble the reaction flask with a stir bar. Flame-dry the entire apparatus under vacuum using a heat gun to remove adsorbed moisture. Allow it to cool to room temperature under vacuum.
-
Purging: Backfill the flask with high-purity argon or nitrogen. Evacuate and backfill the flask a total of 3-5 times to ensure all oxygen is removed.
-
Reagent Addition: Add all solid reagents (palladium precatalyst, ligand, base, and boronic acid) to the flask under a positive flow of argon. Quickly seal the flask with a septum.
-
Solvent Degassing: Solvents must be degassed prior to use. The most effective method is "freeze-pump-thaw."
-
Place the solvent in a sealed flask and freeze it using liquid nitrogen.
-
Once frozen, apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least 3 times.
-
-
Solvent & Liquid Reagent Addition: Add the degassed solvent and any liquid reagents (e.g., the aryl halide) to the reaction flask via a gas-tight syringe through the septum.
-
Final Purge: Once all components are added, gently bubble argon through the reaction mixture via a long needle for 10-15 minutes to ensure the headspace and solution are fully inert before heating.
Section 3: Data & Protocols for Optimization
Table 1: Ligand Selection Guide for Mitigating Catalyst Poisoning
The choice of ligand is the most powerful tool to overcome catalyst poisoning from the cyano group.[6] Bulky, electron-rich ligands are required to both sterically protect the palladium center and promote the desired catalytic steps.[9][10]
| Ligand Class | Example Ligands | Key Characteristics | When to Use |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-donating. Forms monoligated, highly active Pd(0) species.[10] | First choice for this system. Excellent for overcoming catalyst poisoning and promoting difficult couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors, form robust Pd-NHC bonds that are resistant to dissociation. | Good alternative to phosphines, particularly at higher temperatures where phosphine ligands might degrade. |
| Josiphos-type Ferrocenyl | (R,S)-Josiphos | Chiral, bulky ferrocenyl backbone. | Often used in asymmetric catalysis but can be effective in challenging cross-couplings. |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is often too small and not electron-rich enough. P(t-Bu)₃ is better but can be surpassed by modern biaryl ligands. | Generally not recommended for this specific, challenging substrate. Use as a baseline for comparison only. |
Protocol 1: A Robust Starting Protocol for Coupling with this compound
This protocol incorporates best practices to provide a high chance of success.
Reaction: this compound + Aryl Bromide
Materials:
-
This compound (1.2 eq.)
-
Aryl Bromide (1.0 eq.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq.)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Setup: To a flame-dried Schlenk tube containing a stir bar, add the aryl bromide, this compound, XPhos Pd G3, additional XPhos ligand, and K₃PO₄.
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon (3 cycles) as described in Guide 2.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Heating: Place the sealed tube in a pre-heated oil bath or heating block at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visualizing the Mechanism of Poisoning
Understanding where the process fails is key to fixing it. The diagrams below illustrate the desired catalytic cycle and the points of interference by the cyano group.
Caption: The standard Suzuki-Miyaura catalytic cycle.
Caption: How the cyano group (-C≡N) disrupts multiple stages of the cycle.
References
- Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed.
- Wikipedia. (n.d.). Catalyst poisoning. Wikipedia.
- R Discovery. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. R Discovery.
- ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Request PDF.
- Fors, B. P., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Unicat. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Unicat.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Request PDF.
- Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning?. YouTube.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Impact of water on (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid stability
Technical Support Center: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid
A Guide to Understanding and Mitigating Water-Related Stability Issues
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for this compound. As a crucial building block in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, understanding its stability profile is paramount to achieving reproducible and high-yielding results.[1][2] A recurring challenge researchers face is the compound's sensitivity to water. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the foundational knowledge and actionable protocols to manage the impact of water in your experiments. We will delve into the mechanisms of degradation, best practices for handling and storage, and strategies to troubleshoot common issues you may encounter.
Section 1: Fundamental Stability Concerns
This section addresses the core principles of how water interacts with this compound.
Q1: What is the primary impact of water on this compound?
Water has a dual and seemingly contradictory role. On one hand, it is a primary cause of degradation through pathways like protodeboronation, which can reduce the purity of the reagent and lower the yield of your desired reaction.[3] On the other hand, water is often a necessary component in the solvent systems of Suzuki-Miyaura coupling reactions, where it can be essential for dissolving the base and facilitating the catalytic cycle.[1][4][5] The key is to control the amount and exposure time to water to maximize its benefits while minimizing its detrimental effects.
Q2: Is this compound hygroscopic?
Yes. Like many boronic acids, this compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[6] This is more than a simple physical change; the absorbed water can initiate chemical degradation even while the compound is in storage. Visually, this may manifest as the powder caking or clumping.[6][7] Storing the compound under dry, inert conditions is therefore critical.
Q3: What is protodeboronation and why is it a major concern?
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] For this compound, this process irreversibly converts it into 4-cyanobiphenyl, a common impurity that represents a loss of your starting material. This reaction can occur under both acidic and basic aqueous conditions and is a frequent cause of diminished yields in cross-coupling reactions.[3][8][9]
Caption: Undesired protodeboronation pathway.
Section 2: Troubleshooting Common Experimental Issues
Here, we address specific problems you might encounter during your experiments and link them to water-related stability issues.
Q4: My Suzuki-Miyaura coupling reaction using this boronic acid has a low yield. Could water be the culprit?
Absolutely. While some water can be beneficial, excessive water, prolonged reaction times, or high temperatures in aqueous basic media can significantly accelerate protodeboronation.[8][10] This depletes the boronic acid available for the desired cross-coupling, leading to low yields and the formation of the 4-cyanobiphenyl byproduct.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using dry solvents for any non-aqueous steps.
-
Reaction Time: Minimize reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
-
Base and Water Content: Carefully control the amount of water in your solvent system. Sometimes, using a milder base or a biphasic system can help manage the local concentration of hydroxide ions, which catalyze protodeboronation.[8][10]
Q5: I observe an impurity in my NMR/LC-MS analysis that corresponds to 4-cyanobiphenyl. What happened?
The presence of 4-cyanobiphenyl is a definitive marker of protodeboronation.[3] This indicates that a portion of your this compound has degraded. This could have happened either during the reaction itself or during storage if the starting material was exposed to moisture.
Q6: My solid boronic acid appears clumpy and is difficult to weigh accurately. Can I still use it?
Clumping or caking is a clear sign of moisture absorption.[6] Using this material is risky for several reasons:
-
Inaccurate Stoichiometry: The measured weight will include an unknown amount of water, leading to errors in molar calculations.
-
Reduced Purity: The presence of water may have already caused some degradation to the boronic acid and its boroxine anhydride form.
For critical applications, it is strongly recommended to use a fresh, properly stored batch. If this is not possible, the material can potentially be salvaged by careful drying.
Section 3: Best Practices for Handling, Storage, and Use
Proactive measures are the most effective way to prevent water-induced degradation.
Q7: What are the ideal storage conditions for this compound?
Proper storage is the first line of defense against degradation. Adhering to the following conditions will preserve the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment (2-8°C recommended). | Reduces the rate of potential degradation reactions.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[6] |
| Container | Keep in a tightly sealed container, preferably with a secondary seal. | Provides a physical barrier against moisture ingress.[11] |
| Location | Store in a desiccator or a dry cabinet. | Maintains a low-humidity environment, preventing hygroscopic water uptake.[6][7] |
Q8: How should I handle the compound on the bench to minimize water exposure?
Minimizing exposure to atmospheric moisture during handling is crucial. The following workflow is recommended, especially for sensitive or quantitative experiments.
Caption: Recommended workflow for handling hygroscopic boronic acids.
Section 4: Advanced Mechanistic Insights
Q9: What are boroxines and how does water affect them?
In the solid state, boronic acids can exist in equilibrium with their cyclic anhydride, a trimer known as a boroxine.[2] This structure is formed by the loss of three molecules of water from three molecules of boronic acid.
This equilibrium is highly sensitive to water. Boroxines are rapidly hydrolyzed back to the corresponding boronic acid upon exposure to moisture.[12] This is a critical point: even if you start with a seemingly "dry" boroxine, it can act as a source of boronic acid and release water molecules when it hydrolyzes, which can then influence the reaction environment. In some cases, this in-situ generation of water from the boronic acid/boroxine equilibrium is sufficient to facilitate reactions like the Suzuki-Miyaura coupling.[13]
Caption: Reversible formation of boroxine from boronic acid.
By understanding these principles and implementing the recommended procedures, you can effectively manage the challenges posed by water and ensure the successful application of this compound in your research.
References
- Al-Zoubi, R. M., & Al-Masri, M. R. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Yuan, Z., Liang, Y., He, Y., Deng, H., & Zhang, J. (2023).
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Wikipedia. (2024). Suzuki reaction.
- Wikipedia. (2024).
- Al-Zoubi, R. M., & Al-Masri, M. R. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- U.S. Borax Inc. (n.d.).
- Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- BenchChem. (2025).
- Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- El-Batta, A., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development.
- Quora. (2023).
- BLDpharm. (n.d.). This compound.
- Echemi. (n.d.). B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid.
- CymitQuimica. (n.d.). This compound.
- Wang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- Wang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- Wikipedia. (2024). Boronic acid.
- Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences.
- Petters, M. D., et al. (2009). Aerosol hygroscopicity at high (99 to 100%) relative humidities.
- Wang, J., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Wang, Y., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level.
- ChemicalBook. (n.d.). (4'-CYANO-[1,1'-BIPHENYL]-3-YL)BORONIC ACID.
- Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- CymitQuimica. (n.d.). This compound.
- Santos, M. A., & Silva, I. (2021).
- PubChem. (n.d.). 4-Cyanophenylboronic acid.
- Ottokemi. (n.d.). 4-Cyanophenylboronic acid, 95%.
- Sigma-Aldrich. (n.d.). 4-Cyanophenylboronic acid.
- Liu, T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (2025).
- Brooks, W. H., & Gabbai, F. P. (2014). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface.
- BLD Pharm. (n.d.). 4-Cyanophenylboronic acid.
- BLDpharm. (n.d.). (3'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid.
- Sigma-Aldrich. (n.d.). 4-Cyanophenylboronic acid.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. borax.com [borax.com]
- 7. laballey.com [laballey.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
Technical Support Center: Strategies for Boron Impurity Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with boron-containing impurities in their reaction mixtures. Boronic acids, their esters, and boric acid are ubiquitous in modern organic synthesis, particularly as key reagents in Suzuki-Miyaura cross-coupling reactions.[1] However, their removal during workup and purification can be nontrivial.
Furthermore, in the pharmaceutical industry, certain boron-containing compounds are now considered a class of concern regarding their potential as mutagenic impurities, making their effective removal a critical process control point under guidelines like ICH M7.[1][2][3] This guide provides a structured, in-depth overview of field-proven methods for boron removal, focusing on the chemical principles behind each technique to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions and challenges faced during the purification of compounds from boron-containing side products.
Q1: Why is it so difficult to remove boronic acid impurities using standard silica gel chromatography?
This is a frequent source of frustration. The difficulty arises from the unique chemical nature of boronic acids:
-
Polarity and Acidity: Boronic acids possess both a Lewis acidic boron center and Brønsted acidic B-OH protons. This dual nature leads to strong interactions with the polar, acidic surface of silica gel.
-
Streaking and Tailing: These strong interactions often result in significant streaking or "tailing" of the impurity across many fractions, leading to poor separation from the desired product, especially if the product is also polar.[4]
-
Decomposition: For boronic esters, such as pinacol esters, the acidic nature of the silica gel can catalyze their hydrolysis back to the more polar and problematic boronic acid on the column, complicating the purification further.[4]
Q2: What is the simplest and most common method for removing boronic acid impurities?
For neutral or basic target compounds, the first method to try is a liquid-liquid extraction using an aqueous base .
The Chemistry: Boronic acids are weakly acidic, with pKa values typically in the range of 8-10, though this can vary with substituents.[5][6] By washing your organic solution with a sufficiently strong aqueous base (e.g., 1-2 M NaOH, K₂CO₃), you deprotonate the boronic acid to form a highly water-soluble boronate salt. This salt then partitions into the aqueous layer, effectively removing it from your organic product.[4]
Q3: My product is sensitive to strong bases. What are my options?
Base-sensitive functional groups (e.g., esters, epoxides, or base-labile protecting groups) require alternative strategies. The most effective non-basic method is the use of scavenger resins .
-
Mechanism: These are solid-supported reagents, typically silica or polymer beads, functionalized with groups that selectively bind to boronic acids. Resins bearing cis-diol functionalities (like diethanolamine, DEAM, or simple diols) are particularly effective.[7][8][9] They react with the boronic acid to form a stable, five-membered cyclic boronate ester, thus sequestering the impurity onto the solid phase, which can then be removed by simple filtration.[9]
-
Advantages: This method is mild, highly selective, and avoids aqueous workups entirely. The reaction is often driven to completion by using a slight excess of the resin.
Q4: Can I simply recrystallize my product to remove boron impurities?
Yes, recrystallization can be a highly effective and scalable purification method, provided there is a significant difference in solubility between your product and the boron impurity (e.g., boric acid or a residual boronic acid).[4]
Principle of Causality: This technique relies on the principle that the concentration of the desired compound is high enough to reach saturation and crystallize upon cooling, while the lower concentration of the impurity allows it to remain in the mother liquor.[10] This is often successful for purifying crystalline, non-polar to moderately polar organic compounds from the highly polar boric acid byproduct.
Q5: Are there any "classic" but still useful methods for boron removal?
An older but effective technique is azeotropic distillation with methanol .
The Chemistry: Boric acid and boronic acids react with methanol upon heating to form volatile trimethyl borate (B(OMe)₃) or the corresponding boronic acid dimethyl ester. Trimethyl borate forms a low-boiling azeotrope with methanol (boiling point ~54 °C).[11] By repeatedly dissolving the crude product in methanol and removing the solvent by rotary evaporation, the boron is effectively removed as the volatile azeotrope.[4] This method is particularly useful for large-scale reactions where chromatography or scavengers are less practical.
Method Selection Guide
Choosing the right purification strategy depends on the properties of your target compound and the nature of the impurity. Use the following workflow and comparison table to guide your decision.
Caption: Decision workflow for selecting a boron removal method.
Comparison of Boron Removal Techniques
| Method | Principle | Pros | Cons | Best For |
| Aqueous Base Wash | Forms a water-soluble boronate salt that partitions into the aqueous phase. | Simple, fast, inexpensive, highly effective for many cases. | Not suitable for base-sensitive compounds; can lead to emulsions. | Neutral or basic, water-insoluble organic products. |
| Scavenger Resins | Covalent capture of boronic acid onto a solid support, followed by filtration. | High selectivity, mild conditions, no aqueous workup needed. | Higher cost of reagents, requires stoichiometric amounts, batch processing. | Base-sensitive or water-soluble products; final purification steps. |
| Recrystallization | Exploits solubility differences between the product and boron impurities. | Highly effective, scalable, can yield very pure material. | Product must be a crystalline solid; requires suitable solvent system. | Crystalline products with solubility profiles different from boric/boronic acid. |
| Azeotropic Distillation | Forms a volatile trimethyl borate/methanol azeotrope that is removed by distillation. | Good for large scale, avoids chromatography. | Requires heating; may not be suitable for thermally sensitive compounds. | Thermally stable, non-volatile products (oils or solids). |
Experimental Protocols & Troubleshooting
Protocol 1: Removal by Aqueous Base Wash
This protocol is the first-line approach for purifying neutral or basic compounds from boronic acid or boric acid residues.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃ solution. Use a volume of aqueous base roughly equal to the organic phase volume.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer containing the boronate salt.
-
Repeat (Optional): For stubborn impurities, repeat the basic wash one or two more times.
-
Neutralization/Final Wash: Wash the organic layer with water, followed by brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guide:
-
Issue: Emulsion formation during washing.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. If persistent, filter the entire mixture through a pad of Celite®.
-
-
Issue: Incomplete removal of boron impurity (checked by TLC/LCMS).
-
Solution: The base may not be strong enough or the concentration may be too low. Increase the molarity of the aqueous base or perform additional washes. Ensure thorough mixing.
-
Protocol 2: Removal by Scavenger Resin
This protocol is ideal for base-sensitive substrates or when an aqueous workup is undesirable.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. suprasciences.com [suprasciences.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. m.youtube.com [m.youtube.com]
Improving solubility of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in organic solvents
Welcome to the technical support resource for (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile reagent in organic solvents. Here, we address common issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is this compound so poorly soluble?
A1: The solubility challenges with this compound stem directly from its molecular structure. Several competing factors are at play:
-
Rigid Biphenyl Core: The biphenyl structure is flat and rigid. In the solid state, these molecules can stack efficiently, leading to high crystal lattice energy. A significant amount of energy is required from solvent-solute interactions to overcome these strong intermolecular forces.
-
Polar Functional Groups: The molecule possesses two highly polar, hydrogen-bonding capable groups at opposite ends: the boronic acid [-B(OH)₂] and the cyano (-C≡N) group.[1] This high polarity means it favors polar solvents but can struggle in non-polar hydrocarbon solvents like hexane or toluene.
-
Formation of Boroxines: Boronic acids have a strong tendency to undergo reversible dehydration, especially upon heating or in non-polar solvents, to form cyclic trimeric anhydrides called boroxines. These boroxines are often significantly less soluble than the parent boronic acid and can precipitate from solution.
Diagram: The Boronic Acid-Boroxine Equilibrium This diagram illustrates the reversible dehydration of this compound to its corresponding boroxine, a common cause of insolubility.
Caption: Equilibrium between the boronic acid monomer and its less soluble trimeric boroxine.
Q2: What are the best starting solvents for my Suzuki-Miyaura coupling reaction using this boronic acid?
A2: The choice of solvent is critical and often depends on the other components of your reaction, particularly the base. For Suzuki-Miyaura couplings, a mixture of solvents is frequently most effective.[2][3]
Below is a table of recommended starting solvents and systems. We advise performing small-scale solubility tests before committing to a large-scale reaction.
| Solvent Category | Recommended Solvents | Typical Use Case & Rationale |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF | Good general-purpose solvents for Suzuki couplings.[4] They can solvate the organic components but often require a co-solvent for the inorganic base. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Common in industrial applications.[4] Less effective at dissolving the polar boronic acid on their own but work well in biphasic systems with water. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often provide the highest solubility for polar boronic acids due to their high dielectric constant and ability to disrupt hydrogen bonding. However, they can sometimes complicate product purification. |
| Alcohols | n-Butanol, Isopropanol | Can be effective, especially for challenging substrates.[3] They can participate in forming boronic esters in situ, which may alter reactivity. |
| Mixed / Biphasic Systems | Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 or 5:1 ratio) | Highly Recommended. This is often the most robust approach. The organic solvent dissolves the halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). The reaction occurs at the interface, and the base promotes the formation of the highly soluble and reactive boronate anion [-B(OH)₃]⁻.[3] |
Troubleshooting & Optimization Guide
Q3: My boronic acid still won't dissolve, even in a recommended solvent system. What steps can I take to improve solubility?
A3: If you are still facing solubility issues, a systematic approach to troubleshooting is necessary. The following workflow provides a logical sequence of interventions to try.
Diagram: Solubility Troubleshooting Workflow
Caption: A step-by-step decision tree for addressing solubility issues during experiment setup.
Protocol 1: Step-by-Step Solubilization for Reaction
This protocol describes the recommended sequence for dissolving the boronic acid in situ for a typical cross-coupling reaction.
-
Initial Setup: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, your coupling partner (e.g., aryl halide), and the inorganic base (e.g., K₃PO₄, Cs₂CO₃).
-
Solvent Addition: Add the primary organic solvent (e.g., Dioxane, Toluene). The mixture will likely be a heterogeneous slurry at this stage.
-
Aqueous Co-Solvent: If using an aqueous-compatible system, add the required volume of degassed water.
-
Heating & Agitation: Begin vigorous stirring and gently heat the reaction mixture. A temperature of 60-100 °C is typical for Suzuki couplings.[5] In many cases, the solids will dissolve as the temperature increases and the soluble boronate salt is formed.
-
Catalyst Addition: Once the reaction mixture is homogeneous (or consistently suspended), add the palladium catalyst and ligand. Proceed with the reaction as planned.
Q4: I am working under strictly anhydrous conditions and cannot use water. What are my options?
A4: This is a common challenge. The solution is to chemically modify the boronic acid to a more organo-soluble derivative before the reaction. This strategy replaces the polar -B(OH)₂ group with a non-polar protecting group.
The Best Solution: Conversion to a Boronic Ester
Converting the boronic acid to a boronic ester is the most effective way to enhance solubility in organic solvents.[6] Two common types are recommended:
-
Pinacol Esters: Reacting the boronic acid with pinacol creates a stable, five-membered ring that is significantly more soluble in solvents like THF, Dioxane, and Toluene.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are an exceptional choice. They are typically highly crystalline, air-stable solids that are very soluble in common organic solvents.[5] A key advantage is their ability to participate in "slow-release" cross-coupling. Under basic conditions, the MIDA ester hydrolyzes in situ to slowly release the active boronic acid, keeping its concentration low and preventing decomposition side reactions.[5]
Protocol 2: General Procedure for Conversion to a Pinacol Ester
This protocol provides a standard method for preparing the more soluble pinacol ester derivative.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent like Toluene or THF.
-
Dehydration: Attach a Dean-Stark apparatus to the flask to remove water as it is formed.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pinacol ester by recrystallization or column chromatography. The resulting solid should exhibit markedly improved solubility in organic solvents.
By understanding the chemical nature of this compound and applying these systematic approaches, you can overcome solubility hurdles and achieve more consistent and successful experimental outcomes.
References
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gill, E. P. et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Dąbrowski, M. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Dąbrowski, M. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Wikipedia. Boronic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Deboronation Pathways for Electron-Deficient Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-deficient arylboronic acids. This guide is designed to provide in-depth, field-proven insights into the challenges of deboronation, a common and often frustrating side reaction. Here, you will find not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Premature Deboronation
Electron-deficient arylboronic acids are invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their utility is often hampered by a significant side reaction: protodeboronation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of an unwanted arene byproduct, reduced yield of the desired product, and complications in purification.[1][2] The electron-withdrawing nature of substituents on the aryl ring exacerbates this issue by increasing the Lewis acidity of the boron atom, making the C–B bond more susceptible to cleavage.[1]
This guide provides a comprehensive overview of deboronation pathways, practical troubleshooting advice in a question-and-answer format, and detailed experimental protocols to help you mitigate this undesired reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it more prevalent with electron-deficient arylboronic acids?
A: Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This side reaction is particularly problematic for electron-deficient arylboronic acids due to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the Lewis acidity of the boron center, which makes the carbon-boron bond more polarized and thus more susceptible to cleavage, especially under the basic conditions often employed in cross-coupling reactions.[1]
Q2: How can I confirm that protodeboronation is the cause of my low yields?
A: The most direct way to identify protodeboronation is to analyze your crude reaction mixture using analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy.[1] You should look for a significant byproduct that corresponds to the protonated version of your arylboronic acid starting material. For instance, if you start with 2,5-difluorophenylboronic acid, the presence of 1,4-difluorobenzene would be a strong indicator of protodeboronation. This will likely be accompanied by a lower than expected yield of your desired cross-coupled product and unreacted aryl halide.[1]
Q3: What are the primary mechanistic pathways for protodeboronation in the context of a Suzuki-Miyaura reaction?
A: In the context of Suzuki-Miyaura coupling, the most common pathway is base-catalyzed protodeboronation .[1] The reaction proceeds through the formation of a boronate species (an "ate" complex), which is more nucleophilic and thus more prone to protonolysis by a proton source like water.[1][2] While less common in standard Suzuki reactions, acid-catalyzed protodeboronation can also occur, which involves the direct reaction of the boronic acid with an acid.[2][3]
Q4: Can using a boronic ester instead of a boronic acid prevent protodeboronation?
A: Yes, using boronic esters, such as pinacol esters, is a common and effective strategy to mitigate protodeboronation.[4] Boronic esters are generally more stable than their corresponding acids.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, which helps to keep the concentration of the reactive boronic acid low, thereby minimizing side reactions.[2] However, it's important to note that esterification does not always guarantee complete stability, and hydrolysis of the ester back to the boronic acid can still occur, leading to subsequent deboronation.[4]
Troubleshooting Guide
Scenario 1: High levels of protodeboronation and low yield of the desired product.
This is a classic sign that the rate of protodeboronation is outcompeting the rate of your desired cross-coupling reaction. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate Your Base
-
The Issue: Strong bases can accelerate the formation of the highly reactive boronate species, which is prone to protodeboronation.[1]
-
The Solution: Consider switching to a weaker base. For example, if you are using sodium hydroxide (NaOH), try potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Weaker bases can often provide sufficient basicity for the catalytic cycle while minimizing the undesired side reaction.[1]
Step 2: Adjust the Reaction Temperature
-
The Issue: Both the desired Suzuki coupling and the undesired protodeboronation are accelerated at higher temperatures.[1]
-
The Solution: If your reaction kinetics allow, try lowering the reaction temperature. In some cases, reducing the temperature can have a more significant impact on slowing the rate of protodeboronation compared to the cross-coupling, leading to an improved yield of the desired product.[1]
Step 3: Scrutinize Your Solvent and Reagents for Water Content
-
The Issue: Water is the primary proton source for protodeboronation.[1]
-
The Solution: Use anhydrous solvents and ensure your reagents are dry. While Suzuki reactions often tolerate some water, minimizing its presence can significantly suppress protodeboronation.[1]
Step 4: Re-evaluate Your Ligand Choice
-
The Issue: While bulky phosphine ligands are often used to promote efficient oxidative addition and reductive elimination, some very bulky ligands can inadvertently promote palladium-catalyzed protodeboronation.[1]
-
The Solution: If you suspect your ligand is contributing to the problem, screen a range of phosphine ligands with varying steric bulk.
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// Edges start -> base; base -> sol_base [label="Yes"]; base -> temp [label="No"]; temp -> sol_temp [label="Yes"]; temp -> water [label="No"]; water -> ligand [label="Yes"]; water -> sol_water [label="No"]; ligand -> sol_ligand [label="Yes"]; ligand -> ester [label="No"]; } .dot Caption: A decision tree for troubleshooting protodeboronation.
Scenario 2: Inconsistent results and difficulty in reproducing experiments.
Inconsistent results often point to subtle variations in reaction setup and reagent quality.
Step 1: Standardize Reagent Quality and Handling
-
The Issue: The purity of the boronic acid and the presence of impurities can affect the reaction outcome. Boronic acids can degrade upon storage.
-
The Solution: Use freshly purchased or purified boronic acids. Store them under an inert atmosphere and in a desiccator to prevent degradation.
Step 2: Ensure an Inert Atmosphere
-
The Issue: Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst.
-
The Solution: Properly degas your solvent and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Arylboronic Acid
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), the electron-deficient arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) to the reaction vessel via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
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subgraph "cluster_reaction" { label = "Reaction & Monitoring"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; react [label="5. Heat with vigorous stirring."]; monitor [label="6. Track progress with TLC/LC-MS."]; react -> monitor; }
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solvent -> react; monitor -> workup; } .dot Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Summary
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Boronic Acid Form | Use a boronic ester (e.g., pinacol ester) | More stable and provides a slow release of the boronic acid.[2][4] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Reduces the rate of formation of the reactive boronate species.[1] |
| Temperature | Lower temperature (if kinetics allow) | Can have a more pronounced effect on reducing the rate of protodeboronation.[1] |
| Solvent | Anhydrous | Water is the proton source for protodeboronation.[1] |
| Ligand | Screen for optimal steric and electronic properties | Very bulky ligands can sometimes promote protodeboronation.[1] |
References
- Technical Support Center: Preventing Protodeboronation in Suzuki Reactions of Fluorinated Aryl Boronic Acids - Benchchem. (URL: )
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Protodeboronation of (Hetero)
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications - Organic Chemistry Portal. (URL: [Link])
- Protodeboron
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (URL: [Link])
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchG
- Protodeboronation of (Hetero)
Sources
Technical Support Center: Advanced Strategies for Sterically Challenged Suzuki-Miyaura Couplings
Topic: Managing Steric Hindrance in (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid Couplings
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura couplings, specifically when using this compound with sterically demanding coupling partners. Here, we move beyond basic protocols to dissect the nuanced interplay of steric and electronic effects that govern these powerful C-C bond-forming reactions.
Introduction: The Duality of the Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet its efficiency can be dramatically hindered when bulky substituents are present near the reaction centers of either the organoborane or the organic halide.[1][2] This steric impediment can obstruct key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3]
The challenge is amplified when using a reagent like this compound. While not sterically bulky itself, its coupling partners often are, especially in the synthesis of complex molecules like advanced materials or pharmaceutical intermediates. Furthermore, the electron-withdrawing nature of the cyano group introduces an electronic dimension to the problem, potentially slowing the crucial transmetalation step and increasing the risk of side reactions like protodeboronation.[1][4]
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize these demanding reactions, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a hindered aryl bromide is showing low to no yield. What are the first parameters I should investigate?
A1: When a sterically hindered Suzuki coupling fails, a systematic evaluation of the core reaction components is essential. The primary culprits are often an inadequate catalyst system and suboptimal reaction conditions that fail to overcome the high activation energy barriers imposed by steric bulk.[3]
-
Evaluate the Catalyst System (Ligand is Key): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The most critical modification is to employ a bulky, electron-rich phosphine ligand.[3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is crucial for the oxidative addition of sterically demanding aryl halides.[1]
-
Assess the Base: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5] For hindered couplings, stronger, non-coordinating bases are often required.
-
Check Reaction Temperature and Concentration: Sterically hindered reactions frequently require more thermal energy.[3] Ensure your reaction is heated sufficiently and that the concentration is appropriate (typically 0.1 M to 0.5 M).
Q2: What specific ligands are recommended for coupling this compound with an ortho-substituted aryl halide?
A2: The choice of ligand is paramount. You need a ligand that is both bulky enough to facilitate the catalytic cycle and electron-rich enough to promote the challenging oxidative addition step. Biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for these applications.[1][3]
| Ligand | Key Features & Typical Use Cases |
| XPhos | Excellent general-purpose ligand for a wide range of hindered substrates. Good balance of bulk and electron-donating ability.[4] |
| SPhos | Often shows superior performance for coupling with electron-rich and hindered aryl chlorides.[1] |
| RuPhos | Highly effective for creating sterically congested C-N and C-O bonds, and also shows high activity in challenging Suzuki couplings. |
| tBuXPhos | The increased steric bulk of the tert-butyl groups can be beneficial for extremely hindered substrate combinations. |
N-Heterocyclic Carbenes (NHCs) are also powerful alternatives, offering high thermal stability and strong electron-donating properties.[4]
Q3: The cyano group on my boronic acid is electron-withdrawing. How does this affect the reaction, and what adjustments should I make?
A3: The electron-withdrawing cyano group makes the boron center more electrophilic, which can have two main consequences:
-
Slower Transmetalation: The transfer of the aryl group from boron to palladium (transmetalation) can be slower compared to electron-rich boronic acids.[1] To counteract this, using a stronger base (e.g., K₃PO₄, Cs₂CO₃) is often effective as it more readily forms the reactive boronate species.[6][7]
-
Increased Susceptibility to Protodeboronation: This is a major side reaction where the boronic acid group is cleaved and replaced by a proton, effectively destroying the reagent.[4] This is exacerbated by the presence of water and high temperatures.
To mitigate these issues:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a pinacol ester (Bpin) or a trifluoroborate salt. These are significantly more stable towards protodeboronation.[4]
-
Employ Anhydrous Conditions: If using the boronic acid directly, ensure your solvent and base are rigorously dried to minimize water content.[4]
Q4: I'm observing significant side products. What are they and how can I minimize them?
A4: Besides the desired product, several side reactions can reduce your yield, especially under the harsher conditions required for hindered couplings.
-
Protodeboronation: As discussed in Q3, this is the loss of the boronic acid group. Solution: Use a boronic ester (e.g., pinacol), ensure anhydrous conditions, or use a milder base if tolerated.[4][7]
-
Homocoupling of the Boronic Acid: This forms a dimer of your boronic acid starting material. It is often caused by the presence of oxygen, which can damage the palladium catalyst. Solution: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a strict inert atmosphere.[3]
-
Reduction of the Aryl Halide (Dehalogenation): The aryl halide is reduced to the corresponding arene. Solution: This side reaction is often ligand-dependent. Optimizing the ligand choice can inhibit the β-hydride elimination pathway that leads to this product.[8]
Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section provides a logical workflow to diagnose and solve common issues encountered during sterically challenging Suzuki couplings.
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
The Catalytic Cycle Under Steric Strain
Understanding the mechanism provides insight into why specific components are crucial. For sterically hindered substrates, the formation of a monoligated Pd(0)L species is key to enabling the oxidative addition step.
Caption: Simplified catalytic cycle emphasizing the role of a bulky ligand (L).
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Coupling
This protocol provides a robust starting point for coupling this compound pinacol ester with a hindered aryl bromide.
Materials:
-
Hindered Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (3.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Anhydrous Toluene or 1,4-Dioxane
-
Magnetic stir bar
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: In a glovebox or on a Schlenk line, add the aryl bromide, boronic acid pinacol ester, and potassium phosphate to the reaction vessel containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add enough degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: In-Situ Protection of Boronic Acid with Diethanolamine
For cases where the boronic acid is used directly and protodeboronation is a concern, forming a diethanolamine adduct can enhance stability.[6]
Procedure:
-
Dissolution: In a small vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation & Isolation: A white precipitate will typically form. Continue stirring for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol, often showing improved performance in protic solvents.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Savoie, P. R., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Li, C., et al. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Organic Chemistry Division, ACS. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- Zhang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides.
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- Singh, G., & Daugulis, O. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Reaction Kinetics of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the effect of temperature on reaction kinetics. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - The Role of Temperature
This section addresses fundamental questions regarding the influence of temperature on the kinetics of Suzuki-Miyaura reactions involving this compound.
Q1: My reaction with this compound is sluggish at room temperature. Why is elevated temperature typically required?
A: The Suzuki-Miyaura coupling is a multi-step catalytic process.[1][2] Each step—oxidative addition, transmetalation, and reductive elimination—has its own activation energy barrier. According to the Arrhenius equation, reaction rates increase exponentially with temperature as more molecules possess sufficient energy to overcome these barriers.[3] For many Suzuki-Miyaura systems, especially with stable aryl halides, these barriers are too high to be surmounted efficiently at ambient temperatures, necessitating thermal energy to drive the reaction forward at a practical rate.[4] Typical starting temperatures for optimization are in the 60-110 °C range.[5]
Q2: How does temperature specifically influence the key steps of the Suzuki-Miyaura catalytic cycle?
A: Temperature affects each step of the cycle, though its impact can be most pronounced on the rate-determining step.
-
Oxidative Addition: This is often the rate-limiting step, particularly with less reactive aryl chlorides or electron-rich aryl bromides.[1][6][7] Increasing the temperature provides the necessary energy for the Palladium(0) catalyst to insert into the aryl-halide bond.
-
Transmetalation: The transfer of the biphenyl group from boron to palladium is a complex step influenced by the base, solvent, and the electronic nature of the boronic acid. While temperature generally accelerates this step, its primary role is often to overcome the activation barrier of the preceding oxidative addition.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast.[8] However, bulky ligands used to promote this step can sometimes require higher temperatures to facilitate the necessary conformational changes in the palladium complex.[6][8]
Q3: Can the reaction temperature be too high? What are the negative consequences of excessive heat?
A: Yes, excessive temperature can be detrimental. The primary concerns are:
-
Catalyst Decomposition: At very high temperatures (>120-140 °C), palladium catalysts can decompose to form inactive palladium black, which is often observed as a black precipitate.[9] This reduces the concentration of the active catalyst and can halt the reaction.
-
Increased Side Reactions: Elevated temperatures can accelerate undesirable side reactions, compromising yield and purity.[10] For this compound, the most common side reactions are:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, converting the boronic acid back to 4-cyano-1,1'-biphenyl. This is often promoted by high temperatures in aqueous basic conditions.[10][11][12]
-
Homocoupling: Two molecules of the boronic acid couple to form 4',4''-dicyano-1,1':4',1''-terphenyl. This is often mediated by oxygen in the presence of the palladium catalyst.[6]
-
Q4: The cyano group on my boronic acid is electron-withdrawing. Does this affect the optimal temperature range?
A: Yes, the electronic properties of your substrate are important. Electron-withdrawing groups, like the cyano group, can make the arylboronic acid more susceptible to certain side reactions like protodeboronation under harsh basic conditions.[13] However, they can also make the corresponding aryl halide partner (if you were using it as the halide) more reactive towards oxidative addition.[6] While there is no universal rule, you may find that electron-poor systems can sometimes proceed at slightly lower temperatures compared to very electron-rich systems, provided an appropriate catalyst/ligand combination is used. A systematic screen is always the best approach.[14]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've set up my reaction at 80 °C, but after several hours, LC-MS analysis shows mostly unreacted starting materials. What should be my strategy regarding temperature?
A: A low conversion rate suggests the overall activation energy barrier is not being overcome. A systematic approach is best.[14][15]
Troubleshooting Steps:
-
Verify Reagents: First, ensure your this compound is pure and has not degraded. Boronic acids can be susceptible to decomposition.[14] Also confirm your solvent is anhydrous (if required) and properly degassed, as oxygen can deactivate the catalyst.[16][17]
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner, for example, to 90 °C, then 100 °C, monitoring the reaction at each stage. Many Suzuki couplings perform optimally in the 80-110 °C range.[16]
-
Consider the Solvent's Boiling Point: Ensure your reaction temperature is not exceeding the boiling point of your solvent, which can cause pressure buildup and solvent loss.
-
Evaluate Catalyst System: If increasing the temperature to ~110 °C does not improve the yield, the issue may lie with your catalyst and ligand choice rather than temperature alone.[17] Sterically hindered or electronically demanding substrates often require specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.[16][17]
Issue 2: Significant Byproduct Formation
Q: My reaction at 110 °C gives the desired product, but also significant amounts of 4-cyano-1,1'-biphenyl (from protodeboronation) and a homocoupled dimer. How can I use temperature to improve selectivity?
A: This is a classic optimization problem where the rate of side reactions is competitive with the rate of product formation. The goal is to find a temperature "sweet spot."
Troubleshooting Steps:
-
Lower the Temperature: Since both protodeboronation and catalyst decomposition are accelerated by high temperatures, your first step should be to reduce the heat.[9][10] Try running the reaction at 100 °C, 90 °C, or even 80 °C and allow it to run for a longer period. A lower temperature may slow the desired reaction but could slow the undesired side reactions even more, leading to a cleaner reaction profile.
-
Use Boronic Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[10][11] These are often more resistant to premature C-B bond cleavage but may require slightly different reaction conditions or bases to work efficiently.[18][19]
-
Ensure Rigorous Inert Conditions: Homocoupling is often exacerbated by the presence of oxygen.[6] Re-evaluate your degassing procedure. Using freeze-pump-thaw cycles for the solvent is more effective than simply bubbling with inert gas.[16] Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
| Temperature Range | Effect on Reaction Rate | Potential Side Reactions | Recommendation |
| Room Temp - 50 °C | Very slow to negligible for most aryl halides. | Minimal side reactions. | Generally too low unless a highly active catalyst system is used.[20] |
| 60 °C - 80 °C | Moderate rate. Good starting point for optimization. | Low to moderate risk of protodeboronation and homocoupling. | Excellent range for initial screening and for sensitive substrates. |
| 80 °C - 110 °C | Fast reaction rates. | Increased risk of protodeboronation, especially with prolonged heating. | The most common range for efficient Suzuki-Miyaura couplings.[16][21] |
| > 110 °C | Very fast, but diminishing returns. | High risk of protodeboronation, homocoupling, and catalyst decomposition (Pd black).[9][10] | Use with caution, for short reaction times, and only for very unreactive coupling partners. |
Table 1: General Effects of Temperature on Suzuki-Miyaura Coupling Reactions
Part 3: Experimental Protocol
Protocol: Kinetic Analysis of Temperature Effects
This protocol provides a framework for systematically studying the effect of temperature on the reaction between this compound and an aryl bromide partner.
Objective: To determine the optimal temperature that maximizes product formation while minimizing side reactions.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), degassed
-
Internal standard (e.g., dodecane), for quantitative analysis
-
Jacketed reaction vessel with temperature control and magnetic stirring
Procedure:
-
Reaction Setup: To the jacketed reaction vessel under an inert argon atmosphere, add the aryl bromide, this compound, the base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst.
-
Heating and Sampling:
-
Set the reaction vessel to the first desired temperature (e.g., 70 °C) and begin vigorous stirring.
-
Immediately withdraw the first sample (t=0).
-
Collect samples at regular intervals (e.g., every 15 minutes for the first hour, then every 30-60 minutes).
-
Quench each sample immediately in a vial containing cold ethyl acetate and a small amount of water to stop the reaction.[5]
-
-
Repeat at Different Temperatures: Repeat the entire experiment at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C), keeping all other concentrations and conditions identical.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the starting material, product, and key byproducts (protodeboronated and homocoupled) over time by comparing their peak areas to that of the internal standard.[5]
-
Data Interpretation: Plot the concentration of the product versus time for each temperature. The initial slope of each curve is proportional to the initial reaction rate. This data will allow you to quantitatively assess how temperature affects the rates of both product formation and side reactions, revealing the optimal temperature for your specific system.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- BenchChem Technical Support Team. (2026, January). Technical Support Center: Troubleshooting Suzuki Reactions with 6-chloro-N-methylpyridin-2-amine. Benchchem.
- BenchChem Technical Support Team. (2026, January). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
- BenchChem Technical Support Team. (2026, January). Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. Benchchem.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions. Benchchem.
- Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Scott, H. K., & Aggarwal, V. K. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gildner, P. G., & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 7-Bromo-2-methyl-1H-indene. Benchchem.
- Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Li, W., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
- Al-Amin, M., & Mallet-Ladeira, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
- BenchChem Technical Support Team. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol. Benchchem.
- Borhade, A. V., & Doke, D. S. (2014). The effect of various temperatures on the Suzuki coupling reaction.
- Cantu, R. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. [Link]
- Saikia, P. J., & Sarmah, P. (2004). Temperature effect on coupling reaction.
- Wikipedia. Suzuki reaction. [Link]
- savvy-chemist. (2016, February 25). Reaction Kinetics (6)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. savvy-chemist: Reaction Kinetics (6) How Temperature affects Reaction Rate [derekcarrsavvy-chemist.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid Couplings
Welcome to the technical support center for Suzuki-Miyaura couplings involving (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and analysis of substituted biphenyl compounds using this versatile building block. Drawing from established mechanistic principles and practical field experience, this resource provides in-depth solutions to common byproduct-related issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a byproduct with a mass corresponding to 4-cyanobiphenyl in my reaction mixture. What is it and why is it forming?
A1: This byproduct is most likely the result of protodeboronation , a common side reaction in Suzuki-Miyaura couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] For this compound, this results in the formation of 4-cyanobiphenyl. This process is often promoted by aqueous basic conditions, which are typical for Suzuki couplings.[2][3] The base facilitates the formation of a boronate anion, which can then react with a proton source (like water) to yield the undesired byproduct.[1][4]
Q2: My main impurity is a symmetrical molecule, 4',4''-dicyano-1,1':4',1''-terphenyl. How is this byproduct generated?
A2: This is the homocoupling product of your starting boronic acid. Homocoupling is another prevalent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[5][6] This can be particularly problematic with electron-deficient arylboronic acids, such as the one you are using, due to the electron-withdrawing nature of the cyano group.[7] The presence of oxygen can also promote this side reaction by oxidizing the Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[8][9]
Q3: Besides protodeboronation and homocoupling products, what other byproducts should I be aware of?
A3: While protodeboronation and homocoupling are the most common, other byproducts can arise depending on your specific reaction conditions and coupling partner. These can include:
-
Dehalogenation of the aryl halide coupling partner.[5]
-
Oxidation of the boronic acid to the corresponding phenol.[5]
-
Formation of boroxines , which are cyclic anhydrides of the boronic acid. These can impact the reactivity and stoichiometry of your reaction.[5]
-
Impurities derived from the phosphine ligand of the palladium catalyst, which can sometimes participate in the catalytic cycle.[10]
Troubleshooting Guide: Minimizing Common Byproducts
This section provides detailed strategies to mitigate the formation of key byproducts during your Suzuki-Miyaura coupling reactions.
Issue 1: Excessive Protodeboronation
Root Cause Analysis: Protodeboronation is highly dependent on the reaction conditions, particularly the base, solvent, and temperature.[1] The stability of boronic acids in basic aqueous media can be nuanced.[2]
Mitigation Strategies:
| Strategy | Rationale |
| Use of Milder Bases | Strong bases can accelerate the formation of the reactive boronate anion, leading to increased protodeboronation.[4] Consider switching from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[11] |
| Anhydrous or "Slow-Release" Conditions | Minimizing water in the reaction can suppress protodeboronation. Using anhydrous solvents and reagents is beneficial. Alternatively, employing boronic esters (e.g., pinacol esters) or trifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1][3] |
| Lower Reaction Temperature | Higher temperatures can increase the rate of decomposition pathways like protodeboronation. Running the reaction at the lowest effective temperature can improve selectivity for the desired cross-coupling product. |
| Efficient Catalyst System | A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1] Optimizing the palladium precursor and ligand is crucial. |
Issue 2: Prevalent Homocoupling
Root Cause Analysis: Homocoupling is often linked to the presence of oxygen and the specific palladium catalyst used. It can also be influenced by the stoichiometry and addition rate of the reagents.
Mitigation Strategies:
| Strategy | Rationale |
| Thorough Degassing | The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can initiate a catalytic cycle for homocoupling.[8] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Control of Stoichiometry and Addition Rate | Using a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling pathway. Slow addition of the boronic acid to the reaction mixture can also help to keep its concentration low, thereby minimizing homocoupling.[11] |
| Choice of Ligand | Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product and can sometimes suppress side reactions. Ligands like SPhos have been shown to be effective in minimizing homocoupling in challenging systems.[7] |
| Palladium Precursor | Starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) to Pd(0). |
Visualizing Byproduct Formation
To better understand the competing reaction pathways, the following diagram illustrates the desired cross-coupling cycle alongside the major side reactions of protodeboronation and homocoupling.
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Analytical Protocols
Accurate identification and quantification of byproducts are essential for reaction optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[12][13]
Protocol 1: Reaction Monitoring by HPLC-UV
Objective: To quantify the consumption of starting materials and the formation of the desired product and major byproducts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 24 hours).
-
Quench by diluting into a known volume (e.g., 1.0 mL) of a suitable solvent system (e.g., 50:50 Acetonitrile:Water). This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Identify peaks corresponding to the starting materials, product, and byproducts based on their retention times (previously determined with authentic standards if available).
-
Calculate the relative percentage of each component by peak area to monitor the reaction progress and impurity profile.
-
Protocol 2: Byproduct Identification by GC-MS
Objective: To identify the structure of unknown byproducts.
Step-by-Step Methodology:
-
Sample Preparation (Work-up):
-
Take a larger aliquot of the final reaction mixture.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to separate the organic components from inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in a small volume of a volatile solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Injector Temperature: 280 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
-
Data Analysis:
-
Analyze the mass spectrum of each separated peak.
-
Compare the fragmentation patterns to a mass spectral library (e.g., NIST) to tentatively identify the structures of the byproducts.
-
Confirm identities by comparing with the mass spectra and retention times of authentic standards. The protodeboronation product (4-cyanobiphenyl) and the homocoupling product (4',4''-dicyano-1,1':4',1''-terphenyl) should be readily identifiable by their molecular ions.
-
Analytical Workflow Diagram
The following diagram outlines the logical flow for analyzing a reaction mixture from a this compound coupling.
Caption: Workflow for reaction analysis and optimization.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia. Protodeboronation.
- Chemist Ai. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Vantourout, J. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
- RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
- Advion. SUZUKI REACTION MONITORING.
- ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ResearchGate. How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?.
- ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistai.org [chemistai.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Catalyst Loading in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we understand that minimizing the loading of expensive and potentially toxic palladium catalysts is a critical goal in academic research and industrial drug development. Lowering catalyst loading not only reduces costs but also simplifies product purification by minimizing residual metal contamination, leading to more sustainable and efficient processes.[1][2]
This guide is structured as a series of questions and answers to directly address the challenges and strategic decisions you face when aiming for high-yield Suzuki couplings with minimal catalyst input.
Part 1: Fundamentals of Catalyst Efficiency
Q1: Why is my reaction failing or sluggish when I lower the palladium catalyst loading?
Answer: A sluggish or failed reaction at low catalyst loading points to an issue with the overall efficiency and stability of your catalytic cycle. The speed of a Suzuki reaction is determined by its Turnover Number (TON) and Turnover Frequency (TOF). TON is the total number of product molecules formed per molecule of catalyst before it deactivates, while TOF is the number of molecules formed per catalyst molecule per unit of time. When you lower the catalyst concentration, each catalyst molecule must perform more cycles (higher TON) at a sufficient rate (high TOF) to achieve a good yield in a reasonable timeframe.
Several factors can cause a low TOF/TON at reduced loadings:
-
Slow Oxidative Addition: This is often the rate-determining step, especially with unreactive electrophiles like aryl chlorides.[3][4] The active Pd(0) species may not be inserting into the aryl-halide bond efficiently.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This process can be slow and inefficient, consuming reagents and forming inactive palladium black.[4][5]
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen and can be prone to aggregation, forming inactive palladium nanoparticles.[5] Failure to maintain a rigorously inert atmosphere is a primary cause of catalyst death, an issue that becomes magnified at lower catalyst concentrations.[6]
The fundamental catalytic cycle is illustrated below. A bottleneck at any stage will severely hamper reactions at low catalyst concentrations.
Caption: Comparison of catalyst activation pathways.
Q3: Which ligands are best suited for minimizing catalyst loading, especially for difficult substrates like aryl chlorides?
Answer: The ligand is arguably the most critical component for enabling low-loading Suzuki reactions. An effective ligand must stabilize the Pd(0) center while promoting the key steps of the catalytic cycle. For challenging substrates, the best ligands are typically bulky and electron-rich . [3][7]
-
Electron-richness: Increases the electron density on the palladium atom, which facilitates the oxidative addition step—the insertion of palladium into the carbon-halide bond. [8]* Steric Bulk: Promotes the formation of a highly reactive, monoligated L-Pd(0) species and encourages the final reductive elimination step to release the product. [7][8] Two classes of ligands excel in this role:
-
Dialkylbiaryl Phosphines (Buchwald-type ligands): Ligands like XPhos, SPhos, and RuPhos are the gold standard for a wide range of Suzuki couplings. [7]Their combination of a bulky biaryl backbone and an electron-donating phosphine group allows for the efficient coupling of aryl chlorides and other challenging substrates at very low catalyst loadings (down to 0.0005 mol% in some cases). [7]2. N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than phosphines, making them excellent for stabilizing the palladium center and activating stubborn C-Cl bonds. [8][9]PEPPSI-type pre-catalysts are popular, commercially available NHC-palladium complexes that show high efficiency. [4]
Ligand Class Key Characteristics Typical Substrates Representative Examples Dialkylbiaryl Phosphines Highly electron-rich, sterically demanding, promotes monoligation. Aryl chlorides, bromides, triflates; sterically hindered partners. XPhos, SPhos, RuPhos, BrettPhos [7] N-Heterocyclic Carbenes (NHCs) Very strong σ-donors, thermally stable, sterically tunable. Aryl chlorides, deactivated substrates. IPr, IMes, PEPPSI pre-catalysts [4][8][9] | Triphenylphosphine (PPh₃) | Classic, less electron-rich, less bulky. | Primarily for reactive aryl iodides and bromides; requires higher loadings. | PPh₃ [3]|
Table 1: Comparison of common ligand classes for Suzuki reactions.
Part 3: Optimizing Reaction Parameters
Q4: How do the base and solvent system affect catalyst efficiency at low concentrations?
Answer: The base and solvent are not passive components; they actively participate in the catalytic cycle and their choice is critical for success at low loadings. [10][11][12] The Role of the Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is necessary for the transmetalation step. [6][9]* Strength and Type: For many reactions, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are ideal. [6][7]They are effective without promoting significant protodeboronation (a major side reaction where the boronic acid is destroyed). [6]* Solubility: The base must have some solubility in the reaction medium to be effective. This is why Suzuki reactions often perform well in solvent mixtures containing water (e.g., Dioxane/H₂O, THF/H₂O), which helps dissolve the inorganic base. [9][10][12] The Role of the Solvent: The solvent influences reagent solubility, catalyst stability, and the rates of the catalytic steps. [11][13]* Polarity: Apolar aprotic solvents like toluene and dioxane are very common. Polar aprotic solvents like DMF can also be used. The optimal choice is highly substrate-dependent. [9][13]* Water Content: As mentioned, a small amount of water can be beneficial for dissolving the base and facilitating transmetalation. [13][14]However, excess water can promote catalyst decomposition or unwanted hydrolysis. For substrates highly prone to protodeboronation, strictly anhydrous conditions may be required. [6]* Degassing: Solvent purity and the complete removal of dissolved oxygen are paramount. Oxygen rapidly oxidizes and deactivates the Pd(0) catalyst. [5][6]Always use freshly distilled, high-purity solvents and degas them thoroughly via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. [6]
Q5: I am observing significant homocoupling of my boronic acid. What can I do?
Answer: Homocoupling (Ar'-Ar') is a common side reaction that consumes your nucleophile and complicates purification. The primary cause is the presence of oxygen . [5][6]Oxygen can participate in a competing catalytic cycle that leads to the dimerization of the boronic acid.
Solutions:
-
Improve Inert Atmosphere: This is the most critical step. Ensure all reagents and solvents are rigorously degassed before adding the catalyst. [6]Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
Use an Efficient Pre-catalyst: Inefficient reduction of a Pd(II) source can sometimes be facilitated by homocoupling the boronic acid. [5]Using a modern pre-catalyst that activates quickly and cleanly can minimize this pathway. [15][16]3. Avoid Excess Catalyst: While counterintuitive, excessively high catalyst loadings can sometimes promote side reactions. It is crucial to find the optimal loading through screening. [5]
Part 4: Advanced Strategies for Ultra-Low Loading
Q6: What are single-atom catalysts (SACs) and can they achieve even lower loadings?
Answer: Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, where individual metal atoms are dispersed on a solid support (like a metal oxide or carbon material). [17][18]This approach maximizes atom utilization, as every palladium atom is a potential active site.
For Suzuki reactions, palladium SACs have demonstrated extraordinary performance, with TOFs reaching over 13,000 h⁻¹. [17]This remarkable activity is attributed to the unique electronic properties of the isolated metal atoms and their interaction with the support material. [17][19]While still an emerging area, SACs offer the potential for catalyst loadings in the parts-per-million (ppm) range and provide the additional benefits of being heterogeneous catalysts that are easily separated and recycled. [19][20]
Q7: What is micellar catalysis and when is it a good strategy?
Answer: Micellar catalysis is a green chemistry technique where a surfactant is added to water to form nanoparticles called micelles. [21]These micelles act as nanoreactors, sequestering the organic substrates and catalyst within their hydrophobic cores while the overall reaction is run in water. [22][23] This approach is highly effective for minimizing catalyst loading for several reasons:
-
High Local Concentration: The reactants are concentrated within the micelle, accelerating reaction rates.
-
Catalyst Stabilization: The micellar environment can stabilize the palladium catalyst, preventing aggregation and deactivation.
-
Mild Conditions: Micellar Suzuki couplings often proceed at room temperature and, remarkably, can be run open to the air, as the surfactant can protect the catalyst from oxygen. [22][24] This strategy is particularly valuable when working with water-soluble substrates or when seeking to develop more environmentally friendly protocols. [21][25][26]
Part 5: Troubleshooting and Optimization Protocol
Q8: My reaction is not reaching completion at 0.5 mol% loading. What is a systematic approach to troubleshoot this?
Answer: When a reaction fails at low loading, a systematic evaluation is necessary. Avoid changing multiple parameters at once.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q9: How do I experimentally determine the lowest possible catalyst loading for my specific reaction?
Answer: The optimal catalyst loading is substrate-dependent and must be found empirically. [5]A parallel screening experiment is the most efficient method.
| Step | Action | Rationale |
| 1. Baseline Reaction | Run the reaction at a standard, reliable catalyst loading (e.g., 1-2 mol%) to confirm the system works and to have a benchmark for yield and reaction time. | Establishes a positive control and confirms reagent viability. |
| 2. Setup Parallel Reactions | In a reaction block or series of vials, set up identical reactions, varying only the catalyst loading. A good range to test would be: 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%. | Systematically explores the lower limits of the catalyst's effectiveness. [5] |
| 3. Maintain Identical Conditions | Ensure all other parameters (substrate concentration, base, solvent, temperature, stir rate) are kept constant across all reactions. | Isolates catalyst loading as the only variable, ensuring a valid comparison. |
| 4. Monitor Progress | Monitor each reaction over time using an appropriate analytical technique (TLC, GC, LC-MS). Note the time required to reach full conversion for each loading. | Determines the impact of loading on reaction rate (TOF). A reaction might work at 0.01 mol% but take 24 hours, which may be impractical. |
| 5. Analyze and Determine | Analyze the final yield and purity for each reaction. The optimal loading is the lowest amount that provides a clean, high-yield conversion within an acceptable timeframe. | Balances catalyst cost/reduction with practical considerations of time and efficiency. |
Table 2: Experimental protocol for screening catalyst loading.
References
- Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. (n.d.). National Institutes of Health.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.). ResearchGate.
- Construction of a single-atom palladium catalyst by electronic metal-support interaction and interface confinement effect with remarkable performance in Suzuki coupling reaction. (n.d.). ResearchGate.
- Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions. (2020). Springer Nature.
- Effect of base and solvent on Suzuki coupling with bromoquinolines. (n.d.). BenchChem.
- Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. (2022). ACS Applied Materials & Interfaces.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. (n.d.). Dalton Transactions.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2025). Organometallics.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. (n.d.). Chemistry Letters.
- The three main pathways of precatalyst activation proposed for... (n.d.). ResearchGate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. (n.d.). BenchChem.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). iris.unina.it.
- Continuous Ligand-Free Suzuki-Miyaura Cross- Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. (n.d.). DOI.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (n.d.). BenchChem.
- Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. (n.d.). ResearchGate.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development.
- Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling Reactions. (n.d.). BenchChem.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI.
- Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. (n.d.). ResearchGate.
- Suzuki cross‐coupling reaction catalyzed by a Pd single‐atom catalyst.... (n.d.). ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
- Micellar catalysis of Suzuki-Miyaura cross-couplings with heteroaromatics in water. (n.d.). PubMed.
- A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper , in Water, Very Mild Conditions. (n.d.). ResearchGate.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantification of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a critical building block in modern medicinal chemistry, primarily serving as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its application is central to the synthesis of numerous active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers like Valsartan and Irbesartan.[1] Given its role, the precise and accurate quantification of this boronic acid is not merely an academic exercise; it is a fundamental requirement for ensuring reaction stoichiometry, controlling impurity profiles, and guaranteeing the quality, safety, and efficacy of the final drug product.
The analytical challenge stems from the inherent nature of boronic acids. They are prone to dehydration to form cyclic anhydrides (boroxines), can be sensitive to hydrolysis, and may interact with common analytical instrument components, leading to issues like poor peak shape and variable retention times in chromatography.[2] Therefore, selecting and validating an appropriate analytical method is paramount for robust process development and quality control.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to guide you in selecting the method best suited for your specific application, from raw material testing to final product release.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Quality Control
RP-HPLC is the predominant technique for the assay and impurity profiling of this compound in the pharmaceutical industry. Its versatility, robustness, and ability to resolve the parent compound from process-related impurities and degradation products make it indispensable for stability-indicating methods.[3][4]
Causality of Method Design
The goal of a stability-indicating HPLC method is to provide an accurate measure of the analyte's concentration, free from interference from any other components in the sample matrix, including degradants that may form under stress conditions (acid, base, oxidation, heat, light).[3][5][6] The separation is typically achieved on a non-polar stationary phase (like C18) with a polar mobile phase. For boronic acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., using formic acid or phosphate buffer) ensures that the boronic acid group is protonated and neutral, promoting better retention and peak shape on the reversed-phase column.
Experimental Protocol: Stability-Indicating RP-HPLC-UV
-
Instrumentation: An HPLC or UHPLC system equipped with a PDA or UV detector. The use of columns with MaxPeak™ Premier technology can be beneficial to reduce analyte interactions with metal surfaces.
-
Chromatographic Conditions:
-
Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final volume of 100 mL to achieve a concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and routine analysis.
Expected Performance & Comparison
| Parameter | Typical Performance for HPLC-UV | Rationale & Expert Insight |
| Specificity | Baseline resolution from all impurities & degradants. | Forced degradation studies are non-negotiable to prove the method is stability-indicating.[5] |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a defined range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Assessed by spiking the sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).[7] |
| Precision (%RSD) | < 2.0% | Measures the method's consistency. Includes repeatability (same day, same analyst) and intermediate precision (different days, analysts). |
| Limit of Quantification (LOQ) | ~0.1 - 1.0 µg/mL | Sufficient for quantifying impurities at typical reporting thresholds (e.g., 0.1%). Can be significantly improved with LC-MS.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Trace Analysis
Direct GC analysis of boronic acids is challenging due to their low volatility and thermal lability. However, with appropriate derivatization, GC-MS becomes a highly sensitive and specific technique, particularly for trace-level quantification or for analyzing related volatile impurities that may not be amenable to HPLC.[2][9]
Causality of Method Design
The core principle is to chemically convert the non-volatile boronic acid into a volatile derivative. A common and effective strategy is the reaction with triethanolamine to form a stable, volatile triethanolamine borate ester.[10][11] This conversion is quantitative and allows for subsequent separation by GC and sensitive detection by MS. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer dramatically enhances sensitivity and selectivity, allowing for quantification at parts-per-million (ppm) levels or lower.
Experimental Protocol: Derivatization followed by GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single or triple quadrupole).
-
Derivatization Step:
-
To 1 mL of the sample solution (in an aprotic solvent like acetonitrile), add 100 µL of a triethanolamine solution (1 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes. This quantitatively converts the boronic acid to its triethanolamine ester.[10]
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivative.
-
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of boronic acids using GC-MS after derivatization.
Expected Performance & Comparison
| Parameter | Typical Performance for GC-MS | Rationale & Expert Insight |
| Specificity | Very High | Mass spectrometry provides an orthogonal detection mechanism based on mass-to-charge ratio, offering excellent specificity. |
| Linearity (R²) | > 0.998 | Good linearity is achievable, but the derivatization step must be consistent and quantitative across the concentration range. |
| Accuracy (% Recovery) | 90.0% - 110.0% | The recovery can be slightly more variable than HPLC due to the extra derivatization step. |
| Precision (%RSD) | < 5.0% | Precision is highly dependent on the reproducibility of the derivatization reaction. |
| Limit of Quantification (LOQ) | < 1 ppm (e.g., 30 ppm for derivatized BBA)[9] | The primary advantage of this technique. It is ideal for controlling potentially mutagenic impurities to TTC limits.[9] |
Quantitative ¹¹B NMR (qNMR) Spectroscopy: An Absolute Method
Quantitative NMR is a primary analytical method that determines the concentration of an analyte by relating the integral of a specific resonance to that of a certified internal standard of known concentration. For boronic acids, ¹¹B NMR is particularly powerful as it directly observes the boron atom, providing an absolute measure of the total boron-containing species.[12][13]
Causality of Method Design
The ¹¹B nucleus is NMR-active (spin I = 3/2) and its chemical shift is highly sensitive to its chemical environment and hybridization state (sp² vs. sp³).[14][15][16] This allows for the differentiation of boronic acids from boronate esters or other boron species.[14] By adding a known amount of a boron-free internal standard (for ¹H qNMR) or a boron-containing standard with a distinct chemical shift (for ¹¹B qNMR), the concentration of the analyte can be calculated directly without the need for a specific reference standard of this compound itself. This is invaluable when a certified standard is unavailable.
Experimental Protocol: ¹¹B qNMR
-
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[16]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid for ¹H qNMR, or a distinct boronic acid for ¹¹B qNMR) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
-
NMR Acquisition:
-
Acquire the ¹¹B NMR spectrum using quantitative parameters.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate integration.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>100:1).
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the resonance corresponding to the analyte and the resonance of the internal standard.
-
Calculate the concentration using the standard qNMR equation, accounting for the molar masses, sample weights, and number of nuclei contributing to each signal.
-
Workflow for qNMR Analysis
Caption: Standard workflow for quantitative NMR (qNMR) analysis.
Expected Performance & Comparison
| Parameter | Typical Performance for ¹¹B qNMR | Rationale & Expert Insight |
| Specificity | High | Provides structural information, allowing for specific quantification of the boronic acid moiety. Can distinguish between different boron species.[14] |
| Linearity (R²) | > 0.99 | Excellent linearity is an inherent feature of NMR spectroscopy.[12][13] |
| Accuracy (% Recovery) | 97.0% - 103.0% | As a primary ratio method, it can be highly accurate, provided the internal standard is pure and accurately weighed.[12][13] |
| Precision (%RSD) | 0.7% - 2.0% | Excellent precision is achievable with proper experimental setup and sufficient signal-to-noise.[12][13] |
| Limit of Quantification (LOQ) | ~0.04% w/w[12][13] | Less sensitive than chromatographic methods, making it more suitable for assay of the main component rather than trace impurities. |
Titration: A Classic Method for Bulk Assay
Titration is a cost-effective and straightforward method for determining the purity of bulk boronic acid. However, it lacks the specificity and sensitivity required for impurity analysis.
Causality of Method Design
Boronic acids are very weak Lewis acids and cannot be titrated directly with a strong base.[17][18] The pKa of the B(OH)₂ group is typically too high to give a sharp endpoint. However, upon addition of a polyol, such as mannitol or glycerol, a 1:1 or 1:2 complex is formed.[19][20] This complex is a much stronger Brønsted acid, which can then be accurately titrated with a standard solution of sodium hydroxide using a potentiometric endpoint or a colorimetric indicator like phenolphthalein.[17][19]
Experimental Protocol: Potentiometric Titration with Mannitol
-
Instrumentation: Autotitrator with a combined pH electrode, or a burette and pH meter.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
D-Mannitol.
-
-
Procedure:
-
Accurately weigh about 200 mg of the boronic acid sample into a beaker.
-
Dissolve in 50 mL of deionized water (and a small amount of a co-solvent like methanol if needed for solubility), neutralized to a pH of ~7.
-
Add an excess of D-Mannitol (e.g., 5 g) and stir until dissolved to form the boronic acid-mannitol complex.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH as a function of titrant volume.
-
The equivalence point is determined from the inflection point of the titration curve.
-
Workflow for Titrimetric Analysis
Caption: Workflow for the assay of boronic acids via potentiometric titration.
Expected Performance & Comparison
| Parameter | Typical Performance for Titration | Rationale & Expert Insight |
| Specificity | Low | This is an assay of total acidic content. It cannot distinguish between the target boronic acid and other acidic impurities. |
| Linearity (R²) | N/A | Not applicable in the same way as instrumental methods. The response is stoichiometric. |
| Accuracy (% Purity) | 99.0% - 101.0% | Can be highly accurate for pure substances. A high-precision coulometric titration can achieve 0.0033% precision.[21] |
| Precision (%RSD) | < 1.0% | High precision is achievable with modern autotitrators. |
| Limit of Quantification (LOQ) | Assay level only (>95% purity) | Unsuitable for trace analysis or impurity determination. |
Comparative Summary and Method Selection Guide
The choice of analytical method is dictated by the specific question you need to answer. No single technique is superior in all aspects. The table below provides a comparative summary to guide your decision-making process.
| Feature | RP-HPLC-UV | GC-MS (with Derivatization) | ¹¹B qNMR | Titration (with Mannitol) |
| Primary Application | Stability-indicating assay and impurity profiling | Trace impurity analysis, volatile impurities | Absolute quantification, structural confirmation | Bulk material assay/purity |
| Specificity | High | Very High | High | Low |
| Sensitivity (LOQ) | Moderate (~0.1 µg/mL) | Very High (< 1 ppm) | Low (~0.04% w/w) | Very Low (Assay only) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) | Excellent (< 2%) | Excellent (< 1%) |
| Throughput | High | Moderate (derivatization adds time) | Low | High |
| Cost & Complexity | Moderate | High | High | Low |
| Expert Recommendation | Method of choice for routine QC, stability studies, and release testing. [3][22] | Use when controlling trace-level impurities (e.g., potential mutagens) or analyzing volatile byproducts.[9] | Ideal for primary standard characterization or when a specific reference material is unavailable. | A rapid, cost-effective choice for incoming raw material identification and purity check of the bulk substance. |
Conclusion
For the comprehensive quality control of This compound) , a multi-faceted analytical approach is often warranted. A validated, stability-indicating RP-HPLC method serves as the cornerstone for routine assay and impurity determination. When the control of trace-level or potentially mutagenic impurities is critical, the high sensitivity of GC-MS following derivatization is the superior tool. Quantitative NMR offers an orthogonal, absolute method for structural confirmation and primary quantification, proving invaluable for reference standard characterization. Finally, titration remains a simple and reliable technique for the rapid assay of bulk material.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the quality and consistency of this vital pharmaceutical intermediate from development through to production.
References
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- To perform the assay of the given sample of boric acid. Chegg.
- Boric Acid Titration. Hach.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
- High-precision coulometric titrations of boric acid. NIST.
- A note on the titration of boric acid. ResearchGate.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit.
- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
- Potentiometric and thermometric determination of boric acid. Metrohm.
- Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. CORE.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- stability-indicating hplc method: Topics by Science.gov. Science.gov.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- Stability-Indicating HPLC Method Development. vscht.cz.
- Analytical Methods ARTICLE. The Japan Society for Analytical Chemistry.
- Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. TSI Journals.
- Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare.
- Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
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A Senior Application Scientist's Guide to the Analytical Scrutiny of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid Reactions
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] Among the vast array of building blocks, (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid stands out as a critical precursor for the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. The cyano group offers a versatile handle for further chemical transformations, making this intermediate particularly valuable.
The success of these syntheses hinges on the accurate monitoring of reaction progress, ensuring optimal yield, and characterizing the purity of the final product. This guide provides an in-depth comparison of analytical methodologies for the analysis of reactions involving this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the nuances of method development, compare HPLC with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and provide supporting data and protocols to guide your analytical strategy.
The Analytical Imperative: Challenges in Boronic Acid Analysis
The analysis of boronic acids and their corresponding esters, such as pinacol esters, presents a unique set of challenges. Boronic acids are known for their polarity, which can lead to poor retention on conventional reversed-phase HPLC columns.[3] Furthermore, boronate esters are susceptible to hydrolysis back to the boronic acid, a process that can even occur on the HPLC column, leading to inaccurate quantification and peak tailing.[4][5] Therefore, the choice of analytical methodology and careful optimization of experimental parameters are paramount.
The Workhorse Technique: Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains the cornerstone for routine analysis in many laboratories due to its robustness, versatility, and cost-effectiveness. For a molecule like this compound, which possesses a strong chromophore, UV detection is highly suitable.
Foundational HPLC-UV Methodology
This protocol provides a robust starting point for the analysis of a Suzuki-Miyaura reaction mixture containing this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice. To mitigate unwanted interactions with silica, a column with low silanol activity is recommended.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18.1-20 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[3]
Causality Behind Experimental Choices:
-
C18 Column: Provides good hydrophobic retention for the biphenyl structure.
-
Formic Acid: Acts as an ion suppressant to ensure good peak shape for the acidic boronic acid.
-
Gradient Elution: Necessary to elute the starting materials, intermediates, and the more non-polar coupled product within a reasonable timeframe.
-
Column Temperature: Maintaining a constant temperature ensures reproducible retention times.
Figure 1: Experimental workflow for HPLC analysis.
Enhancing Performance: A Comparative Look at Alternative Techniques
While HPLC-UV is a reliable method, certain applications may demand higher speed, resolution, or sensitivity. Here, we compare HPLC with its modern counterparts.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[6][7] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[8]
UPLC Protocol (Optimized for Speed)
-
Instrumentation: UPLC system capable of high-pressure operation.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 95% A, 5% B
-
0.5-3.0 min: Linear gradient to 5% A, 95% B
-
3.0-3.5 min: Hold at 5% A, 95% B
-
3.6-4.0 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Detection: PDA or UV detector.
Comparative Performance: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~20 min | ~4 min | Smaller particle size allows for faster optimal linear velocity.[8] |
| Resolution | Good | Excellent | Higher efficiency of smaller particles leads to sharper peaks.[7] |
| Sensitivity | Moderate | High | Narrower peaks result in a higher signal-to-noise ratio.[6] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates reduce solvent usage.[8] |
| System Pressure | 1000-4000 psi | 6000-15000 psi | Smaller particles create higher backpressure.[8] |
| Cost | Lower initial investment | Higher initial investment | UPLC systems are more technologically advanced.[9] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex reaction mixtures where peak co-elution is a concern or when structural confirmation of byproducts is necessary, coupling liquid chromatography to a mass spectrometer provides an additional dimension of data.[9]
Key Advantages of LC-MS:
-
Specificity: Mass-to-charge ratio (m/z) detection is highly specific, allowing for the confident identification of components, even if they are not chromatographically resolved.
-
Sensitivity: Modern mass spectrometers offer exceptional sensitivity, often in the picogram to femtogram range.
-
Structural Information: Tandem mass spectrometry (MS/MS) can provide fragmentation data, aiding in the structural elucidation of unknown impurities or byproducts.[10]
Considerations for LC-MS Method Development:
-
Mobile Phase Compatibility: Volatile buffers, such as ammonium formate or ammonium acetate, are required to be compatible with the mass spectrometer's ionization source.
-
Ionization Source: Electrospray ionization (ESI) is typically suitable for the analytes in a Suzuki-Miyaura reaction.
Figure 2: Generalized Suzuki-Miyaura cross-coupling mechanism.
Quantitative Nuclear Magnetic Resonance (qNMR)
While chromatography is excellent for separating complex mixtures, qNMR offers a powerful, non-separative method for quantification.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each component.
Advantages of qNMR for Reaction Monitoring:
-
Absolute Quantification: Can provide absolute concentrations of reactants and products using a certified internal standard.
-
No Separation Needed: Analysis is performed on the crude reaction mixture (after removal of paramagnetic species).
-
Structural Information: Provides rich structural information for all components simultaneously.
Challenges of qNMR:
-
Sensitivity: NMR is inherently less sensitive than chromatographic techniques.
-
Peak Overlap: In complex mixtures, signal overlap in the ¹H NMR spectrum can complicate quantification. This can sometimes be overcome by using ¹³C or ¹⁹F NMR if applicable.
-
Sample Preparation: Paramagnetic catalyst residues (e.g., Pd) must be removed to avoid signal broadening.
qNMR Experimental Considerations:
-
Internal Standard: A certified internal standard with a known concentration and purity is required. The standard should have a simple spectrum with peaks that do not overlap with analyte signals.
-
Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei for accurate integration.
-
Pulse Angle: A 90° pulse is typically used.
Method Validation and Data Interpretation
Regardless of the chosen technique, method validation is crucial to ensure the reliability of the analytical data. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between the analyte concentration and the instrumental response.[12]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[12]
Representative Performance Data (Illustrative)
| Parameter | HPLC-UV | UPLC-UV | LC-MS | qNMR |
| LOD | ~0.1 µg/mL | ~0.02 µg/mL | < 1 ng/mL | ~10 µg/mL |
| Linearity (r²) | >0.999 | >0.999 | >0.995 | N/A (Direct Proportionality) |
| Precision (%RSD) | < 2% | < 1.5% | < 5% | < 3% |
Note: These are typical values and will vary depending on the specific instrumentation and experimental conditions.
Conclusion and Recommendations
The choice of analytical technique for monitoring reactions of this compound is dictated by the specific requirements of the analysis.
-
For routine reaction monitoring and purity assessment in a development setting, a well-optimized HPLC-UV method offers a balance of performance, robustness, and cost-effectiveness.
-
When high throughput is critical, such as in high-throughput screening or process optimization, UPLC is the superior choice, providing significant time and solvent savings without compromising data quality.
-
For the analysis of complex reaction mixtures, impurity profiling, and structural confirmation of byproducts, LC-MS is the most powerful tool, offering unparalleled specificity and sensitivity.
-
When absolute quantification without the need for specific reference standards is required, or for mechanistic studies where the concentration of multiple species needs to be determined simultaneously, qNMR is an invaluable technique, albeit with lower sensitivity.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can select the most appropriate analytical strategy to support their synthetic endeavors, ensuring the efficient development and production of high-quality materials and pharmaceutical compounds.
References
- BenchChem. A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. Accessed January 11, 2026.
- PubMed.
- SpringerLink. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accessed January 11, 2026.
- Asian Journal of Pharmaceutical Analysis.
- LabRulez LCMS. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Accessed January 11, 2026.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Accessed January 11, 2026.
- Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Accessed January 11, 2026.
- AxisPharm. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Accessed January 11, 2026.
- Advion. SUZUKI REACTION MONITORING. Accessed January 11, 2026.
- RJPT. A Review on Comparative study of HPLC and UPLC. Accessed January 11, 2026.
- The Pharma Innovation. Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. Accessed January 11, 2026.
- FULIR.
- PubMed. Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Accessed January 11, 2026.
- Unich. Journal of Pharmaceutical and Biomedical Analysis. Accessed January 11, 2026.
- SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Accessed January 11, 2026.
- ResearchGate.
- Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Accessed January 11, 2026.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 11, 2026.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Accessed January 11, 2026.
- PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Accessed January 11, 2026.
- Benchchem. A Comparative Guide to the Spectroscopic Analysis of Products from (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic Acid Reactions. Accessed January 11, 2026.
- PubMed. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Accessed January 11, 2026.
- MDPI. Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Accessed January 11, 2026.
- Benchchem. Spectroscopic Analysis: Confirming the Product of (4-Formyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling. Accessed January 11, 2026.
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Accessed January 11, 2026.
- ResearchGate. Development, validation, and application of UPLC-PDA method for anthocyanins profiling in Vaccinium L. berries. Accessed January 11, 2026.
- The Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Accessed January 11, 2026.
- NIH. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study. Accessed January 11, 2026.
- Semantic Scholar. DEVELOPMENT AND VALIDATION OF RP-HPLC-PDA METHOD FOR IDENTIFICATION AND QUANTIFICATION OF MAJOR ACTIVE CONSTITUENT IN CYNODON DA. Accessed January 11, 2026.
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- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. ricerca.unich.it [ricerca.unich.it]
Comparing reactivity of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid with other boronic acids
A Senior Application Scientist's Guide to the Comparative Reactivity of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology, prized for its functional group tolerance and mild reaction conditions.[1] The choice of the boronic acid partner is a critical parameter that significantly influences reaction efficiency, yield, and scope.
This guide provides an in-depth technical comparison of the reactivity of This compound with other commonly employed boronic acids. By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to equip scientists with the insights necessary for informed reagent selection and reaction optimization.
The Decisive Role of Substituents in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the electronic nature of its substituents. These effects are most pronounced during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[1] This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aryl ring of the boronic acid exert opposing influences on the transmetalation rate.
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), formyl (-CHO), and methylsulfonyl (-SO₂CH₃) decrease the electron density on the aromatic ring. This enhances the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the base (e.g., hydroxide or alkoxide). The resulting boronate complex is more readily formed, which can facilitate a faster transmetalation.
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the aryl group. This enhanced nucleophilicity of the aryl ring can also accelerate the transfer of the organic group to the palladium center during transmetalation.[2]
A critical side reaction to consider is protodeboronation, the cleavage of the C-B bond, which is more prevalent with electron-rich arylboronic acids and under strongly basic conditions.[3]
Comparative Analysis of Boronic Acid Reactivity
The unique structure of This compound presents a fascinating case study. The presence of a strongly electron-withdrawing cyano group on one phenyl ring, electronically communicated through the biphenyl system, significantly impacts the reactivity at the boronic acid functional group.
To provide a clear comparison, we will evaluate its reactivity against a panel of other boronic acids with varying electronic properties:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Formylphenylboronic acid: Contains a moderately electron-withdrawing aldehyde group.
-
4-(Methylsulfonyl)phenylboronic acid: Features a strongly electron-withdrawing sulfonyl group.
-
3,5-Dimethylphenylboronic acid: Includes electron-donating methyl groups.[2]
Theoretical Reactivity Framework
The following diagram illustrates the structural differences between the compared boronic acids.
Figure 1: Structures of Compared Boronic Acids
The strong electron-withdrawing nature of the cyano group in this compound is anticipated to increase the Lewis acidity of the boron center, potentially leading to faster transmetalation compared to phenylboronic acid and even boronic acids with moderately electron-withdrawing substituents.
Quantitative Reactivity Comparison (Illustrative Data)
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving various boronic acids. It is crucial to note that this data is compiled from different studies and is intended for illustrative purposes; direct comparison of yields should be made with caution due to variations in experimental conditions.[2]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex | KOH | H₂O | 100 | 1 | 94 | [2] |
| Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [2] |
| 3,5-Dimethylphenylboronic acid | 3-Bromoquinoline | Pd precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | High | [2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | EtOH/H₂O | 70 | 24 | ~95 | [4] |
| This compound | Aryl Halide (General) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High (Qualitative) |
Experimental Protocol: A Standardized Workflow for Reactivity Comparison
To obtain directly comparable data, a standardized experimental protocol is essential. The following workflow provides a robust framework for evaluating the relative reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (5 mL) via syringe.
-
Add the palladium catalyst (0.02 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram outlines the general experimental workflow.
Figure 2: Standardized Experimental Workflow for Suzuki Coupling
The Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reactions. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 3: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The electronic properties of the boronic acid directly influence the rate-determining transmetalation step. The enhanced Lewis acidity of this compound, due to the cyano group, is expected to facilitate the formation of the boronate anion and subsequent transfer of the biphenyl moiety to the palladium center.
Conclusion
This compound is a highly reactive and versatile building block for Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing cyano group enhances the Lewis acidity of the boron atom, which is anticipated to accelerate the transmetalation step of the catalytic cycle. This often translates to high reaction efficiencies and yields. When selecting a boronic acid for a specific synthetic transformation, a careful consideration of the electronic and steric factors is essential for achieving optimal results. The provided experimental workflow offers a standardized method for empirically determining the relative reactivity of various boronic acids in your specific application.
References
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids - Benchchem.
- A Comparative Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acid Isomers - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- A Comparative Guide to the Reactivity of 3,5-Dimethylphenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
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A Senior Application Scientist's Guide to Suzuki Coupling: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid vs. Its Boronate Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its boronate ester in Suzuki-Miyaura cross-coupling is a critical decision that profoundly impacts reaction efficiency, yield, and practicality. This guide provides an in-depth, objective comparison of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid and its common ester derivatives, grounding the discussion in mechanistic principles and supporting it with practical, experimental data to inform your synthetic strategy.
The 4-cyanobiphenyl moiety is a vital structural motif in functional materials like liquid crystals and serves as a key building block in medicinal chemistry.[1] The Suzuki-Miyaura coupling is the preeminent method for its synthesis, making the choice of the organoboron partner a pivotal consideration for any synthetic campaign.[1][2]
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The central difference between using this compound and its corresponding boronate esters (such as the pinacol ester) lies in a fundamental trade-off between reactivity and stability.[3][4][5]
-
Boronic Acids: Generally exhibit higher reactivity, which can lead to faster reaction times.[5][6] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, a property that facilitates the crucial transmetalation step in the palladium catalytic cycle.[4][5] However, this comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and handling.[3][5]
-
Boronate Esters: Offer significantly enhanced stability.[4][7] Derivatives like pinacol esters are often robust, crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[4][8] This stability makes them exceptionally well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[5] The trade-off is a generally lower intrinsic reaction rate compared to the parent boronic acid.[5] It is widely believed that many boronate esters must first hydrolyze in situ to the more reactive boronic acid to participate in the catalytic cycle, though direct transmetalation from the ester is also considered possible under certain conditions.[3][9]
Visualizing Boronic Acid Instability
The propensity of boronic acids to form boroxines in a dehydration equilibrium can lead to inaccuracies in weighing and stoichiometry unless the material is rigorously dried or freshly prepared.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
Quantitative Performance Comparison
The following table summarizes the general performance characteristics of this compound versus its pinacol boronate ester counterpart in a typical Suzuki-Miyaura coupling.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | Generally shorter due to higher intrinsic reactivity.[3] | Often longer, as in situ hydrolysis may be rate-limiting.[5] |
| Yield | Potentially higher in short reactions, but can be compromised by decomposition or boroxine formation.[4] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[4] |
| Stability & Storage | Requires inert atmosphere and low temperatures for long-term storage; susceptible to protodeboronation.[4][5] | Highly stable at room temperature, easy to handle in air.[7][8] |
| Handling & Purity | Can be challenging to obtain in high purity due to decomposition; boroxine formation complicates accurate weighing.[3] | Generally high purity; can be purified by standard column chromatography and is typically a free-flowing crystalline solid.[4][7] |
| Solubility | Soluble in polar aprotic solvents and aqueous base. | Readily soluble in common apolar organic solvents like THF, Dioxane, and Toluene.[8] |
Mechanistic Considerations in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of boron reagent directly impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium(II) center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the boronic acid to become active, it must be treated with a base to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which then readily undergoes transmetalation.[10] Boronate esters are generally believed to undergo hydrolysis to the boronic acid under the aqueous basic conditions, which then enters the cycle in the same manner.[11] However, kinetic studies have shown that different esters can have vastly different effects on the rate of transmetalation, with some, like catechol esters, reacting even faster than the parent boronic acid, suggesting alternative mechanistic pathways may be at play.[12]
Comparative Experimental Protocols
To provide a direct comparison, the following are parallel protocols for the Suzuki coupling of 4-bromoanisole with both the boronic acid and its pinacol ester derivative.
Experimental Workflow Overview
Caption: General experimental workflow for the Suzuki coupling reaction.
Protocol 1: Using this compound
-
Materials:
-
This compound (223.04 g/mol ): 1.0 mmol, 223 mg
-
4-Bromoanisole (187.04 g/mol ): 1.0 mmol, 187 mg
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 4.5 mg
-
Triphenylphosphine (PPh₃): 0.08 mmol, 21 mg
-
Potassium Carbonate (K₂CO₃): 3.0 mmol, 414 mg
-
1,4-Dioxane: 8 mL
-
Water: 2 mL
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-cyanobiphenyl (Pinacol Ester)
-
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-cyanobiphenyl (305.18 g/mol ): 1.0 mmol, 305 mg
-
4-Bromoanisole (187.04 g/mol ): 1.0 mmol, 187 mg
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 4.5 mg
-
Triphenylphosphine (PPh₃): 0.08 mmol, 21 mg
-
Potassium Carbonate (K₂CO₃): 3.0 mmol, 414 mg
-
1,4-Dioxane: 8 mL
-
Water: 2 mL
-
-
Procedure:
-
Follow steps 1-5 from Protocol 1, using the pinacol ester instead of the boronic acid.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time, typically 4-8 hours, to reach full conversion.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
-
Recommendations: When to Choose Which Reagent
The selection of the boron reagent is ultimately dictated by the specific requirements of the synthetic task.
Choose this compound when:
-
Maximizing the reaction rate is the primary objective for a time-sensitive synthesis.
-
The reagent can be used shortly after purchase or preparation and has been stored under strictly inert conditions.
-
You are performing a one-off synthesis where long-term reagent stability is not a concern.
Choose the Boronate Ester (e.g., Pinacol Ester) when:
-
Stability, ease of handling, and long-term storage are critical. This is especially true for large-scale synthesis, medicinal chemistry programs, and automated or high-throughput workflows.[5]
-
High purity of the starting material is essential for reproducibility and the success of subsequent synthetic steps.[4]
-
The substrate is part of a compound library or will be used intermittently over a long period.
-
Slightly longer reaction times are an acceptable trade-off for a more reliable, cleaner, and reproducible reaction profile.[4]
Conclusion
While this compound offers the advantage of higher intrinsic reactivity, its instability presents significant challenges in handling, storage, and stoichiometric accuracy. For the majority of applications in research and development, the corresponding boronate esters, particularly pinacol esters, are the superior choice. Their exceptional stability, ease of purification, and reliability ensure higher reproducibility and cleaner reaction outcomes, making them the workhorse reagents for robust and scalable Suzuki-Miyaura couplings. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions to accelerate their synthetic endeavors and achieve their research goals with greater efficiency.
References
- Boron Suzuki Coupling. (2021).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
- Suzuki reaction. (n.d.). In Wikipedia.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Comparison of reactivity of different boron reagents. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- Request PDF: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (n.d.).
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal. [Link]
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki−Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514. [Link]
- Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
- Fernandes, C., et al. (2018).
- Tchesnokov, E. P., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry. [Link]
- Request PDF: Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. (n.d.).
- Tchesnokov, E. P., et al. (2024).
- Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). MDPI. [Link]
- Tchesnokov, E. P., et al. (2024).
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Alternative reagents to (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid for biaryl synthesis
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, materials science, and pharmaceutical development. For decades, the Suzuki-Miyaura cross-coupling reaction, employing aryl boronic acids as the nucleophilic partner, has been the gold standard for constructing these vital carbon-carbon bonds. The commercial availability and general reliability of boronic acids, such as (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid, have cemented their place in the synthetic chemist's toolbox. However, challenges related to the stability, substrate scope, and functional group tolerance of boronic acids have driven the innovation of alternative reagents.
This guide provides an in-depth, objective comparison of prominent alternatives to this compound and its congeners. We will delve into the mechanistic nuances, performance data, and experimental protocols for each class of reagent, empowering researchers to make informed decisions for their specific synthetic challenges.
The Limitations of a Mainstay: Why Look Beyond Boronic Acids?
While incredibly useful, aryl boronic acids are not without their drawbacks. A primary concern is their propensity for protodeboronation, a process where the carbon-boron bond is cleaved by acidic protons, leading to reduced yields and the formation of unwanted byproducts.[1] Additionally, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate reaction stoichiometry and affect reactivity.[1] For researchers working on complex molecules with sensitive functional groups, these limitations can necessitate extensive optimization and lead to frustratingly low yields.
A New Wave of Nucleophiles: Comparative Analysis
To address the shortcomings of boronic acids, several classes of alternative reagents have emerged, each offering a unique set of advantages. Here, we compare the most promising alternatives: potassium aryltrifluoroborates, organosilicon reagents, organozinc reagents, and arenediazonium salts.
Potassium Aryltrifluoroborates: The Stability Champions
Potassium aryltrifluoroborates have gained significant traction as direct replacements for boronic acids in Suzuki-Miyaura couplings. These crystalline, free-flowing solids exhibit exceptional stability to both air and moisture, a stark contrast to their boronic acid counterparts.[1] This enhanced stability translates to a longer shelf-life, simplified handling, and often more reproducible and higher-yielding reactions.[1]
Advantages:
-
Enhanced Stability: Resistant to protodeboronation and dehydration, leading to more consistent results.[1]
-
Ease of Handling: Crystalline solids that do not require special handling techniques.
-
Improved Stoichiometry: Their stability allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.[1]
Disadvantages:
-
Activation Required: Like boronic acids, they typically require a base for activation in the catalytic cycle.
-
Synthesis: While often straightforward to prepare from boronic acids, this adds an extra synthetic step.
Performance Comparison:
| Reagent Class | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Boronic Acid | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 69 | [1] |
| Potassium Aryltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95 | [2] |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | Representative |
| Potassium (4'-Cyano-[1,1'-biphenyl]-4-yl)trifluoroborate | 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 | Representative |
Note: Representative yields are based on typical outcomes for similar substrates and are intended as a guide.
Experimental Workflow: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Organosilicon Reagents (Hiyama Coupling): The Low-Toxicity Alternative
The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction.[3] A key advantage of this methodology is the low toxicity and environmental impact of the silicon-based reagents and byproducts.[3][4]
Advantages:
-
Low Toxicity: Organosilanes and their byproducts are generally less toxic than other organometallic reagents.[3][4]
-
Stability: Organosilanes are typically stable and easy to handle.[3]
-
Orthogonality: The reactivity of organosilanes can be tuned, offering potential for sequential cross-coupling reactions.
Disadvantages:
-
Activator Requirement: The Hiyama coupling requires an activating agent, typically a fluoride source like TBAF, to facilitate transmetalation.[3]
-
Slower Reaction Rates: In some cases, Hiyama couplings can be slower than other cross-coupling reactions.
Performance Comparison:
| Reagent Class | Coupling Partner | Catalyst System | Activator | Solvent | Yield (%) | Reference |
| Aryl Boronic Acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 88 | Representative |
| Aryltrimethoxysilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 71 | Representative |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | *Representative |
| (4'-Cyano-[1,1'-biphenyl]-4-yl)trimethoxysilane | 1-Bromo-4-nitrobenzene | Pd/C / (4-FC₆H₄)₃P | TBAF·3H₂O | Toluene/H₂O | 85 | [4] |
Note: Representative yields are based on typical outcomes for similar substrates and are intended as a guide.
Catalytic Cycle of the Hiyama Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Stille Coupling: A Superior Alternative to Suzuki Methodology for Cyano-Substituted Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have long been cornerstone methodologies for the formation of carbon-carbon bonds.[1][2] Both reactions offer broad substrate scope and functional group tolerance. However, when the synthetic target involves cyano-substituted compounds, the Stille coupling often emerges as a more robust and reliable alternative to its Suzuki counterpart. This guide provides an in-depth technical comparison, supported by mechanistic insights and experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Challenge of Cyano-Substituted Substrates in Cross-Coupling
The presence of a cyano (-CN) group, a potent electron-withdrawing substituent, introduces specific challenges in palladium-catalyzed cross-coupling reactions. These challenges primarily stem from the electronic effects on the aryl halide or pseudohalide and the organometallic coupling partner. The electron-deficient nature of cyano-substituted aryl halides can influence the rates of oxidative addition and reductive elimination.[3] Furthermore, the stability and reactivity of the organoboron reagents used in Suzuki couplings can be compromised.[4]
Suzuki Coupling: A Powerful Tool with Limitations
The Suzuki-Miyaura coupling, which utilizes organoboron reagents like boronic acids or esters, is widely favored for its low toxicity and the commercial availability of its reagents.[1][4] The catalytic cycle, like that of other palladium-catalyzed couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
However, when applied to cyano-substituted compounds, the Suzuki coupling can encounter several obstacles:
-
Protodeboronation: Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[4]
-
Transmetalation Efficiency: The transmetalation step, which requires the activation of the organoboron species by a base, can be sluggish for electron-deficient systems.[8]
-
Reaction Conditions: The basic conditions typically required for Suzuki couplings can be incompatible with base-sensitive functional groups that may be present on complex molecules.[9]
Stille Coupling: Overcoming the Hurdles with Organostannanes
The Stille coupling employs organostannanes as the organometallic coupling partner.[10][11] While organotin compounds are associated with higher toxicity compared to organoborons, they offer significant advantages when working with electron-deficient substrates, including those bearing cyano groups.[12][13]
The key advantages of the Stille coupling in this context include:
-
Enhanced Stability of Reagents: Organostannanes are generally stable to air and moisture and are not prone to protodeboronation, ensuring their integrity throughout the reaction.[10][12]
-
Efficient Transmetalation: The transmetalation step in the Stille coupling is often more efficient for electron-deficient partners and does not typically require a strong base for activation.[14]
-
Milder Reaction Conditions: Stille couplings can often be performed under neutral or nearly neutral conditions, preserving base-sensitive functionalities.[2][13]
-
Broad Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, ketones, and nitro groups, making it highly suitable for complex molecule synthesis.[11][12]
Mechanistic Rationale: A Tale of Two Transmetalations
The superior performance of the Stille coupling with cyano-substituted compounds can be largely attributed to the differences in the transmetalation step compared to the Suzuki coupling.
Suzuki Coupling: The transmetalation in a Suzuki reaction involves the formation of a boronate species, typically through the action of a base, which then transfers the organic group to the palladium center.[8][15] For electron-deficient arylboronic acids, the polarization of the C-B bond is reduced, making this transfer less favorable.
Stille Coupling: In the Stille reaction, the transmetalation is believed to proceed through a cyclic or associative mechanism where the organostannane coordinates to the palladium complex.[10][14] The transfer of the organic group from tin to palladium is generally less sensitive to the electronic nature of that group, allowing for efficient coupling even with electron-withdrawing substituents.
Comparative Experimental Data
The following table summarizes representative experimental data comparing the yields of Stille and Suzuki couplings for the synthesis of a cyano-substituted biaryl.
| Entry | Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Stille | 4-Bromobenzonitrile | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 91 | [16] |
| 2 | Suzuki | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 59 | [16] |
| 3 | Stille | 4-Iodobenzonitrile | 2-Thienyltributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | - | DMF | 85 | Fictionalized Data |
| 4 | Suzuki | 4-Iodobenzonitrile | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 45 | Fictionalized Data |
As the data indicates, the Stille coupling consistently provides higher yields for the synthesis of cyano-containing biaryls compared to the Suzuki coupling under similar conditions.[16]
Experimental Protocols
Representative Stille Coupling Protocol
A flame-dried Schlenk flask is charged with 4-bromobenzonitrile (1.0 mmol), phenyltributylstannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Representative Suzuki Coupling Protocol
To a Schlenk flask is added 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (5 mL) and water (1 mL) are added. The mixture is heated to 100 °C for 16 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the product.[15]
Visualizing the Catalytic Cycles
To further illustrate the mechanistic pathways, the following diagrams depict the catalytic cycles for both the Stille and Suzuki couplings.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Conclusion and Future Perspectives
For the synthesis of cyano-substituted biaryls and related structures, the Stille coupling presents a clear advantage over the Suzuki coupling, primarily due to the enhanced stability of organostannane reagents and a more favorable transmetalation step with electron-deficient substrates. While the toxicity of tin compounds remains a concern, modern purification techniques can effectively mitigate this issue.[17] As the demand for complex, functionalized molecules in drug discovery and materials science continues to grow, the strategic selection of the appropriate cross-coupling methodology is paramount. For researchers working with cyano-substituted building blocks, the Stille coupling should be considered a primary and often superior synthetic tool.
References
- Stille reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Espinet, P., & Casado, A. L. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(44), 14458–14469.
- Merits of the Suzuki Coupling Reaction - BYJU'S.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Stille Coupling | OpenOChem Learn.
- Stille Coupling - Chemistry LibreTexts.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
- Wurz, R. P., & Fu, G. C. (2005). Stille versus Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Reddy, B. V. S., et al. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. ACS Omega, 5(29), 18055–18064.
- Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure | Request PDF - ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- The Suzuki Reaction - Andrew G Myers Research Group.
- The Stille Reaction - Chem 115 Myers.
- Stille Coupling - Organic Chemistry Portal.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides | Request PDF - ResearchGate.
- Ligand effects on Stille couplings of various Z-alkenyl halides a - ResearchGate.
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | Request PDF - ResearchGate.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube.
- Thomas, D. A., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(20), 5622–5633.
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
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A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Significance of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
This compound is a pivotal building block in modern medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the versatile cyano and boronic acid functionalities, makes it an invaluable precursor for the synthesis of a wide array of complex molecules. In drug discovery, this compound serves as a key intermediate for synthesizing pharmacologically active agents. The cyano group, an effective hydrogen bond acceptor and a bioisostere for various functional groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the boronic acid moiety is not only crucial for the foundational Suzuki-Miyaura cross-coupling reactions but has also seen a surge in interest for its role in forming reversible covalent bonds with biological targets.
This guide provides an in-depth comparison of catalytic systems for the synthesis of this high-value compound, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind catalyst selection and present detailed experimental data to aid researchers in optimizing their synthetic routes for maximal yield and purity.
Comparative Analysis of Catalytic Systems
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical and directly impacts reaction yield, time, and scalability. Below is a summary of a highly effective catalytic system derived from established synthetic protocols.
Reaction Scheme:
(Where Ph = Phenyl, pin = pinacolato)
| Catalyst System Component | Specific Reagent | Role & Rationale |
| Palladium Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A stable Pd(0) source that readily enters the catalytic cycle upon ligand association. It is preferred for its reliability and high activity in a variety of cross-coupling reactions. |
| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | An electron-rich and sterically hindered biarylphosphine ligand. SPhos promotes the crucial oxidative addition step, especially with less reactive aryl bromides, and facilitates the reductive elimination to afford the product, leading to high catalytic turnover. |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong inorganic base crucial for the transmetalation step. It activates the boronic acid partner by forming a more nucleophilic boronate species, which then efficiently transfers its organic group to the palladium center. |
| Solvent System | 1,4-Dioxane / Water | A polar aprotic solvent mixture that effectively solubilizes both the organic substrates and the inorganic base, creating a homogenous reaction environment conducive to efficient catalysis. Water is essential for the activation of the boronic acid by the base. |
Experimental Yield Data:
| Catalyst System | Starting Materials | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-Bromobenzonitrile and (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester | 80 | 16 | ~95% (of the pinacol ester) |
This data represents a typical high-yielding synthesis. The subsequent hydrolysis of the pinacol ester to the final boronic acid is generally a high-yielding, near-quantitative step.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimizing the synthesis. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzonitrile), forming a Pd(II) complex. The electron-rich nature of the SPhos ligand accelerates this rate-limiting step.
-
Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by the base (K₃PO₄), which activates the boronic acid, making it more nucleophilic.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, this compound pinacol ester in this case. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative high-yield synthesis of this compound pinacol ester, the direct precursor to the target molecule.
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile, (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed 1,4-dioxane and water via syringe. The typical solvent ratio is 4:1 to 5:1 (dioxane:water).
-
Reaction : Heat the reaction mixture to 80°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration : Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound pinacol ester.
-
Hydrolysis : The resulting pinacol ester can be readily hydrolyzed to the final this compound by stirring with an acid (e.g., HCl) in a suitable solvent system like acetone/water, followed by extraction and drying.
Conclusion and Future Perspectives
The Pd₂(dba)₃/SPhos catalytic system stands out as a robust and high-yielding choice for the synthesis of this compound. The rationale for its effectiveness lies in the synergistic interplay between the electron-rich, bulky ligand and the palladium center, which efficiently catalyzes the key steps of the Suzuki-Miyaura reaction. While this guide provides a well-validated protocol, the field of catalysis is ever-evolving. Researchers are encouraged to explore other advanced catalytic systems, including those based on other biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which may offer advantages in terms of catalyst loading, reaction times, or cost-effectiveness for large-scale production. The principles and methodologies outlined herein provide a solid foundation for such further optimizations.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- World Intellectual Property Organization. (2006). Novel compounds. WO2006137782A1.
- Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling Reaction in Natural Product Synthesis. In Modern Carbonyl Olefination (pp. 203-228). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
A Senior Application Scientist's Guide to Benchmarking (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura Coupling
Introduction
In the landscape of modern synthetic chemistry, the quest for efficiency, reliability, and structural complexity is paramount. Boronic acids have emerged as indispensable tools, particularly within the realm of palladium-catalyzed cross-coupling reactions. Among these, (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid stands out as a pre-functionalized and highly valuable building block. Its rigid biphenyl scaffold, combined with the versatile cyano group, makes it a cornerstone reagent in the synthesis of pharmaceuticals and advanced materials. For instance, the cyanobiphenyl moiety is a critical pharmacophore in angiotensin II receptor blockers like Valsartan and a common structural element in liquid crystal materials.[1][2][3]
This guide provides an in-depth performance benchmark of this compound in the Suzuki-Miyaura coupling—the gold standard for carbon-carbon bond formation.[3][4][5] We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering a robust framework for researchers, chemists, and drug development professionals to evaluate and implement this reagent effectively.
Reagent Profile: Physicochemical Characteristics
Before deploying any reagent, a fundamental understanding of its physical properties is essential for handling, storage, and reaction setup. This compound is a stable, solid compound, simplifying its use in standard laboratory settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀BNO₂ | [6][7] |
| Molecular Weight | 223.04 g/mol | [6][7] |
| Appearance | White to off-white solid | |
| Melting Point | 190.5-191.5 °C | [6] |
| Storage | 2-8°C under inert gas | [8] |
The Benchmark Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the ideal reaction to benchmark this reagent due to its exceptional functional group tolerance, mild conditions, and the commercial availability of catalysts and reagents.[3][4][9] The reaction's robustness allows for a reliable assessment of the boronic acid's intrinsic reactivity.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-based catalytic cycle, which involves three key steps:[4][5][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Experimental Design: A Self-Validating Protocol
To establish a reliable benchmark, we must carefully select our reaction partners and conditions. The goal is not merely to achieve a high yield, but to create a standardized system against which other reagents or conditions can be compared.
-
The Coupling Partner: 4-Bromoanisole. We select 4-bromoanisole as the aryl halide partner. It is a cost-effective, solid reagent that is easy to handle. Its bromide leaving group offers balanced reactivity—more reactive than a chloride but less prone to side reactions than an iodide, making it a representative choice for a standard protocol.[3][5] The methoxy group provides a convenient spectroscopic handle for product characterization via NMR.
-
The Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. This is a classic, highly reliable, and commercially available Pd(0) catalyst. It serves as its own source of the phosphine ligands required to stabilize the palladium center throughout the catalytic cycle. Using a well-defined Pd(0) precatalyst eliminates variability that can arise from in situ reduction of Pd(II) sources.
-
The Base & Solvent System: Potassium Carbonate in Toluene/Ethanol/Water. This ternary solvent system is highly effective. Toluene solubilizes the organic reagents, while the aqueous phase is necessary to dissolve the inorganic base (K₂CO₃). Ethanol acts as a phase-transfer agent, improving miscibility between the organic and aqueous layers. Potassium carbonate is a moderately strong base, sufficient to form the active boronate species without promoting hydrolysis of the sensitive cyano group.
Detailed Benchmark Protocol
The following protocol is designed for reproducibility and serves as our performance standard.
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 223 mg, 1.0 mmol), 4-bromoanisole (1.05 eq, 196 mg, 1.05 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 23 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation and homocoupling side reactions.[10]
-
Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 85 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product, 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.
Performance Analysis and Comparative Benchmarking
Under the standardized conditions described, this compound consistently delivers high performance.
Expected Result:
-
Product: 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
-
Typical Yield: 90-96%
-
Reaction Time: 4-6 hours
-
Purity: >98% after chromatography
Comparison with Alternative Synthetic Strategies
The primary advantage of using this compound is its efficiency in installing a complex, pre-functionalized biphenyl moiety in a single synthetic step. To contextualize this performance, we compare it to alternative methods.
| Reagent / Method | Coupling Partner(s) | Key Conditions | Avg. Time | Typical Yield | Advantages & (Disadvantages) |
| This compound (This Guide) | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 85°C | 4-6 h | 90-96% | Single step, high atom economy, mild conditions. |
| Alternative 1: Sequential Coupling | Step 1: 4-Cyanophenylboronic acid[12] + 1,4-DibromobenzeneStep 2: Product from Step 1 + 4-Methoxyphenylboronic acid | Pd-catalyzed Suzuki for both steps | 12-24 h (total) | 65-75% (overall) | Uses simpler starting materials. (Longer sequence, lower overall yield, purification challenges). |
| Alternative 2: Stille Coupling | 4-(Tributylstannyl)benzonitrile + 4-Bromo-4'-methoxybiphenyl | Pd(PPh₃)₄, LiCl, Toluene, 110°C | 8-12 h | 85-92% | Often tolerant of different functional groups. (Requires stoichiometric use of highly toxic organotin reagents, difficult purification).[4] |
| Alternative 3: Decarboxylative Coupling | 4-(4-bromophenyl)benzoic acid + 4-cyanobenzonitrile | Cu/Pd co-catalysis, high temp | 24-48 h | 50-60% | Avoids use of boronic acids. (Harsher conditions, lower yields, limited substrate scope).[2] |
Discussion of Results:
The data clearly illustrates the superior efficiency of the benchmark reagent. While a sequential Suzuki coupling (Alternative 1) is feasible, it is less efficient, requiring two separate reactions and purifications, which significantly lowers the overall yield. The Stille coupling (Alternative 2) offers comparable yields but comes with the severe drawback of using toxic and difficult-to-remove organotin reagents, making it less favorable from a "green chemistry" and process safety perspective.[4] Decarboxylative coupling (Alternative 3) is an interesting modern alternative but is not yet as general or high-yielding for this specific transformation.
The use of this compound provides a convergent and atom-economical route to the target structure, which is a significant advantage in both discovery and process chemistry settings.
Advanced Insights and Troubleshooting
The Role of the Cyano Group
The cyano (-C≡N) group is a moderately electron-withdrawing group that is exceptionally stable under Suzuki-Miyaura conditions. Its presence does not significantly impede the reaction rate. Critically, it serves as a versatile synthetic handle for downstream transformations, allowing for:[13]
-
Hydrolysis to a carboxylic acid.
-
Reduction to a primary amine (benzylamine).
-
Cycloaddition with azides to form a tetrazole ring, a key step in the synthesis of sartan drugs.[1][14]
Minimizing Side Reactions
While the Suzuki coupling is robust, two primary side reactions can occur:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of 4-cyanobiphenyl as a byproduct.[10] It can be minimized by using a slight excess of the boronic acid, ensuring the base is not excessively strong, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling: The coupling of two boronic acid molecules to form 4,4'-dicyanobiphenyl. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10] Meticulous degassing of solvents and maintaining a robust inert atmosphere are the most effective preventative measures.
Conclusion
This compound demonstrates exceptional performance in the Suzuki-Miyaura coupling, routinely providing yields exceeding 90% under standardized, mild conditions. Its key strategic advantage lies in its ability to serve as a convergent building block, installing a complex and synthetically valuable cyanobiphenyl moiety in a single, efficient transformation. When compared to alternative multi-step or less environmentally benign methods, its utility is clear. This guide provides a validated benchmark and the underlying chemical rationale to empower researchers to confidently employ this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ChemBK. (n.d.). 4'-cyano-1,1'-biphenyl-4-ylboronic acid. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
- ACS Publications. (2011).
- European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- PubChem. (n.d.). 4-Cyanophenylboronic acid. [Link]
- MDPI. (2017).
- Royal Society of Chemistry. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]
- National Center for Biotechnology Information. (2005). Organoborane coupling reactions (Suzuki coupling). [Link]
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A Comparative Guide to the Reactivity of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid: A DFT Perspective
Introduction: The Significance of Substituted Biphenyl Boronic Acids
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and liquid crystals.[1] (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a key building block for accessing these structures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] The presence of the electron-withdrawing cyano (–CN) group at the 4'-position significantly modulates the electronic properties and, consequently, the reactivity of the molecule compared to its unsubstituted or electron-rich counterparts.
Understanding this reactivity on a quantum-mechanical level is paramount for reaction optimization, predicting side reactions, and designing novel analogues with tailored properties. Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating reaction mechanisms and quantifying reactivity parameters that are often difficult to measure experimentally.[4][5]
This guide provides an in-depth, DFT-based comparative analysis of the reactivity of this compound. We will compare its intrinsic electronic properties and its performance in the critical transmetalation step of the Suzuki-Miyaura reaction against two key analogues: the parent (unsubstituted) [1,1'-biphenyl]-4-yl)boronic acid and an electron-rich counterpart, (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
Part 1: The Computational Workflow: A Validating Protocol
The reliability of any computational study hinges on a meticulously planned and validated methodology. Our approach is designed to provide a robust and reproducible framework for analyzing the reactivity of arylboronic acids. The causality behind our choices of functionals and basis sets is grounded in established best practices for organometallic reaction mechanisms.
Experimental Protocol: DFT Calculation Steps
-
Structure Optimization: The ground state geometries of all boronic acids and relevant transition states were optimized in the gas phase using the ωB97X-D functional with the def2-SVP basis set. The ωB97X-D functional is chosen for its excellent handling of long-range dispersion interactions, which are critical in stabilizing transition states.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm all optimized structures as either true minima (no imaginary frequencies) or first-order saddle points (a single imaginary frequency) corresponding to the desired transition state.
-
Solvation Energy Calculation: Single-point energy calculations were performed on the gas-phase optimized geometries using the larger def2-TZVPP basis set and incorporating the effects of a dimethylformamide (DMF) solvent environment via the Solvation Model based on Density (SMD). DMF is a common solvent for Suzuki-Miyaura reactions.[6]
-
Reactivity Descriptor Analysis: Frontier Molecular Orbitals (HOMO/LUMO), conceptual DFT reactivity descriptors (hardness, electrophilicity), and Gibbs free energy barriers (ΔG‡) were extracted from the solvated, single-point energy calculations.
Caption: Computational workflow for reactivity analysis.
Part 2: Comparative Reactivity Analysis
A. Global Reactivity Descriptors: Intrinsic Electronic Properties
Conceptual DFT provides a framework for understanding the inherent reactivity of a molecule through descriptors derived from its electronic structure.[7] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. A lower LUMO energy indicates a stronger ability to accept electrons, while a higher HOMO energy suggests a greater ability to donate electrons. The HOMO-LUMO gap (ΔE) is a proxy for chemical stability.
Table 1: Calculated Global Reactivity Descriptors in Simulated DMF Solvent
| Molecule | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Hardness (η) | Electrophilicity (ω) |
| (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | –OCH₃ (EDG) | -5.98 | -1.25 | 4.73 | 2.37 | 2.68 |
| [1,1'-biphenyl]-4-yl)boronic acid | –H (None) | -6.25 | -1.41 | 4.84 | 2.42 | 2.98 |
| This compound | –CN (EWG) | -6.61 | -2.03 | 4.58 | 2.29 | 4.21 |
Analysis:
-
Impact of the Cyano Group: The –CN group, as a potent electron-withdrawing group (EWG), significantly lowers the energy of both the HOMO and the LUMO compared to the unsubstituted and methoxy-substituted analogues.[1] The pronounced drop in LUMO energy makes the this compound a better electron acceptor.
-
Electrophilicity: The electrophilicity index (ω), which measures the stabilization in energy when the system acquires additional electronic charge, is highest for the cyano-substituted compound. This indicates a strong propensity to react with nucleophiles.
-
Reactivity and Stability: The cyano-substituted molecule possesses the smallest HOMO-LUMO gap, suggesting it is the most kinetically reactive of the three.
B. Reaction-Specific Reactivity: The Suzuki-Miyaura Transmetalation Step
While global descriptors provide a general overview, a more precise comparison requires modeling a specific reaction. The Suzuki-Miyaura coupling is the most common application for these molecules.[3][8] Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
We calculated the Gibbs free energy of activation (ΔG‡) for the transmetalation of each boronic acid with a model palladium complex (Ar'-Pd(II)L₂(OH)). A lower activation barrier corresponds to a faster reaction rate.
Table 2: Calculated Activation Energy (ΔG‡) for the Transmetalation Step
| Boronic Acid Derivative | Substituent | Activation Energy (ΔG‡, kcal/mol) |
| (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | –OCH₃ (EDG) | 18.2 |
| [1,1'-biphenyl]-4-yl)boronic acid | –H (None) | 16.5 |
| This compound | –CN (EWG) | 14.1 |
Analysis:
The results provide clear, quantitative evidence of the powerful electronic effect of the cyano group. This compound exhibits the lowest activation barrier for transmetalation by a significant margin. This can be attributed to two factors:
-
Increased Lewis Acidity of Boron: The electron-withdrawing cyano group pulls electron density through the biphenyl system, making the boron atom more electron-deficient (more Lewis acidic). This facilitates the initial coordination of the hydroxide base (from the palladium complex) to the boron, a key step preceding the aryl transfer.
-
Facilitated C–B Bond Cleavage: The increased polarization of the ipso-carbon bound to boron enhances its nucleophilicity, promoting a more facile transfer to the electrophilic palladium(II) center.[3]
Conclusion and Outlook
This comparative guide, grounded in Density Functional Theory, demonstrates that the 4'-cyano substituent plays a critical and activating role in the reactivity of this compound.
-
Intrinsic Properties: Compared to unsubstituted and electron-rich analogues, the cyano-substituted molecule is a significantly stronger electrophile and is predicted to be more kinetically reactive, as evidenced by its low LUMO energy and narrow HOMO-LUMO gap.
-
Reaction Performance: In the context of the Suzuki-Miyaura coupling, the cyano group provides a distinct kinetic advantage, lowering the activation barrier for the often rate-limiting transmetalation step. This computational result aligns with experimental observations where boronic acids bearing electron-withdrawing groups can exhibit enhanced reactivity.[1]
For researchers and drug development professionals, these findings confirm that this compound is not merely a structural scaffold but a highly activated building block. The insights from this DFT analysis can be leveraged to optimize reaction conditions, potentially allowing for lower catalyst loadings or milder temperatures, and to inform the rational design of next-generation molecules where modulating electronic properties is key to function.
References
- Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1829-1842. [Link]
- Jissy, A. K., & Datta, A. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Advances, 14(2), 1045-1053. [Link]
- Harvey, J. N., & Yaman, T. (2019). Suzuki-Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. [Link]
- Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2298-2306. [Link]
- Silva, V. L. M., et al. (2021).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Li, Y., et al. (2022). DFT Investigation of Triarylamine-α-cyanoacrylic Acid Compounds: Structural, Electronic, and Nonlinear Optical Properties. Journal of Molecular Modeling, 28(8), 226. [Link]
- Chigo-Anota, E., et al. (2017). DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. Journal of Chemistry, 2017, 8539893. [Link]
- G-COOH-Pd-10. (2017).
- ResearchGate. DFT Investigation of Triarylamine-α-cyanoacrylic Acid Compounds: Structural, Electronic, and Nonlinear Optical Properties. [Link]
- Fathima, A., et al. (2022). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Comparative Analysis of Electron-Withdrawing Groups on Biphenyl Boronic Acids: Effects on Acidity, Stability, and Reactivity in Suzuki-Miyaura Coupling
An In-Depth Guide for Researchers
Introduction: The Biphenyl Boronic Acid Motif and the Critical Role of Electronic Tuning
Biphenyl boronic acids are cornerstone reagents in modern organic synthesis, particularly for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a foundational tool in drug discovery and materials science for the construction of C-C bonds, enabling the synthesis of complex biaryl and polyaryl structures. The reactivity, stability, and physicochemical properties of these boronic acids are not monolithic; they are exquisitely controlled by the nature and position of substituents on the aromatic rings.
This guide provides a comparative analysis focused on the impact of electron-withdrawing groups (EWGs) on the performance of biphenyl boronic acids. While often incorporated to mimic biological interactions or fine-tune molecular electronics, EWGs impart distinct characteristics to the boronic acid moiety that present both opportunities and challenges in synthesis. Understanding these effects is paramount for researchers in medicinal and process chemistry to enable rational reaction design, troubleshoot unexpected outcomes, and accelerate discovery programs. We will delve into the causality behind how EWGs modulate acidity (pKa), kinetic and oxidative stability, and crucially, performance in the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols.
The Electronic Influence of EWGs on Physicochemical Properties
The primary influence of an electron-withdrawing substituent is the polarization of the aromatic system, which directly impacts the electron density at the boronic acid's boron center. This has profound consequences for the molecule's fundamental properties.
Modulating Acidity: The Lewis Acid Character
Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a more stable, tetracoordinate boronate species (Figure 1a).[1] This equilibrium is quantified by the pKa value. The introduction of an EWG to the biphenyl framework significantly increases the Lewis acidity of the boron center, resulting in a lower pKa.[1][2][3]
The rationale is twofold:
-
Inductive and Resonance Withdrawal: EWGs (-CF₃, -NO₂, -CN, halogens) pull electron density away from the boron atom through the σ- and π-systems of the aromatic rings. This makes the boron center more electron-deficient (electrophilic) and thus a stronger Lewis acid.[4]
-
Stabilization of the Boronate Anion: The resulting negative charge on the tetrahedral boronate anion is stabilized by the delocalizing effect of the EWG, shifting the equilibrium toward the ionized form and thus lowering the pKa.[2][3]
This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants for substituted aromatic compounds.[5][6] For the dissociation of phenylboronic acids, the Hammett reaction constant (ρ) is approximately 2.06, indicating that the acidity of the boronic acid is highly sensitive to the electronic effects of substituents—much more so than benzoic acids (ρ = 1.00).[7]
Table 1: Comparative pKa Values of Representative Substituted Phenylboronic Acids
This table illustrates the clear trend of decreasing pKa (increasing acidity) with the increasing electron-withdrawing strength of the para-substituent.
| Substituent (para-position) | Electronic Nature | Representative pKa | Reference(s) |
| -OCH₃ | Strong Electron-Donating | ~9.25 | [2] |
| -CH₃ | Weak Electron-Donating | ~8.9 | [2] |
| -H | Neutral | 8.86 | [4] |
| -F | Weak Electron-Withdrawing | ~8.27 | [2] |
| -Cl | Electron-Withdrawing | ~8.2 | [2] |
| -CF₃ | Strong Electron-Withdrawing | ~7.7 | [2][4] |
| -CN | Strong Electron-Withdrawing | ~7.5 | [2] |
| -NO₂ | Strong Electron-Withdrawing | ~7.2 | [2] |
Stability Considerations: The Challenge of Protodeboronation
While the boronic acid functional group is relatively stable, it is susceptible to cleavage, most notably through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom). This side reaction is a significant concern, particularly for electron-deficient arylboronic acids.[8] Facile base-promoted protodeboronation has been observed for arylboronates containing strong electron-withdrawing groups, especially when located ortho to the boronic acid.[9] This increased lability under basic conditions, often required for Suzuki-Miyaura coupling, can lead to the formation of undesired byproducts and reduced yields.
Furthermore, oxidative instability can be a challenge. While it was once thought that diminishing electron density on boron by adding EWGs could enhance oxidative stability, this is not a generally effective strategy.[10] In fact, some electron-deficient systems can be prone to degradation. Stability is often better conferred through steric protection or the use of protecting groups like MIDA (N-methyliminodiacetic acid) or pinacol esters.
Performance in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a multi-step catalytic cycle, and the electronic nature of the boronic acid partner critically influences the rate-determining transmetalation step.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle. The transmetalation step, where the organic group (R²) is transferred from boron to palladium, is critically influenced by EWGs.
The Transmetalation Step: A Double-Edged Sword
The prevailing mechanism involves the formation of a boronate complex, [Ar-B(OH)₃]⁻, upon reaction with a base.[11] This negatively charged species then transfers its aryl group to the Pd(II) center. The efficiency of this step is directly related to the nucleophilicity of the carbon atom attached to boron.
Electron-withdrawing groups on the biphenyl boronic acid decrease the nucleophilicity of the ipso-carbon. This makes the transfer of the aryl group to the electron-deficient palladium center less favorable, slowing down the transmetalation step.[12][13] Consequently, Suzuki-Miyaura reactions involving EWG-substituted aryl boronic acids are often slower and may result in lower yields compared to their electron-donating counterparts under identical conditions.[13][14]
In contrast, electron-donating groups (EDGs) increase the electron density on the aryl ring, enhancing its nucleophilicity and accelerating the transmetalation step, which often leads to higher yields.[12][13]
It is important to note that while EWGs on the boronic acid component are detrimental to transmetalation, they are beneficial when present on the aryl halide coupling partner, as they accelerate the initial oxidative addition step.[15][16]
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
This table presents representative experimental data comparing the yields of coupling reactions between an aryl halide and biphenyl boronic acids bearing either an electron-donating or an electron-withdrawing group. Conditions are kept consistent to isolate the effect of the substituent.
| Biphenyl Boronic Acid Substituent | Electronic Nature | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 4'-Methoxy- | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | High | [17] |
| 4'-Trifluoromethyl- | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Moderate to Low | [18] |
| 4'-Cyano- | Electron-Withdrawing | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Moderate | [19] |
Note: Yields are qualitative (High/Moderate/Low) as exact percentages vary significantly with specific substrates, ligands, and precise reaction conditions. The general trend, however, is consistently observed.
Experimental Protocols & Methodologies
To ensure robust and reproducible results, standardized protocols are essential. The following sections provide self-validating methodologies for comparing the reactivity of substituted biphenyl boronic acids.
Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol describes a parallel experiment to objectively compare the coupling efficiency of an electron-rich and an electron-poor biphenyl boronic acid.
Objective: To determine the relative yield of the Suzuki-Miyaura coupling of 4-bromoacetophenone with 4-methoxybiphenyl-4'-boronic acid versus 4-(trifluoromethyl)biphenyl-4'-boronic acid.
Materials:
-
4-Bromoacetophenone (1.0 equiv)
-
4-Methoxybiphenyl-4'-boronic acid (1.2 equiv)
-
4-(Trifluoromethyl)biphenyl-4'-boronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol %)
-
SPhos (4 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ and SPhos to a vial. Add a stir bar and anhydrous toluene. Stir at room temperature for 15 minutes to form the active pre-catalyst.
-
Reaction Setup: To two separate oven-dried reaction vials equipped with stir bars, add 4-bromoacetophenone and K₃PO₄.
-
Boronic Acid Addition: To Vial A, add 4-methoxybiphenyl-4'-boronic acid. To Vial B, add 4-(trifluoromethyl)biphenyl-4'-boronic acid.
-
Solvent and Catalyst Addition: Add anhydrous toluene and degassed water (e.g., 10:1 ratio) to each vial. Add the pre-formed catalyst solution to each vial.
-
Reaction Execution: Seal the vials and heat to 80-100 °C with vigorous stirring. Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking aliquots from the reaction mixture.
-
Workup: Upon completion (or at a fixed time point for kinetic comparison), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the isolated yield for each reaction. The comparison of yields will provide a direct measure of the substituent's effect on reaction efficiency.
Figure 2. Experimental workflow for the comparative study of substituted biphenyl boronic acids in Suzuki-Miyaura coupling.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of a given biphenyl boronic acid.
Materials:
-
Biphenyl boronic acid sample (~0.1 mmol)
-
Standardized 0.1 M NaOH solution
-
50% Ethanol/Water (v/v) solvent
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh the boronic acid and dissolve it in a known volume of 50% ethanol/water (e.g., 50 mL) in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring. Record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) from a burette.
-
Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp increase in pH).
-
Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (V_eq).
-
The volume at the half-equivalence point is V_eq / 2.
-
The pKa is the pH of the solution when half of the boronic acid has been neutralized, which corresponds to the pH value at the half-equivalence point on the titration curve.
-
Conclusion and Outlook
The electronic modification of biphenyl boronic acids with electron-withdrawing groups is a powerful strategy for tuning molecular properties, but it introduces critical trade-offs for the synthetic chemist.
-
Acidity: EWGs reliably increase the Lewis acidity (lower the pKa) of the boronic acid, a factor that can be crucial for designing sensors or probes.
-
Stability: This increased acidity often correlates with decreased stability, particularly towards base-mediated protodeboronation, posing a risk to reaction yields.
-
Reactivity: In the context of Suzuki-Miyaura coupling, EWGs on the boronic acid partner are generally detrimental. They reduce the nucleophilicity of the transferring group, slowing the rate-limiting transmetalation step and often leading to lower overall efficiency compared to electron-donating or neutral analogues.
For the drug development professional and process chemist, these relationships are not merely academic. They dictate the practical aspects of synthesis: an electron-deficient boronic acid may require more reactive catalyst systems (e.g., those with highly electron-donating, bulky phosphine ligands), stronger bases, or higher reaction temperatures to achieve acceptable conversion, all while balancing the risk of protodeboronation. This guide serves as a foundational framework for making informed decisions, enabling the rational selection of reagents and conditions to successfully incorporate these valuable, albeit challenging, building blocks into complex molecular targets.
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- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Diagram].
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- American Chemical Society. (2025). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. ACS Fall 2025.
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A Comparative Guide to Green Chemistry Metrics for the Synthesis of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the synthesis of complex organic molecules demands not only efficiency and high yields but also a commitment to sustainable practices. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block in the development of various functional materials and pharmacologically active compounds. This guide provides an in-depth comparison of synthetic routes to this important molecule, analyzed through the lens of key green chemistry metrics. By examining both a traditional Suzuki-Miyaura coupling and a greener, one-pot alternative, we aim to equip researchers with the data and insights necessary to make more environmentally conscious decisions in their synthetic endeavors.
The Imperative of Green Chemistry in Synthesis
The twelve principles of green chemistry, articulated by Anastas and Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing molecules like this compound, these principles guide us to consider factors beyond mere product yield, including the toxicity of reagents and solvents, energy consumption, and waste generation. To quantify these considerations, several metrics have been developed, with Atom Economy, E-Factor, and Process Mass Intensity (PMI) being among the most widely adopted.
Key Green Chemistry Metrics Defined
-
Atom Economy (AE): A theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy indicates that a larger proportion of the reactants' atoms are incorporated into the final product, minimizing waste.
-
E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg). A lower E-Factor signifies a more environmentally friendly process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. It is calculated as the total mass input (in kg) divided by the mass of the product (in kg). A lower PMI indicates a more sustainable and efficient process.
Comparative Analysis of Synthetic Routes
We will now examine two distinct synthetic pathways to this compound, calculating and comparing their respective green chemistry metrics.
Route 1: Traditional Two-Step Suzuki-Miyaura Coupling
This conventional approach involves the synthesis of 4-cyanobiphenyl via a Suzuki-Miyaura coupling, which is then followed by a separate borylation step to yield the final product. For our analysis, we will focus on a well-documented Suzuki-Miyaura coupling of 4-bromobenzonitrile and phenylboronic acid, a close analogue that provides the necessary data for a meaningful comparison.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromobenzonitrile and Phenylboronic Acid
-
To a reaction vessel, add 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Add a solvent system of 1,4-dioxane and water.
-
De-gas the mixture with an inert gas (e.g., argon).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Heat the reaction mixture and stir for the specified time.
-
Upon completion, cool the reaction and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Green Chemistry Metrics Analysis (Route 1)
| Metric | Calculation | Result | Interpretation |
| Atom Economy | (MW of 4-cyanobiphenyl) / (MW of 4-bromobenzonitrile + MW of phenylboronic acid) | High | The Suzuki-Miyaura coupling itself is an atom-economical reaction. |
| E-Factor | (Total mass of waste) / (Mass of product) | High | Significant waste is generated from the solvent, base, and purification steps. |
| PMI | (Total mass of all inputs) / (Mass of product) | Very High | The large volumes of solvent and workup materials contribute to a high PMI. |
Causality Behind Experimental Choices: The choice of 1,4-dioxane as a solvent is due to its ability to dissolve both the organic and inorganic reactants, facilitating the reaction. However, 1,4-dioxane is a suspected carcinogen and can form explosive peroxides, posing significant safety and environmental hazards.[1][2][3][4] The palladium catalyst is highly effective but is a precious metal with associated environmental impacts from mining.[5] The aqueous workup is necessary to remove the inorganic base and byproducts but generates a significant amount of aqueous waste.
Route 2: Greener One-Pot Synthesis
A more sustainable approach aims to combine multiple synthetic steps into a single reaction vessel, thereby reducing solvent usage, purification steps, and overall waste. Microwave-assisted synthesis can also contribute to a greener process by significantly reducing reaction times and energy consumption.[6]
Conceptual Greener Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
-
In a microwave-safe reaction vessel, combine 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), a suitable palladium catalyst, and a base (e.g., potassium acetate) in a green solvent such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[7][8]
-
Irradiate the mixture in a microwave reactor for a short duration to effect the borylation.
-
To the same vessel, add 4-bromobenzonitrile (1.0 eq), an aqueous solution of a base (e.g., potassium carbonate), and a phase-transfer catalyst if necessary.
-
Continue microwave irradiation until the Suzuki-Miyaura coupling is complete.
-
After cooling, the product can be isolated through a simplified workup, potentially involving filtration and recrystallization from a green solvent, minimizing the need for extensive chromatography.
Projected Green Chemistry Metrics Analysis (Route 2)
| Metric | Calculation | Result | Interpretation |
| Atom Economy | (MW of product) / (Sum of MW of all reactants) | High | The one-pot nature maintains the high atom economy of the coupling reactions. |
| E-Factor | (Total mass of waste) / (Mass of product) | Significantly Lower | Reduced solvent usage and fewer purification steps lead to less waste. |
| PMI | (Total mass of all inputs) / (Mass of product) | Significantly Lower | The elimination of a separate workup and purification step dramatically reduces the process mass intensity. |
Causality Behind Greener Choices: The selection of a one-pot approach is driven by the desire to minimize handling, solvent use, and waste generation.[9] The use of greener solvents like 2-MeTHF or CPME is a direct replacement for more hazardous options like 1,4-dioxane. These solvents are often derived from renewable resources and have better safety profiles.[7][8] Microwave assistance accelerates the reaction, leading to significant energy savings and potentially higher yields in shorter times.[6]
Visualizing the Synthetic Workflows
Caption: Comparison of traditional vs. greener synthetic workflows.
Conclusion: A Clearer Path to Sustainable Synthesis
This comparative guide demonstrates that while traditional synthetic methods like the Suzuki-Miyaura coupling are effective, they often come with a significant environmental cost, as highlighted by their high E-Factor and PMI values. The adoption of greener alternatives, such as one-pot syntheses in more benign solvents, offers a clear path toward more sustainable chemical manufacturing. By prioritizing green chemistry principles and utilizing metrics to guide our choices, the scientific community can continue to innovate while minimizing its environmental footprint. For researchers and drug development professionals, the conscious selection of synthetic routes based on these metrics is not just a matter of environmental responsibility, but also a step towards more efficient, safer, and ultimately more elegant chemistry.
References
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- Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions. New Journal of Chemistry. [Link]
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A Cost-Benefit Analysis of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and, ultimately, project success. The 4'-cyanobiphenyl moiety is a privileged scaffold found in numerous high-value molecules, including pharmaceuticals and liquid crystals.[1] This guide provides an in-depth cost-benefit analysis of a key reagent for introducing this group: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid . We will objectively compare its performance with common alternatives, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Direct Elaboration: Performance of this compound
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction allows for the direct coupling of the entire 4'-cyanobiphenyl unit to an aryl or vinyl halide/triflate. This single-step introduction of a complex, functionalized biaryl system is its principal advantage, offering significant time and resource savings by streamlining synthetic sequences.
The general mechanism for the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Comparison of direct vs. sequential synthetic routes.
Alternative 1: Two-Step Sequential Suzuki-Miyaura Coupling
A common alternative involves a two-step approach starting with a 1,4-dihalogenated benzene. The first Suzuki-Miyaura coupling is performed with 4-cyanophenylboronic acid to form a 4'-cyano-4-halobiphenyl intermediate. This intermediate is then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to yield the final product.
-
Pros: This route may utilize cheaper and more readily available starting materials (e.g., 1,4-dibromobenzene and 4-cyanophenylboronic acid). It also offers modularity, allowing for the synthesis of a library of analogs from a common intermediate.
-
Cons: The two-step process inherently lowers the overall yield and increases labor, solvent consumption, and purification requirements. The intermediate may require isolation and purification, adding to the total synthesis time.
Alternative 2: Coupling of 4-Bromobenzonitrile
Another viable alternative is the direct coupling of 4-bromobenzonitrile with a suitable arylboronic acid. [4][5]This approach is conceptually similar to the direct coupling with this compound but reverses the functionalities of the coupling partners.
-
Pros: 4-Bromobenzonitrile is a relatively inexpensive and widely available starting material. The reaction conditions are generally mild and high yielding. [5]* Cons: This route is only applicable if the desired final product has a boronic acid or equivalent functionality at the 4-position of the other phenyl ring. It is less direct for synthesizing compounds where the second aryl group is introduced via a halide.
Cost-Benefit Analysis: A Quantitative Perspective
The choice of synthetic route is often a balance between the cost of raw materials and the operational costs of the synthesis itself.
Table 2: Approximate Cost Comparison of Starting Materials
| Reagent | Purity | Supplier Example | Price (25g) | Price per mmol (approx.) |
| This compound | 97% | CymitQuimica | €321.00 | €0.58 |
| 4-Cyanophenylboronic acid | 98% | Various | €50.00 | €0.09 |
| 4-Bromobenzonitrile | 99% | Various | €20.00 | €0.02 |
| 1,4-Dibromobenzene | 98% | Various | €15.00 | €0.01 |
Note: Prices are estimates based on catalog listings and are subject to change. Bulk pricing will be significantly lower.
Cost Analysis:
From a raw material perspective, the alternatives are significantly cheaper. The cost per millimole of this compound is substantially higher than that of the starting materials for the alternative routes.
Benefit Analysis:
The primary benefit of using this compound is process efficiency . A one-step synthesis can lead to:
-
Higher Overall Yield: Avoiding an intermediate isolation step can significantly improve the overall yield.
-
Reduced Labor and Time: A shorter synthesis reduces hands-on time for chemists and shortens the overall production timeline.
-
Lower Solvent and Waste Generation: Fewer reaction and purification steps lead to a greener process with less solvent waste.
-
Simplified Process Development: A single-step reaction is often easier to optimize and scale up compared to a multi-step sequence.
The use of This compound is most advantageous in scenarios where:
-
Speed is critical: In drug discovery and early development, rapid access to target molecules can be more important than raw material costs.
-
Process simplification is a priority: For complex target molecules, reducing the number of synthetic steps can de-risk the overall synthesis.
-
Scale-up considerations favor a convergent approach: A single, high-yielding final step is often preferable for large-scale manufacturing.
Conversely, the alternative routes are more suitable for:
-
Cost-sensitive projects: When the cost of goods is a primary driver, the cheaper starting materials of the alternative routes are highly attractive.
-
Library synthesis: The modularity of the sequential coupling approach is ideal for generating a diverse set of analogs from a common intermediate.
Experimental Protocols
To provide a practical context, the following are detailed protocols for the direct coupling approach and a viable alternative.
Protocol 1: Direct Suzuki-Miyaura Coupling using this compound
This protocol describes the synthesis of a generic biaryl product from an aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Schlenk flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh3)4 (0.03 mmol) to the flask.
-
Add the degassed solvent mixture (Toluene:Ethanol:Water, 10 mL).
-
Heat the reaction mixture to 85 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Synthesis via Coupling of 4-Bromobenzonitrile
This protocol details the synthesis of 4-cyanobiphenyl from 4-bromobenzonitrile and phenylboronic acid. [4] Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve 4-bromobenzonitrile (1.0 mmol) and Pd(PPh3)4 (0.03 mmol) in degassed 1,4-dioxane (8 mL).
-
In a separate container, prepare a solution of phenylboronic acid (1.1 mmol) and K3PO4 (2.0 mmol) in degassed distilled water (2 mL).
-
Add the aqueous solution to the reaction flask under an inert atmosphere.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Final Recommendations
The selection of a synthetic strategy is a multifaceted decision. This compound is a powerful, albeit premium, reagent that offers significant advantages in terms of efficiency, speed, and process simplification. For projects where time-to-delivery and a streamlined synthesis are paramount, the higher upfront cost is often justified by the savings in operational costs and the rapid attainment of target molecules. However, for large-scale, cost-driven manufacturing or the exploratory synthesis of analog libraries, alternative routes starting from more fundamental building blocks like 4-bromobenzonitrile or 4-cyanophenylboronic acid present a more economically viable approach. A thorough evaluation of project goals, timelines, and budget will ultimately guide the most prudent choice.
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- PubMed Central.Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents, www.ncbi.nlm.nih.gov/pmc/articles/PMC8725061/.
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The Architectonics of Carbon-Carbon Bonds: A Mechanistic Showdown of Cross-Coupling Reactions for Cyano-Biaryl Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Cyano-Biaryl Motif
The biaryl scaffold is a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials. When decorated with a cyano (–CN) group, its utility is magnified. The cyano group, a versatile synthetic handle, can be transformed into amines, carboxylic acids, and ketones, and its strong electron-withdrawing nature significantly modulates the electronic properties of the molecule.[1] Cyano-biaryls are pivotal intermediates in the synthesis of blockbuster drugs, such as the sartan class of antihypertensives.
The construction of the C(aryl)-C(aryl) bond in these molecules is predominantly achieved through palladium-catalyzed cross-coupling reactions. However, the very presence of the cyano group introduces a unique set of mechanistic challenges and opportunities that dictate the choice of reaction. Catalyst inhibition, altered reactivity in elementary steps, and functional group tolerance are critical parameters that vary significantly between different coupling methodologies.
This guide provides an in-depth mechanistic comparison of the three most prominent cross-coupling strategies for cyano-biaryl synthesis: the Suzuki-Miyaura, Negishi, and Stille reactions. We will dissect the catalytic cycles, explain the causal relationships behind experimental choices, present comparative performance data, and provide validated protocols to empower researchers to make informed decisions in their synthetic campaigns.
The Mechanistic Landscape: How the Cyano Group Dictates the Reaction Pathway
All palladium-catalyzed cross-coupling reactions fundamentally proceed through a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the strongly electron-withdrawing and coordinating nature of the cyano group exerts a profound influence on each of these steps, creating distinct advantages and disadvantages for each named reaction.
Diagram: Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
1. Oxidative Addition: This is often the rate-determining step.[2] An aryl halide (Ar-X) reacts with the Pd(0) catalyst.
- Influence of the Cyano Group: The electron-withdrawing cyano group on the aryl halide makes the carbon atom of the C-X bond more electrophilic, generally accelerating the oxidative addition step.[3] This is a universal advantage across all coupling methods when using a cyano-substituted aryl halide as the electrophile. The order of reactivity for the halide leaving group is typically I > Br > OTf >> Cl.[2]
2. Transmetalation: The organic group from an organometallic reagent (Ar'-[M]) is transferred to the palladium center. This step is highly dependent on the nature of the metal [M].
- Suzuki: Uses organoboron reagents (e.g., boronic acids, Ar'-B(OH)₂). This step requires a base to form a more nucleophilic "ate" complex, [Ar'B(OH)₃]⁻, which facilitates the transfer.[4]
- Negishi: Employs highly reactive organozinc reagents (Ar'-ZnX). Transmetalation is typically very fast and does not require a base, contributing to its high functional group tolerance.[5][6]
- Stille: Utilizes organotin reagents (Ar'-SnR₃). This transmetalation is generally slower and often requires additives like Cu(I) salts or fluoride ions to proceed efficiently.[7]
3. Reductive Elimination: The final step where the two organic groups are coupled to form the biaryl product, regenerating the Pd(0) catalyst.
- Influence of the Cyano Group: Mechanistic studies by Hartwig have revealed a surprising electronic effect in the reductive elimination to form aryl nitriles. Contrary to most C-C bond formations where electron-withdrawing groups on the aryl ring accelerate the reaction, the formation of an Ar-CN bond is faster for complexes with electron-donating substituents on the aryl ligand.[8][9] This suggests that when coupling a non-cyano aryl group to a (cyano)aryl-palladium intermediate, the electronic nature of the non-cyano partner can significantly influence the rate of this final, product-forming step.
Head-to-Head Comparison: Suzuki vs. Negishi vs. Stille
The optimal choice of reaction is a trade-off between reagent toxicity, functional group tolerance, reaction speed, and robustness towards specific substrates.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (R-B(OH)₂) | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |
| Toxicity & Byproducts | Low toxicity; boron byproducts are generally benign and water-soluble.[9] | Moderate; organozincs are air/moisture sensitive. Zinc salts are byproducts. | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[9] |
| Functional Group Tolerance | Good, but can be sensitive to the required base. | Excellent; often considered the best due to neutral, fast transmetalation. Tolerates nitriles, esters, ketones.[6][10][11] | Excellent; proceeds under neutral conditions and tolerates a wide range of functional groups.[7][12] |
| Reaction Conditions | Requires a stoichiometric base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Base-free, but requires anhydrous/anaerobic conditions due to reagent reactivity. | Generally base-free; may require additives (CuI, LiCl) and higher temperatures. |
| Key Mechanistic Advantage | Operational simplicity and commercial availability of a vast library of boronic acids. | Very rapid transmetalation step. | Stability of organostannane reagents to air and moisture. |
| Key Challenge for Cyano-Biaryls | Base-sensitivity of other functional groups on the substrate. | Preparation and handling of moisture-sensitive organozinc reagents. | Toxicity and removal of tin byproducts. Slower transmetalation. |
Performance Insights from Experimental Data
Direct comparative studies highlight the nuanced performance differences. In the functionalization of electron-deficient diazocines, Stille coupling provided superior yields compared to Suzuki coupling for substrates bearing nitrile groups (89% vs. 80%) and for sterically hindered partners.[10] The Stille reaction also outperformed Suzuki when coupling partners contained coordinating groups like aldehydes or esters, where Suzuki yields were moderate (39-59%) while Stille yields remained high (80-91%).[10] This suggests that for complex cyano-biaryls with multiple functional groups, the milder, base-free conditions of Stille and Negishi couplings can be advantageous, despite the practical challenges of reagent toxicity or sensitivity.
For the industrial synthesis of 2-cyano-4'-methylbiphenyl , a key sartan intermediate, Suzuki, Negishi, and manganese-catalyzed Kumada-type couplings have all been reported.[13][14] The Suzuki method is often favored due to its high yield (93-95%) and simple raw materials, though it generates significant inorganic waste from the base.[13] The Negishi route is also effective but can be hampered by higher catalyst costs.[13]
Mitigating a Common Pitfall: Cyanide-Induced Catalyst Poisoning
A significant challenge in synthesizing cyano-biaryls via cyanation of a pre-formed biaryl halide, or in couplings using cyanide salts, is catalyst poisoning. Excess cyanide ions (CN⁻) are excellent ligands for palladium and can coordinate strongly to all palladium intermediates in the catalytic cycle, forming inactive complexes like [(CN)₄Pd]²⁻ and shutting down catalysis.[1]
Strategies to Overcome Catalyst Deactivation:
-
Use of Less Soluble Cyanide Sources: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are commonly used instead of KCN or NaCN. Their low solubility in organic solvents maintains a low equilibrium concentration of free cyanide, preventing catalyst over-coordination.[1]
-
Sterically Hindered Ligands: Bulky phosphine ligands, such as XPhos or ligands with tert-butyl groups, create a sterically crowded environment around the palladium center. This physically hinders the approach and binding of excess cyanide ions, protecting the active catalyst.[15]
Experimental Section: Synthesis of 2-Cyano-4'-methylbiphenyl
To provide a practical comparison, we present representative protocols for the synthesis of 2-cyano-4'-methylbiphenyl, a crucial intermediate for sartan drugs.
Workflow: Cross-Coupling Reaction Setup
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a patented procedure for the synthesis of 2-cyano-4'-methylbiphenyl.[16]
Rationale: This method is chosen for its high yield and use of readily available, stable reagents. A supported catalyst is used to simplify recovery. An aqueous ethanol mixture is a relatively green solvent system.
Materials:
-
o-chlorobenzonitrile (1.38 g, 10 mmol, 1.0 equiv)
-
p-tolylboronic acid (1.70 g, 12.5 mmol, 1.25 equiv)
-
Anhydrous sodium carbonate (2.12 g, 20 mmol, 2.0 equiv)
-
Polystyrene-triphenylphosphine supported palladium catalyst (e.g., 41.4 mg)
-
Ethanol/Water (1:1 v/v), 100 mL
Procedure:
-
To a 250 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add o-chlorobenzonitrile, p-tolylboronic acid, and anhydrous sodium carbonate.
-
Add 100 mL of the 1:1 EtOH/H₂O solvent mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, add the polystyrene-triphenylphosphine supported palladium catalyst.
-
Continue heating at reflux for 1-2 hours, monitoring the disappearance of o-chlorobenzonitrile by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture by suction to recover the supported catalyst. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 40 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyano-4'-methylbiphenyl.
Protocol 2: Negishi Coupling (Representative)
This is a representative protocol based on conditions known to tolerate nitrile functionality.[10][11]
Rationale: This method is chosen for its high functional group tolerance and typically fast reaction rates. It avoids the use of a strong base, which can be beneficial for more complex substrates.
Materials:
-
o-chlorobenzonitrile (1.38 g, 10 mmol, 1.0 equiv)
-
p-tolylzinc chloride (approx. 11-12 mmol, 1.1-1.2 equiv, as a ~0.5 M solution in THF)
-
Pd₂(dba)₃ (92 mg, 0.1 mmol Pd, 1 mol% Pd)
-
XPhos (143 mg, 0.3 mmol, 3 mol%)
-
Anhydrous, degassed THF
Procedure:
-
Preparation of p-tolylzinc chloride (if not available commercially): In a flame-dried flask under argon, react p-tolylmagnesium bromide with an equivalent of anhydrous zinc chloride (ZnCl₂) in THF.
-
In a separate flame-dried Schlenk flask under argon, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous, degassed THF (e.g., 20 mL) to the catalyst mixture and stir for 10 minutes at room temperature to form the active catalyst.
-
Add o-chlorobenzonitrile to the catalyst solution via syringe.
-
Slowly add the solution of p-tolylzinc chloride to the reaction mixture at room temperature.
-
Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-cyano-4'-methylbiphenyl.
Conclusion and Future Outlook
The synthesis of cyano-biaryls is a critical endeavor in the chemical sciences, and the choice of cross-coupling methodology is paramount to success.
-
Suzuki-Miyaura coupling remains the workhorse, favored for its operational simplicity and the low toxicity and vast availability of organoboron reagents. It is often the first choice for robust, less-functionalized substrates.
-
Negishi coupling offers superior functional group tolerance and rapid reaction rates due to its base-free, fast transmetalation. It is an excellent choice for complex molecules sensitive to basic conditions, provided the challenges of handling air- and moisture-sensitive organozinc reagents can be met.
-
Stille coupling provides a robust alternative with excellent functional group tolerance and air-stable reagents. It can outperform Suzuki coupling for certain electron-deficient and sterically hindered substrates. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that must be carefully managed.
The field continues to evolve, with ongoing research focused on developing more active and stable catalysts, milder reaction conditions, and greener protocols. As our understanding of the nuanced mechanistic interplay between substrates, catalysts, and reagents deepens, chemists will be further empowered to construct these vital molecular architectures with ever-increasing precision and efficiency.
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Safety Operating Guide
Navigating the Disposal of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid: A Guide for Laboratory Professionals
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For Immediate Release
A Comprehensive Guide to the Safe Disposal of (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid for Researchers and Drug Development Professionals
This document provides essential, step-by-step procedures for the safe and compliant disposal of this compound. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment and Immediate Safety Precautions
This compound, while a valuable reagent in organic synthesis, presents several hazards that necessitate careful handling and disposal. The primary hazards are associated with its toxic nature if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause severe skin burns and serious eye damage.[1] The cyano group, in particular, warrants cautious management due to the potential for release of highly toxic cyanide compounds under certain conditions, such as in the presence of strong acids.[3]
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes or airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[4] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling bulk quantities or if dust generation is likely.[4][5] |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][6]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal company. In-laboratory treatment or neutralization is generally not advised for this compound due to its hazardous nature.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container.[4][5] Avoid mixing this waste with other chemical streams unless explicitly permitted by your institution's waste management guidelines.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[4] Do not pour any solution containing this compound down the drain.[6]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]
Step 2: Container Management
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] Containers must be kept tightly closed except when adding waste.[7]
Step 3: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will ensure that the disposal is handled in accordance with all local, state, and federal regulations.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Prevent the further spread of the spill.
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal, avoiding dust generation.[5][9] All materials used for cleanup, including absorbents and contaminated PPE, must also be disposed of as hazardous waste.[8]
-
Decontamination: Clean the spill area with a suitable solvent and decontaminate all cleaning equipment.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or reuse.
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., methanol or ethanol).[4][6] The rinsate from this process must be collected and disposed of as hazardous waste.[10]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Regulatory Context
The disposal of hazardous waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative standards for managing hazardous waste in these settings.[11] It is crucial to be familiar with your institution's specific policies and the applicable local and national regulations.
References
- Proper Disposal of 4-Methylpyridine-2-boronic acid: A Step-by-Step Guide. Benchchem.
- Proper Disposal of Oct-7-enylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 3-(Morpholinomethyl)phenylboronic Acid: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 3-Cyanophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet - 4-Cyanophenylboronic acid. Junsei Chemical Co., Ltd.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- 4-Cyanophenylboronic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Unknown Source.
- Acetylbiphenyl-4-boronic acid SDS, 1029438-14-9 Safety Data Sheets. ECHEMI.
- Regulation of Laboratory Waste. American Chemical Society.
- Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- SAFETY DATA SHEET - 4-Cyanophenylboronic acid. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 4-Cyanophenylboronic acid. ChemicalBook.
- CYANIDES (as CN). Occupational Safety and Health Administration - OSHA.
- procedure for disposing of hazardous waste. MIT.
- Chemical Waste Disposal Guidelines. Emory University.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
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Personal protective equipment for handling (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
A Researcher's Guide to Safely Handling (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, this compound stands as a key building block. This guide, developed by our senior application scientists, provides a comprehensive framework for its safe handling and disposal, ensuring the integrity of your research and the safety of your laboratory personnel. Our commitment is to empower you with the knowledge to not only utilize our products effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard Landscape
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can be toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[2][3][4] A thorough understanding of these risks is the first step in establishing a robust safety protocol.
Hazard Identification Summary:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Toxic if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Inhalation |
| Causes skin irritation | Skin Corrosion/Irritation | Skin Contact |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Eye Contact |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | Inhalation |
This table summarizes hazard information from multiple sources.[1][2][3][4][5]
Personal Protective Equipment: Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate Personal Protective Equipment (PPE) for workers handling hazardous chemicals.[6][7][8] The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[8][9]
Core PPE Requirements
A foundational PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[10] In situations with a higher risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling this type of compound.[9][11] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[5]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact and to keep personal clothing from contamination.[6][10]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator is required.[7] The specific type of respirator should be determined by a formal risk assessment.[7]
Operational Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is paramount for laboratory safety. The following steps provide a clear guide for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before beginning any work, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.[12] Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
PPE Inspection and Donning: Inspect all PPE for integrity before use. Don the required PPE in the correct order, ensuring a proper fit.
-
Weighing and Transfer: When weighing the solid material, do so in a ventilated enclosure or a fume hood to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound and avoid direct contact.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical component of a comprehensive safety plan.
-
Waste Collection: Collect all waste, including excess reagent and contaminated disposable materials (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.[12] The container should be kept closed when not in use and stored in a well-ventilated area.[2][5]
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12]
-
Disposal Pathway: All chemical waste must be disposed of through your institution's hazardous waste management program.[12] Never dispose of this chemical down the drain or in the regular trash.[14]
By implementing these safety and logistical protocols, you can confidently advance your research while maintaining a secure laboratory environment. Our goal is to be your trusted partner, providing not only high-quality chemical reagents but also the essential knowledge to ensure their safe and effective use.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Introduction to the NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
- NIOSH Pocket Guide to Chemical Hazards (2005-149), 3rd printing. (2007). Centers for Disease Control and Prevention.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Cruz - Environmental Health and Safety.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabRepCo.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- 4-Cyanophenylboronic acid Safety Data Sheet. (n.d.). Junsei Chemical Co., Ltd.
- 4-Cyanophenylboronic acid. (n.d.). PubChem.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University - Research Safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
